1-Benzyl-1H-indol-3-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylindol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJYZRPQSBHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679380 | |
| Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-99-0 | |
| Record name | 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-indol-3-amine hydrochloride | |
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Foundational & Exploratory
A Technical Guide to the Chemical Properties and Handling of 1-Benzyl-1H-indol-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0). The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1] The addition of an N-benzyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its interaction with biological targets, while the 3-amino group provides a critical anchor for hydrogen bonding and a versatile handle for further chemical modification. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and scientific context of this important pharmaceutical intermediate.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic aromatic amine salt. The hydrochloride form enhances the compound's stability and aqueous solubility compared to its free base form, making it more amenable to handling and formulation studies.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 1-Benzyl-3-aminoindole HCl, 1-Benzyl-1H-Indol-3-Ylamine Hydrochloride | [3][4] |
| CAS Number | 1159823-99-0 | [2][3][5][6] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [2][3][7] |
| Molecular Weight | 258.75 g/mol | [2][3][7] |
| Appearance | White to off-white solid (typical for amine salts) | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature | [3] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via the deprotection of a carbamate-protected precursor. This strategy is common in organic synthesis as it prevents the reactive amine from participating in undesired side reactions during the construction of the core scaffold.
Causality of the Synthetic Strategy
The chosen pathway involves the acidic cleavage of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally useful due to its stability under a wide range of reaction conditions (e.g., non-acidic reductions, organometallic reactions) while being easily and cleanly removed with a strong acid. The use of hydrochloric acid serves a dual purpose: it acts as the catalyst for deprotection and subsequently protonates the newly formed free amine, causing the desired hydrochloride salt to precipitate directly from the reaction medium. This precipitation facilitates a straightforward and high-yielding isolation process.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (1-benzyl-1H-indol-3-yl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of an appropriate anhydrous solvent, such as 1,4-dioxane or ethyl acetate.
-
Deprotection: While stirring at room temperature (20-25°C), add a solution of 4M hydrochloric acid in 1,4-dioxane (3-5 eq) dropwise. Rationale: The excess acid ensures complete cleavage of the Boc group and full protonation of the amine product.
-
Reaction & Monitoring: Stir the resulting mixture for 2-4 hours. A precipitate will typically form as the reaction progresses. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting material spot.
-
Isolation: Upon completion, collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake sequentially with the reaction solvent (e.g., dioxane) followed by a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities. Rationale: The hydrochloride salt is insoluble in non-polar solvents, making this an effective purification wash.
-
Drying: Dry the purified white solid under high vacuum to yield this compound.
Analytical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural assignment.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. Expected signals include:
-
~8.0-7.0 ppm: A complex multiplet region corresponding to the protons on the indole ring and the benzyl aromatic ring.
-
~5.4 ppm: A singlet integrating to 2 protons, characteristic of the benzylic methylene group (-CH₂-).
-
Broad singlet: A broad signal corresponding to the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O.
-
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will detect the molecular ion of the free base. The expected [M+H]⁺ peak would be observed at an m/z of approximately 223.12.[9]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band in the 2500-3000 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium salt. Aromatic C-H and C=C stretching bands will also be present.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is used to assess the purity of the compound, which is typically expected to be ≥95% for research applications.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as a hazardous substance.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
Handling Protocol
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling Practices: Avoid creating dust. Do not breathe vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Applications in Research and Drug Discovery
This compound is primarily used as a building block in medicinal chemistry and drug discovery. The indole core, N-benzyl substituent, and 3-amino group form a valuable pharmacophore for targeting a range of biological systems.
Rationale for Use in Drug Discovery
The structural motifs present in this compound are frequently found in molecules designed to interact with enzymes and receptors. The planar indole ring and the benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets. The protonated amine at position 3 is a potent hydrogen bond donor and can form critical salt bridge interactions with acidic residues like aspartate or glutamate in a target protein.
Structure-Activity Relationship (SAR) Concept
Caption: Key structural motifs and their potential biological interactions.
Therapeutic Potential
Derivatives of N-benzyl indoles are actively being investigated for a multitude of diseases:
-
Neurodegenerative Disorders: N-benzylated heterocyclic compounds are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making them relevant for Alzheimer's disease research.[10]
-
Oncology: The indole scaffold is present in numerous anticancer agents. N-benzyl indole derivatives have shown potent anti-proliferative properties in breast cancer cells and have been investigated as inhibitors of key targets like VEGFR-2.[11][12]
-
Inflammatory Diseases: Closely related structures have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade that releases arachidonic acid.[13]
This compound serves as a starting point for developing libraries of novel molecules for screening against these and other important biological targets.
References
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- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Supporting Inform
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- ResearchGate. (2009).
- Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- PubMed Central. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.
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synthesis and characterization of 1-Benzyl-1H-indol-3-amine hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1H-indol-3-amine Hydrochloride
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a valuable intermediate in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles, offering researchers a reliable pathway to obtain and verify this target compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.
Strategic Approach: A Four-Step Synthesis
The synthesis of this compound is most effectively approached as a linear, four-step sequence starting from commercially available indole. This strategy is designed for efficiency and scalability, utilizing well-documented and high-yielding reactions.
The chosen pathway involves:
-
N-Benzylation: Protection of the indole nitrogen with a benzyl group to direct subsequent reactions and enhance stability.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C3 position of the indole nucleus, a crucial step for installing the future amine functionality.
-
Reductive Amination: Conversion of the C3-aldehyde to the primary amine.
-
Salt Formation: Conversion of the synthesized free amine to its more stable and handleable hydrochloride salt.
Caption: Overall synthetic pathway for this compound.
Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 1-Benzyl-1H-indole
Causality: The initial step involves the N-alkylation of indole. The indole N-H proton is acidic enough to be deprotonated by a strong base like potassium hydroxide (KOH), especially in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic benzyl bromide in an SN2 reaction to form the N-benzylated product. Using a base is crucial to prevent a mixture of N- and C-alkylation products.[1]
Detailed Protocol:
-
Equip a 500 mL Erlenmeyer flask with a magnetic stirrer.
-
Charge the flask with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g of freshly crushed 86% potassium hydroxide pellets.[1]
-
Stir the mixture at room temperature for 5 minutes to allow for partial dissolution of the base.
-
Add 11.7 g (0.100 mole) of indole to the mixture. Continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
Add 34.2 g (0.200 mole) of benzyl bromide dropwise. An excess of benzyl bromide ensures the reaction goes to completion.
-
Stir for an additional 45 minutes. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 9:1).
-
Upon completion, dilute the reaction mixture with 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (3 x 50 mL) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to remove excess benzyl bromide, yielding 1-benzylindole as a product that crystallizes on cooling.[1]
Step 2: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde
Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic rings. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich C3 position of 1-benzyl-1H-indole then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Detailed Protocol:
-
In a flask maintained at 0°C, prepare the Vilsmeier reagent by slowly adding 10.85 mmol of POCl₃ to 10 mL of anhydrous DMF with stirring.
-
Prepare a solution of 1-benzyl-1H-indole (10 mmol) in DMF.
-
Add the indole solution to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at room temperature and then heat to reflux for 6 hours, monitoring by TLC until the starting material is consumed.[2]
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution carefully with an aqueous solution of sodium carbonate or sodium hydroxide until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 1-benzyl-1H-indole-3-carbaldehyde as a white to light yellow solid.[2][3]
Step 3: Synthesis of 1-Benzyl-1H-indol-3-amine (Free Base)
Causality: This transformation is achieved via reductive amination. The aldehyde first reacts with ammonia to form an imine intermediate in situ. A mild reducing agent, sodium borohydride (NaBH₄), is then used to selectively reduce the imine C=N bond to the corresponding amine without affecting the indole ring. The reaction is performed at a low temperature to control the reactivity of NaBH₄.[4]
Detailed Protocol:
-
In a round-bottom flask, dissolve 1-Benzyl-1H-indole-3-carbaldehyde (10 mmol) in 100 mL of methanol.
-
Add 25 mL of aqueous ammonia (28-30%) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.[4]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.6 g, 42 mmol) in small portions, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC to confirm the consumption of the imine intermediate.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, (1-Benzyl-1H-indol-3-yl)methanamine, which can be purified by column chromatography if necessary.
Step 4: Formation of this compound
Causality: The final free base is an oil or low-melting solid that can be unstable and difficult to handle. Converting it to its hydrochloride salt increases its stability, crystallinity, and ease of handling for storage and subsequent use. This is achieved by protonating the basic amine nitrogen with hydrochloric acid.
Detailed Protocol:
-
Dissolve the crude 1-Benzyl-1H-indol-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
To this stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of a solid is complete.
-
Stir the resulting slurry for 30 minutes.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Dry the resulting white to off-white solid under high vacuum to yield the final product, this compound.[5]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Workflow for the characterization and validation of the final product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the key intermediate and the final product.
Table 1: Spectroscopic Data for 1-Benzyl-1H-indole-3-carbaldehyde
| Technique | Expected Observations |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.01 (s, 1H, -CHO), 8.33 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.39–7.30 (m, 6H, Ar-H), 7.22–7.16 (m, 2H, Ar-H), 5.37 (s, 2H, -CH₂-Ph).[6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0.[6] |
| MS (ESI) | m/z: 236 [M+H]⁺.[6] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ ~8.6 (br s, 3H, -NH₃⁺), 7.6-7.1 (m, 10H, Ar-H), ~5.4 (s, 2H, -CH₂-Ph), ~4.0 (s, 2H, Ar-CH₂-N). |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole), ~3000-2800 (broad, -NH₃⁺ stretch), ~1600, 1495, 1450 (aromatic C=C stretch), ~740 (C-H out-of-plane bend).[7][8] |
| MS (ESI) | m/z: 237.1 [M(free base)+H]⁺. |
| Molecular Formula | C₁₅H₁₅ClN₂.[9] |
| Molecular Weight | 258.75 g/mol .[9] |
Physical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. The exact value should be determined experimentally and reported.
-
Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in nonpolar organic solvents.
Conclusion
This guide outlines a reliable and well-rationalized approach for the . By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this compound for applications in drug discovery and chemical synthesis. The combination of robust synthetic methods and comprehensive analytical techniques ensures the integrity and quality of the final product.
References
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Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
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FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
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FT-IR studies on interactions between Indole and Coumarin. (n.d.). Technoarete. Retrieved from [Link]
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Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi: 10.15227/orgsyn.054.0058. Retrieved from [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. Retrieved from [Link]
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Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. (n.d.). Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Benzyl-1H-indol-3-amine hydrochloride (CAS: 1159823-99-0): A Privileged Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 1-Benzyl-1H-indol-3-amine hydrochloride, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. By leveraging data from analogous structures and established synthetic methodologies, this document aims to serve as a foundational resource for the synthesis, characterization, and potential applications of this compound.
Introduction: The Significance of the 3-Aminoindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, the 3-aminoindole moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] The introduction of a substituent at the 3-position of the indole ring significantly influences its electronic properties and biological activity, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
Furthermore, N-alkylation of the indole nitrogen, particularly with a benzyl group, has been shown to enhance the biological activity of various indole derivatives.[6] The benzyl group can participate in crucial binding interactions with biological targets and modulate the pharmacokinetic properties of the parent molecule. Therefore, this compound, which combines both the 3-aminoindole core and an N-benzyl substituent, represents a promising platform for the development of novel therapeutic agents.
Physicochemical Properties and Chemical Identity
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1159823-99-0 | [7] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [7] |
| Molecular Weight | 258.75 g/mol | [7] |
| Synonyms | 1-Benzyl-3-aminoindole hydrochloride | [7] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (predicted) | - |
Synthetic Strategies and Methodologies
A specific, peer-reviewed synthesis for this compound has not been published. However, based on established methods for the synthesis of 3-aminoindoles and N-benzyl indoles, a plausible and efficient synthetic route can be proposed. The synthesis can be envisioned as a multi-step process starting from commercially available indole-3-carbonitrile.
Proposed Synthetic Pathway
The proposed synthesis involves three key steps:
-
N-Benzylation of Indole-3-carbonitrile: The indole nitrogen is first protected with a benzyl group.
-
Reduction of the Nitrile: The nitrile group at the 3-position is then reduced to a primary amine.
-
Salt Formation: Finally, the resulting free base is converted to its hydrochloride salt to improve stability and handling.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbonitrile
This procedure is adapted from established N-benzylation protocols for indoles.[6]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole-3-carbonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-1H-indole-3-carbonitrile.
Step 2: Synthesis of 1-Benzyl-1H-indol-3-amine
The reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
To a stirred solution of 1-Benzyl-1H-indole-3-carbonitrile (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Benzyl-1H-indol-3-amine as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Preparation of this compound
This is a standard procedure for the formation of a hydrochloride salt.[8][9]
-
Dissolve the crude 1-Benzyl-1H-indol-3-amine in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
-
To this solution, add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 eq.) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization (Predicted)
While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and data from analogous compounds.[10][11]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indole and benzyl rings, a singlet for the benzylic methylene (CH₂) protons, and a broad signal for the amine (NH₂) protons. The indole N-H proton signal will be absent due to benzylation.
-
¹³C NMR: The spectrum should display the expected number of signals for the 15 carbon atoms in the molecule, including those of the indole and benzyl aromatic rings, the benzylic methylene carbon, and the carbon bearing the amino group (C3 of the indole).
-
FT-IR: Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₅H₁₄N₂) and characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on this compound are not reported. However, the extensive research on related N-benzyl and 3-substituted indole derivatives provides strong indications of its potential therapeutic applications.[5][12][13]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of N-benzyl indole derivatives. For instance, some 1-benzyl-indole derivatives have shown significant efficacy against various cancer cell lines, including breast cancer.[14] The mechanism of action often involves the induction of cell cycle arrest and apoptosis. The presence of the 3-amino group could further enhance this activity by providing a site for additional interactions with biological targets or for further chemical modification.
Antimicrobial Activity
The indole scaffold is a common feature in many antimicrobial agents.[5] Derivatives of 1-benzyl-indole have been reported to possess activity against a range of bacteria and fungi.[12][13] The 3-amino group could contribute to the antimicrobial profile of the molecule, potentially through interactions with microbial cell membranes or essential enzymes.
Other Potential Applications
The 3-aminoindole core is also found in compounds with a wide range of other biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] The specific activity of this compound would depend on its specific molecular targets, which would need to be elucidated through further research.
Caption: Potential therapeutic applications of this compound based on analog data.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures are often classified with the following hazards:
-
Acute toxicity, oral
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity. Its structure, combining the privileged 3-aminoindole scaffold with an N-benzyl group, suggests a high potential for biological activity. This technical guide provides a roadmap for its synthesis and outlines its likely areas of therapeutic relevance based on a comprehensive analysis of related compounds.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
-
Biological Screening: A broad biological screening of the compound should be undertaken to identify its primary pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize its potency and selectivity for any identified biological targets.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies to elucidate its mechanism of action will be necessary.
The exploration of this compound and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.
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The Therapeutic Potential of 1-Benzyl-1H-indol-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 1-Benzyl-1H-indol-3-amine have emerged as a promising class of molecules with diverse and potent therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform and guide future research in this exciting field.
The Chemistry of 1-Benzyl-1H-indol-3-amine Derivatives: Synthesis and Structural Diversity
The synthetic versatility of the indole scaffold allows for the creation of a wide array of 1-Benzyl-1H-indol-3-amine derivatives. The introduction of a benzyl group at the N-1 position and further modifications at the C-3 position are key to tuning the biological activity of these compounds.
A general synthetic approach often begins with the N-benzylation of an indole precursor, followed by the introduction of a functional group at the C-3 position, which can then be converted to an amine or a more complex heterocyclic system. For instance, a common starting material is 1-benzyl-3-bromoacetyl indole, which can be further reacted with various nucleophiles to introduce diverse functionalities.[1][2]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 1-Benzyl-1H-indol-3-amine derivatives.
The specific nature of the substituent at the C-3 position, as well as substitutions on the benzyl and indole rings, plays a crucial role in determining the compound's biological profile. This modularity allows for the systematic exploration of the structure-activity relationship (SAR).
Anticancer Activity: Targeting Key Pathways in Malignancy
A significant body of research has highlighted the potent anticancer activity of 1-Benzyl-1H-indol-3-amine derivatives against a range of human cancer cell lines. These compounds have demonstrated efficacy against ovarian, breast, lung, and liver cancers, among others.[3][4][5]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
One of the key mechanisms underlying the anticancer effects of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving the phosphorylation of key intracellular proteins, ultimately leading to endothelial cell proliferation, migration, and survival.[6][7] 1-Benzyl-1H-indol-3-amine derivatives can interfere with this process by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
VEGFR-2 Signaling Pathway and Point of Inhibition:
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1-Benzyl-1H-indol-3-amine derivatives.
Mechanism of Action: Tyrosinase Inhibition
Another important mechanism of anticancer activity for some 1-Benzyl-1H-indol-3-amine derivatives is the inhibition of tyrosinase.[9][10] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity is associated with certain types of melanoma. By inhibiting tyrosinase, these compounds can reduce melanin production and induce apoptosis in melanoma cells.
The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific derivative.[10] Competitive inhibitors bind to the active site of the enzyme, preventing the binding of the natural substrate, tyrosine. Non-competitive inhibitors bind to a different site on the enzyme, causing a conformational change that reduces its activity.
Tyrosinase Inhibition Pathway:
Caption: The tyrosinase-mediated melanin synthesis pathway and its inhibition.
Quantitative Anticancer Activity
The anticancer potency of these derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, and is expressed as the half-maximal inhibitory concentration (IC50).
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline derivative | Ovarian Cancer Xenograft | 100% tumor growth suppression | [1][2][3] |
| Pyrimidin-2-amine derivative | HEPG2 (Liver) | 0.7 | [5] |
| Hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 - 7.17 | [4] |
| Barbituric acid hybrid | OVCAR-5 (Ovarian) | 0.02 | [11] |
| Barbituric acid hybrid | MDA-MB-468 (Breast) | 0.03 - 0.04 | [11] |
| Chalcone derivative | HCT-116 (Colon) | 10.70 | [12] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
In addition to their anticancer properties, 1-Benzyl-1H-indol-3-amine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3][13] This is particularly relevant in the current era of increasing antimicrobial resistance.
Spectrum of Activity
These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[2][3] Antifungal activity has also been observed against Candida albicans.[2][3]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is often assessed by determining the zone of inhibition in an agar well diffusion assay or by measuring the minimum inhibitory concentration (MIC).
| Derivative Class | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)one derivative | P. aeruginosa, B. cereus, S. aureus | Not specified, but most active | [2][3] |
| 2-chloro-quinoxaline derivative | C. albicans | Not specified, but most active | [2][3] |
| Amino-guanidinium derivative | ESKAPE pathogens, MRSA | 2 - 16 (MIC) | [13] |
| N-benzyl tricyclic indoline | Methicillin-resistant S. aureus (MRSA) | 2-fold increase in activity over parent compound | [14] |
Structure-Activity Relationship (SAR)
The biological activity of 1-Benzyl-1H-indol-3-amine derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the N-1 benzyl ring can significantly influence activity. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.[11]
-
Modifications at the C-3 Position: The substituent at the C-3 position is a key determinant of the biological profile. The introduction of various heterocyclic rings, such as quinoxaline, pyrimidine, and thiazole, has yielded compounds with potent anticancer and antimicrobial activities.[2][3][4][5]
-
Halogenation: The presence of halogen atoms on the indole or benzyl rings can impact activity. For example, N-benzyl indole derivatives containing trifluoromethyl (CF3), chloro, or bromo groups have shown higher antibacterial activity.[13]
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1-Benzyl-1H-indol-3-amine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the inoculum evenly over the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the 1-Benzyl-1H-indol-3-amine derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Conclusion and Future Directions
1-Benzyl-1H-indol-3-amine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.
Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of cancer and infectious diseases.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for other diseases, such as inflammatory and neurodegenerative disorders.
The continued exploration of this chemical space holds great promise for the discovery of new and effective drugs to address unmet medical needs.
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An In-depth Technical Guide on the Speculative Mechanisms of Action of 1-Benzyl-1H-indol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. 1-Benzyl-1H-indol-3-amine hydrochloride, a member of this extensive family, presents a compelling structural motif suggesting a range of potential pharmacological activities. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to known psychoactive and anticancer agents allows for informed speculation on its mechanism of action. This guide provides a detailed exploration of three plausible mechanistic pathways for this compound: monoamine oxidase (MAO) inhibition, serotonin (5-HT) receptor modulation, and anticancer activity through kinase inhibition. For each proposed mechanism, a comprehensive rationale is provided, along with detailed, step-by-step experimental protocols to facilitate empirical validation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction to this compound
This compound is a synthetic compound featuring a core indole ring system. The indole structure is notably present in the essential amino acid tryptophan and the neurotransmitter serotonin, making it a key pharmacophore for neurological drug discovery. The key structural features of 1-Benzyl-1H-indol
The Expanding Therapeutic Landscape of 1-Benzyl-Indole Derivatives: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-indole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of 1-benzyl-indole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will delve into their roles as enzyme inhibitors, receptor antagonists, and anticancer agents, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable chemical entity.
Introduction: The Significance of the 1-Benzyl-Indole Scaffold
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological macromolecules. The addition of a benzyl group at the N-1 position of the indole ring significantly enhances the lipophilicity and steric bulk of the molecule, often leading to improved target binding affinity, metabolic stability, and cell permeability.[3][4] This modification has proven to be a successful strategy in medicinal chemistry, unlocking a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide will systematically dissect the key molecular targets that are effectively modulated by this versatile chemical class.
Enzyme Inhibition: A Primary Mechanism of Action
1-Benzyl-indole derivatives have demonstrated significant inhibitory activity against several key enzyme families, highlighting their potential in treating a range of diseases.
Cytosolic Phospholipase A2α (cPLA2α): A Target for Anti-inflammatory Agents
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[3][6] Arachidonic acid is subsequently converted into pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a promising strategy for the development of novel anti-inflammatory drugs.[3]
Recent studies have identified 1-benzyl-indole derivatives as potent inhibitors of cPLA2α.[3][6] Starting from a lead compound identified through virtual screening, systematic structural modifications have led to the development of derivatives with submicromolar activity.[3] Specifically, 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives have shown significantly enhanced potency compared to the initial hits.[3][6]
Mechanism of Action: While the exact binding mode is still under investigation, it is hypothesized that the 1-benzyl-indole core interacts with a hydrophobic pocket in the enzyme's active site, while the acidic moiety (e.g., carboxylic acid or tetrazole) coordinates with key residues involved in catalysis.
Experimental Protocol: In Vitro cPLA2α Inhibition Assay
A common method to assess the inhibitory potential of 1-benzyl-indole derivatives against cPLA2α is a cell-free enzymatic assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human cPLA2α is purified and stored in an appropriate buffer.
-
Substrate Preparation: A fluorescently labeled phospholipid substrate (e.g., NBD-PC) is incorporated into liposomes.
-
Inhibition Assay:
-
The test compounds (1-benzyl-indole derivatives) are pre-incubated with the enzyme in a reaction buffer containing Ca²⁺.
-
The reaction is initiated by the addition of the substrate-containing liposomes.
-
The fluorescence intensity is monitored over time. Cleavage of the fluorescent fatty acid from the phospholipid by cPLA2α results in an increase in fluorescence.
-
-
Data Analysis: The initial rate of the reaction is calculated for different concentrations of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Tyrosinase: A Target for Hyperpigmentation and Food Browning
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables.[7] The inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and as a method to prevent food spoilage.[7]
Novel 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as competitive inhibitors of mushroom tyrosinase.[7] Kinetic studies of the most potent derivatives revealed a competitive inhibition mechanism, suggesting that these compounds bind to the active site of the enzyme.[7]
Structure-Activity Relationship (SAR): SAR studies have indicated that the thiosemicarbazide moiety is crucial for coordinating with the copper ions in the tyrosinase active site. Furthermore, substitutions on the benzyl or phenyl ring of the thiosemicarbazone can significantly influence the inhibitory potency.[7]
Table 1: Tyrosinase Inhibitory Activity of 1-Benzyl-Indole Thiosemicarbazone Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM)[8] |
| 5k | 4-Fluorophenyl (on thiosemicarbazone) | 12.40 ± 0.26 |
| 5q | 4-Chlorophenyl (on thiosemicarbazone) | 15.26 ± 0.30 |
| 5f | 4-Bromophenyl (on thiosemicarbazone) | 15.28 ± 0.37 |
| 5d | 4-Methylphenyl (on thiosemicarbazone) | 16.76 ± 0.38 |
| 5o | 3,4-Dichlorophenyl (on thiosemicarbazone) | 17.10 ± 0.28 |
| Kojic Acid (Standard) | - | 18.30 ± 0.41 |
Cyclin-Dependent Kinases (CDKs): Targets for Anticancer Therapy
The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
A novel derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has been shown to be a potent inhibitor of human breast cancer cell proliferation, with an approximately 1000-fold greater potency than its parent compound, indole-3-carbinol.[9] This enhanced anti-proliferative effect is attributed to the inhibition of CDK2, CDK4, and CDK6 enzymatic activities, leading to a G1 cell cycle arrest.[9]
Signaling Pathway Diagram: CDK Inhibition by 1-Benzyl-I3C
Caption: Inhibition of CDK4/6 and CDK2 by 1-benzyl-I3C prevents Rb phosphorylation, leading to G1 cell cycle arrest.
Receptor Antagonism: Modulating Cellular Signaling
1-Benzyl-indole derivatives have also been identified as antagonists for several important receptor systems, demonstrating their potential in neurological disorders and other conditions.
α1-Adrenergic Receptors (α1-AR): A Target for Benign Prostatic Hyperplasia (BPH)
α1-Adrenergic receptor antagonists are the first-line treatment for symptomatic benign prostatic hyperplasia (BPH).[10] A naftopidil-derived 1-benzyl-indole carboxamide, HJZ-12, has been identified as a potent and selective antagonist for the α1D and α1A subtypes of the α1-AR.[10][11] Interestingly, in addition to its receptor-blocking activity, HJZ-12 has been shown to induce apoptosis in BPH cells, a mechanism that goes beyond simple smooth muscle relaxation.[10][11]
Nicotinic Acetylcholine Receptors (nAChRs): Potential in Neurological Disorders
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been shown to be competitive antagonists for the human α4β2 and α7 nAChR subtypes.[12] These compounds exhibit higher potency for the α7 subtype, and substitutions on the benzyl ring can enhance this selectivity.[12] Molecular docking studies suggest that this selectivity arises from specific hydrogen bonding interactions within the α7 receptor's binding site.[12]
Anticancer Activity: A Multifaceted Approach
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[13] 1-Benzyl-indole derivatives have demonstrated a broad range of antiproliferative and cytotoxic activities against various cancer cell lines.[1][5][14][15]
For instance, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown remarkable efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%.[5][14] Other derivatives have exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT) cell lines.[1]
Experimental Workflow: Anticancer Drug Discovery Cascade
Caption: A typical workflow for the discovery and preclinical evaluation of 1-benzyl-indole derivatives as anticancer agents.
Antimicrobial and Antiplatelet Activities
Beyond their applications in inflammation, cancer, and neurological disorders, 1-benzyl-indole derivatives have also shown promise as antimicrobial and antiplatelet agents.
-
Antimicrobial Activity: Certain heterocyclic derivatives of 1-benzyl-indole have demonstrated potent activity against pathogenic bacteria such as P. aeruginosa, B. cereus, and S. aureus, as well as the fungus C. albicans.[5][14]
-
Antiplatelet Aggregation: A series of N-arylmethyl substituted indole derivatives have been synthesized and shown to be effective inhibitors of ADP and arachidonic acid-induced platelet aggregation in human plasma.[16]
Conclusion and Future Directions
The 1-benzyl-indole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse range of biological targets modulated by this class of compounds underscores their importance in modern drug discovery. Future research in this area should focus on:
-
Target Selectivity: Fine-tuning the structure of 1-benzyl-indole derivatives to enhance their selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and advanced molecular modeling.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.
The continued exploration of the chemical space around the 1-benzyl-indole nucleus holds great promise for the discovery of next-generation therapies for a wide range of human diseases.
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Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., ... & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 28889-28902. [Link]
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Open Ukrainian Citation Index. [Link]
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Meyer Zu Vilsendorf, I., Einerhand, J., Mulac, D., Langer, K., & Lehr, M. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PubMed. [Link]
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Perez, E. G., Ocampo, C., Feuerbach, D., Lopez, J. J., Morelo, G. L., Tapia, R. A., & Arias, H. R. (2013). Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human alpha4beta2 and alpha7 nicotinic acetylcholine receptors. MedChemComm, 4(8), 1166-1170. [Link]
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Batool, Z., Ullah, S., Khan, A., Siddique, F., Nadeem, S., Alshammarie, A., ... & Shafiq, Z. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(18), 12345-12356. [Link]
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
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Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 628525. [Link]
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Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 628525. [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3783. [Link]
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An In-depth Technical Guide to 1-Benzyl-1H-indol-3-amine hydrochloride: A Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0), a pivotal intermediate in contemporary pharmaceutical synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its strategic modification, as seen in this compound, offers a versatile platform for the development of novel therapeutics.[1] This document delves into the optimized synthesis, detailed characterization, and critical applications of this intermediate, offering field-proven insights for researchers and professionals in drug development. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible.
Introduction: The Strategic Importance of the 1-Benzyl-indole Scaffold
The indole nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1] The introduction of a benzyl group at the N-1 position serves multiple strategic purposes in drug design. It can enhance binding affinity to target proteins by introducing favorable π-π stacking interactions and can also modulate the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability. The 3-amino group, in turn, provides a crucial handle for further chemical elaboration, allowing for the construction of diverse molecular architectures.
This compound serves as a key building block for a range of pharmacologically active agents, including those with potential antimicrobial and anticancer properties.[2][3] Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal candidate for use in multi-step synthetic campaigns.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively and reliably achieved through a multi-step process commencing with the protection of the indole nitrogen, followed by functionalization at the C-3 position, and concluding with deprotection. The following protocol represents a robust and scalable approach.
Overall Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of a protected amine precursor, tert-butyl (1-benzyl-1H-indol-3-yl)carbamate, and its subsequent deprotection to yield the target hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl (1-benzyl-1H-indol-3-yl)carbamate (Precursor)
This precursor synthesis involves a four-step sequence starting from 1H-indole.
-
Step 1a: N-Benzylation of 1H-Indole
-
Rationale: The introduction of the benzyl group at the indole nitrogen is a crucial first step to prevent side reactions at this position in subsequent steps and is a key feature of the final intermediate.
-
Procedure: To a stirred solution of 1H-indole in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. Benzyl bromide is then added, and the reaction mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 1-benzyl-1H-indole, is isolated by aqueous workup and extraction.[4]
-
-
Step 1b: Nitration of 1-Benzyl-1H-indole
-
Rationale: Nitration at the C-3 position introduces the nitrogen functionality that will be converted to the desired amine. This position is electronically favored for electrophilic substitution in the indole ring.
-
Procedure: 1-Benzyl-1H-indole is dissolved in a solvent like acetic anhydride. A nitrating agent, such as nitric acid, is added dropwise at a low temperature to control the exothermic reaction. After the reaction is complete, the product, 1-benzyl-3-nitro-1H-indole, is precipitated by pouring the reaction mixture into ice water and collected by filtration.
-
-
Step 1c: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which is the key functional group of the target intermediate.
-
Procedure: 1-Benzyl-3-nitro-1H-indole is reduced using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting 1-benzyl-1H-indol-3-amine is then isolated.
-
-
Step 1d: Boc Protection of the Amine
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is introduced to facilitate purification and storage of the amine precursor. It is stable under various conditions but can be easily removed in the final step.
-
Procedure: 1-Benzyl-1H-indol-3-amine is dissolved in a solvent such as tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added, and the mixture is stirred at room temperature. The product, tert-butyl (1-benzyl-1H-indol-3-yl)carbamate, is purified by chromatography.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt. This method is clean and high-yielding.
-
Procedure: tert-butyl (1-benzyl-1H-indol-3-yl)carbamate is dissolved in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. A solution of hydrochloric acid (HCl) in a solvent such as diethyl ether or isopropanol is added. The reaction is typically stirred at room temperature. The deprotection is usually rapid, and the product, this compound, precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.[5]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the intermediate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1159823-99-0 | [5][6] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [5][6] |
| Molecular Weight | 258.75 g/mol | [5][6] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Storage | Sealed in dry, Room Temperature | [5] |
| Solubility | Soluble in polar organic solvents like methanol and DMSO. Solubility in water is expected to be higher than the free base due to its salt form. | Inferred |
Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.0-11.0 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ ~7.0-7.8 ppm (m, 9H): Aromatic protons of the indole ring and the benzyl group.
-
δ ~5.4 ppm (s, 2H): Methylene protons of the benzyl group (-N-CH₂-Ph).
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~137-138 ppm: Quaternary carbon of the benzyl group attached to the indole nitrogen.
-
δ ~127-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~110-135 ppm: Aromatic carbons of the indole ring.
-
δ ~50 ppm: Methylene carbon of the benzyl group (-N-CH₂-Ph).
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the ammonium group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
-
Mass Spectrometry (ESI+):
-
m/z [M-Cl]⁺: Expected at ~223.12, corresponding to the free base (C₁₅H₁₄N₂).
-
Applications in Pharmaceutical Development
This compound is a valuable starting material for the synthesis of more complex molecules targeting a variety of diseases. The 3-amino group serves as a versatile nucleophile for the introduction of diverse side chains and heterocyclic systems, enabling the exploration of a broad chemical space.
Role in the Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. The 1-benzyl group can occupy hydrophobic pockets in the kinase active site, while derivatives synthesized from the 3-amino group can form hydrogen bonds and other key interactions. For instance, this intermediate is a plausible precursor for inhibitors of Polo-like kinase 1 (Plk1), a validated target in oncology.[10]
Caption: Synthetic utility in kinase inhibitor development.
Precursor for Antimicrobial and Antiviral Agents
Derivatives of 1-benzyl-indole have demonstrated significant antimicrobial and antiviral activities.[2][3] The 3-amino group can be functionalized to introduce pharmacophores known to interact with microbial targets. For example, it can be converted into guanidines, amides, or used to build larger heterocyclic systems, leading to compounds with potent biological effects.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis is well-established, and its structure offers multiple avenues for chemical diversification. The strategic placement of the N-benzyl group and the C-3 amino functionality makes it an ideal starting point for the creation of sophisticated molecules targeting a range of therapeutic areas, from oncology to infectious diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important building block in drug discovery programs.
References
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
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Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). PubMed. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 1-Benzyl-1H-indol-3-amine Hydrochloride: Elucidating Molecular Structure and Purity
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral characteristics of its constituent functional groups, this guide serves as a valuable resource for the structural verification and purity assessment of this important indole derivative.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted indole, a heterocyclic scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The unique structural features of this molecule, including the N-benzylated indole ring and the primary amine hydrochloride at the 3-position, necessitate rigorous spectroscopic analysis to confirm its identity and purity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular weight. This guide explains the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for the title compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will show distinct signals for the aromatic protons of the indole and benzyl moieties, the benzylic methylene protons, and the amine protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole Aromatic (4H) | 7.0 - 7.8 | m | The exact shifts and coupling patterns will depend on the specific substitution. |
| Benzyl Aromatic (5H) | 7.2 - 7.4 | m | Protons on the benzyl ring. |
| Benzylic CH₂ | ~5.4 | s | A singlet is expected for the two protons of the methylene bridge.[3][4] |
| Indole C2-H | ~7.5 | s | A singlet is expected for the proton at the 2-position of the indole ring. |
| -NH₃⁺ | Broad | br s | The protons of the ammonium group will likely appear as a broad singlet and can exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will complement the proton data, showing signals for all unique carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Indole Aromatic | 110 - 140 | Multiple signals are expected for the indole ring carbons. |
| Benzyl Aromatic | 125 - 140 | Signals for the carbons of the benzyl group. |
| Benzylic CH₂ | ~50 | The carbon of the methylene bridge.[3] |
| C3-Amine | ~115-125 | The carbon atom attached to the amine group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[5][6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.[7][8][9]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][7]
-
Cap the NMR tube securely.
Instrumental Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.
Predicted IR Spectral Data
The presence of the primary amine hydrochloride will be a dominant feature in the IR spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | A broad and intense absorption is characteristic of the N-H stretching in primary amine salts.[10] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of the C-H bonds in the indole and benzyl rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the benzylic CH₂ group. |
| N-H Bend (Ammonium) | 1625 - 1500 | Medium | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[10] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the indole and benzyl rings. |
| C-N Stretch | 1335 - 1250 | Medium | For the aromatic amine C-N bond.[11] |
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[12]
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.[12][13]
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[13]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.[13]
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound.[14]
Predicted Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, the base peak is expected to correspond to the protonated molecule [M+H]⁺ of the free base (1-Benzyl-1H-indol-3-amine). The molecular weight of the free base is 222.29 g/mol .
Expected m/z values:
-
[M+H]⁺: 223.12 (Monoisotopic mass of the free base + proton)
Fragmentation Pattern: A primary fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzyl cation or a tropylium ion.
-
m/z 91: This fragment corresponds to the tropylium ion (C₇H₇⁺), a very common and stable fragment in the mass spectra of benzyl-containing compounds.
-
m/z 131: This fragment would result from the loss of the benzyl group from the molecular ion, leaving the 1H-indol-3-amine cation.
Caption: Plausible fragmentation pathway for 1-Benzyl-1H-indol-3-amine.
Experimental Protocol for ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.
-
A small amount of a volatile acid, such as formic acid (0.1%), may be added to the solvent to promote protonation.
Instrumental Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate an electrospray.[15]
-
Optimize the source parameters, such as capillary temperature and cone voltage, to achieve a stable signal and minimize in-source fragmentation.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 223) as the precursor ion and subjecting it to collision-induced dissociation (CID).[14]
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide offers a robust framework for predicting and interpreting the spectroscopic data for this compound, based on established principles and data from analogous structures. The detailed experimental protocols provide a self-validating system for acquiring high-quality data, ensuring scientific integrity and reproducibility. By following the methodologies outlined herein, researchers can confidently verify the structure and purity of this compound, a critical step in any drug discovery and development pipeline.
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The Structure-Activity Relationship of 1-Benzyl-Indole Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-benzyl-indole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzyl-indole analogs, drawing upon a comprehensive review of current scientific literature. We will explore the critical role of substitutions on both the indole core and the N-1 benzyl moiety in dictating the pharmacological profile of these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this promising scaffold. We will delve into key therapeutic areas, including oncology and anti-inflammatory applications, and provide detailed experimental protocols and data presentation to facilitate the translation of these insights into practical drug discovery programs.
Introduction: The Versatility of the 1-Benzyl-Indole Core
The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] The addition of a benzyl group at the N-1 position introduces a key structural element that can be readily modified to fine-tune the compound's interaction with its biological target. This N-benzylation not only enhances the hydrophobic character of the indole scaffold but also provides a vector for exploring specific binding pockets within target proteins.[2] Research has consistently shown that N-substituted indole derivatives often exhibit enhanced biological activity compared to their unsubstituted counterparts.[3] This guide will systematically dissect the SAR of 1-benzyl-indole analogs, focusing on how specific structural modifications influence their efficacy as anticancer and anti-inflammatory agents.
Anticancer Applications: Targeting Key Oncogenic Pathways
1-benzyl-indole analogs have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines and in vivo tumor models.[2][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.[5]
Tubulin Polymerization Inhibition
A significant number of indole-based compounds exert their anticancer effects by inhibiting tubulin polymerization, a process essential for mitotic spindle formation and cell division.[1][6] The 1-benzyl-indole scaffold has been successfully employed to develop potent tubulin inhibitors.
A novel synthetic 1-benzylindole derivative, 21-900, was found to inhibit tubulin assembly and histone deacetylase (HDAC) activities.[7] This dual activity is particularly noteworthy. In human leukemia cell lines (HL-60 and MOLT-4), 21-900 induced potent cytotoxic effects by arresting the cell cycle at the G2/M phase, leading to apoptosis.[7] The compound was shown to depolymerize tubulin in a manner similar to vincristine, disrupting microtubule dynamics.[7]
Kinase Inhibition: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several 1-benzyl-indole derivatives have been developed as potent VEGFR-2 inhibitors.
One study focused on 1-benzyl-5-bromoindolin-2-one derivatives. The anticancer activity of these compounds was evaluated against VEGFR-2-overexpressing breast (MCF-7) and lung (A-549) cancer cell lines.[8] The structure-activity relationship revealed that substitutions on a pendant arylthiazole moiety significantly influenced activity. For instance, para-substituted derivatives with fluorine or chlorine on the phenyl ring showed enhanced potency.[8]
Enhancing the Potency of Indole-3-Carbinol (I3C)
Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, exhibits anti-proliferative and anti-estrogenic properties in human breast cancer cells. However, its therapeutic potential is limited by its modest potency. To address this, a novel derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), was synthesized.[2] This modification was designed to increase the hydrophobic character of the substituent at the N-1 position, which had been previously suggested to be critical for enhancing potency.[2]
The results were striking: 1-benzyl-I3C displayed an approximately 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to the parent compound, I3C.[2] Furthermore, 1-benzyl-I3C demonstrated superior in vivo efficacy in inhibiting the growth of human breast cancer cell-derived tumor xenografts in athymic mice.[2]
SAR Summary for Anticancer Activity
The following table summarizes the key SAR findings for 1-benzyl-indole analogs as anticancer agents, with IC50 values indicating the concentration required to inhibit 50% of cell growth or enzyme activity.
| Compound ID | Core Structure | R1 (Benzyl Substitution) | R2 (Indole C3 Substitution) | R3 (Other) | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 7c | 1-benzyl-5-bromoindolin-2-one | Unsubstituted | Hydrazono-(4-(p-fluorophenyl)thiazole) | - | MCF-7 | 7.17 ± 0.94 | [8] |
| 7d | 1-benzyl-5-bromoindolin-2-one | Unsubstituted | Hydrazono-(4-(p-chlorophenyl)thiazole) | - | MCF-7 | 2.93 ± 0.47 | [8] |
| I3C | Indole-3-carbinol | H | -CH2OH | - | MCF-7 | 52 | [2] |
| 1-benzyl-I3C | 1-benzyl-indole-3-carbinol | Unsubstituted | -CH2OH | - | MCF-7 | 0.05 | [2] |
| 12a | 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Unsubstituted | Quinoxaline | - | Ovarian Cancer Xenografts | 100% tumor growth suppression | [4][9] |
Key Insights from SAR Data:
-
N-1 Benzylation: The addition of a benzyl group at the N-1 position of the indole ring can dramatically increase anticancer potency, as exemplified by the comparison between I3C and 1-benzyl-I3C.[2]
-
Substitutions on the Benzyl Ring: While the provided data primarily focuses on unsubstituted benzyl groups, other studies suggest that substitutions on this ring can modulate activity.
-
C-3 Position Modifications: The C-3 position of the indole ring is a critical site for modification. The introduction of complex heterocyclic systems, such as quinoxalines, can lead to potent anticancer agents.[4]
-
Indolin-2-one Scaffold: The 1-benzyl-indolin-2-one scaffold serves as a valuable template for developing kinase inhibitors, with substitutions on appended heterocyclic rings playing a key role in determining potency.[8]
Anti-inflammatory Applications: Targeting cPLA2α
Chronic inflammation is a hallmark of numerous diseases. Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators.[10] Consequently, cPLA2α is an attractive target for the development of novel anti-inflammatory drugs.
Systematic structural variations of a lead compound identified through virtual screening led to the development of potent 1-benzyl-indole derivatives as cPLA2α inhibitors.[10] The initial hit compound, a 2,4-dichlorobenzyl-substituted indole derivative, had micromolar activity. Through systematic modification, derivatives with submicromolar activity were achieved.[10]
SAR of 1-Benzyl-Indole Analogs as cPLA2α Inhibitors
The key structural modifications involved variations of the substituent at the C-3 position of the indole and substitutions on the N-1 benzyl ring. The introduction of a tetrazole ring linked to an alkanoic acid chain at the C-3 position proved to be a particularly effective strategy.[10]
| Compound ID | N-1 Benzyl Substitution | C-3 Indole Substitution | IC50 (µM) for cPLA2α | Reference |
| 7 | 2,4-dichlorobenzyl | 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid | Micromolar | [10] |
| 122 | 2,4-dichlorobenzyl | 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivative | Submicromolar (approx. 300x more potent than 7) | [10] |
Key Insights from SAR Data:
-
C-3 Position is Crucial: The nature of the substituent at the C-3 position of the indole ring is a primary determinant of cPLA2α inhibitory activity. The transition from a hydrazinylbenzoic acid to a tetrazolyl-alkanoic acid moiety resulted in a significant enhancement of potency.[10]
-
N-1 Benzyl Group: The 2,4-dichlorobenzyl group appears to be a favorable substituent for cPLA2α inhibition, as it is present in both the initial lead and the highly potent analog.[10]
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is imperative to follow well-defined experimental protocols.
General Synthesis of 1-Benzyl-Indole Analogs
The synthesis of 1-benzyl-indole derivatives typically involves the N-alkylation of a suitable indole precursor with a substituted benzyl bromide.[10]
Step-by-Step Protocol:
-
Deprotonation of Indole: To a solution of the starting indole in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a strong base such as sodium hydride (NaH) at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.
-
N-Alkylation: Add the appropriately substituted benzyl bromide to the reaction mixture. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-indole analog.
DOT Script for General Synthesis Workflow:
Caption: General synthetic workflow for 1-benzyl-indole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1-benzyl-indole analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
DOT Script for MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathway Visualization
Understanding the mechanism of action of 1-benzyl-indole analogs requires visualizing their impact on key signaling pathways.
DOT Script for VEGFR-2 Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by 1-benzyl-indole analogs.
Conclusion and Future Directions
The 1-benzyl-indole scaffold is a highly promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets. Future research should focus on expanding the diversity of substitutions on both the indole and benzyl rings, exploring novel heterocyclic systems at the C-3 position, and conducting in-depth mechanistic studies to elucidate the precise molecular interactions of these compounds with their targets. The integration of computational modeling with synthetic chemistry and biological evaluation will be crucial for accelerating the discovery of the next generation of 1-benzyl-indole-based drugs.
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Abdel-Aziz, A. A.-M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]
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Chen, Y.-L., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. [Link]
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S. B. S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]
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Fatahala, S. S., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica. [Link]
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Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
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Shafiq, Z., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]
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Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Scientific Reports. [Link]
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Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shafiq, Z., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. [Link]
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discovery of novel 1-benzyl-indole based therapeutic agents
An In-Depth Technical Guide to the Discovery of Novel 1-Benzyl-Indole Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-Benzyl-Indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] Its versatile structure allows for modifications at various positions, leading to a diverse range of pharmacological activities. The strategic addition of a benzyl group at the N-1 position of the indole ring has proven to be a particularly fruitful avenue of investigation, often enhancing the therapeutic potential of the parent molecule.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1-benzyl-indole based therapeutic agents, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols, and explore the critical structure-activity relationships that govern their efficacy.
Anticancer Applications: A Multi-pronged Attack on Malignancy
The 1-benzyl-indole scaffold has emerged as a promising framework for the development of potent anti-proliferative agents.[1] These compounds exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest, modulation of key signaling pathways, and inhibition of enzymes crucial for tumor growth and survival.
Mechanism of Action: Disrupting the Cancer Cell Cycle and Signaling
A notable example is 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a synthetic derivative of the naturally occurring indole-3-carbinol (I3C) found in cruciferous vegetables.[2] 1-benzyl-I3C exhibits significantly enhanced potency, being approximately 1000-fold more effective than I3C in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells.[2] Its mechanism involves inducing a robust G1 cell cycle arrest by down-regulating the expression of cyclin-dependent kinase 6 (CDK6).[2] This is achieved by disrupting the interaction of the Sp1 transcription factor with the CDK6 promoter.[2] Furthermore, in estrogen-responsive cells, 1-benzyl-I3C down-regulates the production of estrogen receptor-alpha protein.[2]
Other 1-benzyl-indole derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and EGFR signaling cascades.[3] Additionally, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated potent anticancer activity by targeting and inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4]
Caption: Mechanism of 1-benzyl-I3C induced G1 cell cycle arrest.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1-benzyl-indole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Structure-Activity Relationship (SAR) of Anticancer 1-Benzyl-Indoles
The anticancer activity of 1-benzyl-indole derivatives is highly dependent on the nature and position of substituents on both the indole and benzyl rings.
| Compound Class | Key Structural Features | Impact on Anticancer Activity | Reference |
| 1-benzyl-indole-3-carbinols | Benzyl group at N-1; hydroxymethyl at C-3. | N-1 benzyl substitution dramatically increases potency compared to the parent indole-3-carbinol. | [2] |
| 1-benzyl-3-hydrazonoindolin-2-ones | Para-substitution on the pendant phenyl moiety. | Para-substituted derivatives with F or Cl show enhanced activity against lung cancer cells. | [4] |
| 1-benzyl-2-chloro-3-heterocyclic indoles | Chloro group at C-2; quinoxaline moiety at C-3. | The 2-chloro-3-(1-benzylindol-3-yl) quinoxaline derivative showed potent efficacy against ovarian cancer xenografts. | [5][6] |
| 1-benzyl-1H-indole-3-carbaldehyde derivatives | Modifications at the C-3 carbaldehyde. | Serves as a versatile platform for synthesizing various derivatives with cytotoxic activity against multiple cancer cell lines. | [3] |
Experimental Protocol: Synthesis of 1-Benzyl-Indole-3-Carbinol
This three-step synthesis involves the benzylation of indole, followed by formylation and subsequent reduction to the carbinol.[2]
Step 1: Synthesis of 1-Benzylindole
-
Add potassium hydroxide (6.5 g) to DMSO (50 mL) in a 250 mL flask and stir for 5 minutes.[2]
-
Add indole (2.93 g) and stir for an additional 45 minutes.[2]
-
Place the reaction in an ice bath, then add benzyl bromide (8.55 g, 5.95 mL) and stir for another 45 minutes.[2]
-
Add water (50 mL) and partition the reaction with diethyl ether (100 mL, 3 times).[2]
-
Combine the ether layers, dry over calcium chloride, and remove the solvent under reduced pressure.[7]
-
Purify the residue by distillation to yield 1-benzylindole.[7]
Step 2: Synthesis of 1-Benzyl-Indole-3-Aldehyde
-
Follow a previously outlined procedure for the formylation of indole.[2]
-
Slowly add 1-benzylindole (0.025 mole) in 3 mL of dry dimethylformamide to the reaction mixture and stir for 1 hour at room temperature, then an additional hour at 35°C.[2]
-
Add crushed ice (9 g) to the solution before transferring it to another flask with 6 g of ice in 5 mL of water.[2]
-
Slowly add sodium hydroxide (10 g in 30 mL of water), with the final 5-7 mL added rapidly.[2]
-
Heat the reaction rapidly to a boil for 2-3 minutes, then cool to room temperature and refrigerate overnight.[2]
-
Add water (50 mL) and partition the solution with ethyl acetate (3 x 50 mL) to isolate the product.[2]
Step 3: Synthesis of 1-Benzyl-Indole-3-Carbinol
-
Reduce the 1-benzyl-indole-3-aldehyde using a suitable reducing agent like sodium borohydride in an appropriate solvent (e.g., methanol or ethanol) to yield the final product, 1-benzyl-indole-3-carbinol.
Antimicrobial Activity: A New Frontier in Combating Infections
Derivatives of 1-benzyl-indole have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6]
Spectrum of Activity and SAR
Various heterocyclic derivatives synthesized from 1-benzyl-3-bromoacetyl indole have been evaluated for their antimicrobial properties.[5][6] Notably, certain quinoxaline derivatives showed promising activity.
| Compound Class | Key Structural Features | Antimicrobial Activity | Reference |
| 3-(1-benzylindol-3-yl)quinoxalin-2(1H)-ones | Quinoxalinone moiety at C-3. | Active against P. aeruginosa, B. cereus, and S. aureus. | [5][6] |
| 2-(4-methylpiperazin-1-yl)-3-(1-benzylindol-3-yl)quinoxalines | Methylpiperazinyl-quinoxaline at C-3. | Active against P. aeruginosa, B. cereus, and S. aureus. | [5][6] |
| 2-chloro-3-(1-benzylindol-3-yl)quinoxalines | Chloro-quinoxaline at C-3. | Most active against C. albicans. | [5][6] |
| N-benzyl-1H-indole-3-carboxamide | Carboxamide at C-3. | In one study, showed no zone of inhibition against tested bacterial and fungal isolates at 3 mg/mL. | [8] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar for bacteria
-
Sabouraud dextrose agar for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compound solutions at various concentrations
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole) solutions
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Compound Application: Add a defined volume of the test compound solution (and control solutions) into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
1-benzyl-indole derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory response.
Mechanism of Action: Targeting Phospholipase A2α and Cyclooxygenases
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that liberates arachidonic acid from phospholipids, the initial step in the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[9] Systematic structural variations of an initial hit compound led to the development of 1-benzylindole derivatives with submicromolar activity against cPLA2α.[9] Other indole and oxindole derivatives have been reported to possess anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
Caption: Inhibition of the arachidonic acid cascade by 1-benzyl-indoles.
Structure-Activity Relationship (SAR) of Anti-inflammatory 1-Benzyl-Indoles
| Compound Class | Key Structural Features | Impact on Anti-inflammatory Activity | Reference |
| 1-benzylindole-3-ylmethyl-tetrazolyl-pentanoic acids | Pentanoic acid chain linked to a tetrazole at C-3. | Submicromolar activity against cPLA2α. | [9] |
| 1-benzylindole-5-substituted derivatives | Lipophilic substituents (Cl, CF3) at position 5 of the indole ring. | A strong increase in cPLA2α inhibitory potency. | [9] |
| 1-benzyl-oxindole conjugates | Benzoic acid ester moieties. | Showed promising dual COX/5-LOX inhibitory activity. |
Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases
The indole scaffold is a key component of many compounds with neuroprotective properties, and 1-benzyl-indole derivatives are no exception.[10][11][12] Their mechanisms of action are varied, targeting different aspects of the neurodegenerative process.
Mechanisms of Neuroprotection
1-benzyl-2-indolinones have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13][14] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Furthermore, certain indole derivatives have demonstrated neuroprotective effects by mitigating oxidative stress, a common factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11][12] These compounds can reduce levels of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.[10] Some derivatives have also been shown to promote the disaggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[10]
Caption: Neuroprotective mechanisms of 1-benzyl-indole derivatives.
Structure-Activity Relationship (SAR) of Neuroprotective 1-Benzyl-Indoles
| Compound Class | Key Structural Features | Impact on Neuroprotective Activity | Reference |
| 1-benzyl-2-indolinones | Benzyl substitution at N-1. | Significantly increased potency and selectivity for acetylcholinesterase. | [13][14] |
| 1,3,5-trisubstituted indoles | Linking the indole moiety with different phenols. | Strong antioxidant and cytoprotective effects against ROS. | [10] |
Conclusion and Future Directions
The 1-benzyl-indole scaffold has unequivocally demonstrated its value as a versatile and privileged structure in the pursuit of novel therapeutic agents. The research highlighted in this guide showcases the remarkable breadth of biological activities achievable through strategic modifications of this core. From potent anticancer agents that arrest the cell cycle and inhibit key signaling pathways to promising antimicrobial, anti-inflammatory, and neuroprotective compounds, the therapeutic potential of 1-benzyl-indoles is vast.
Future research should focus on several key areas. Further optimization of lead compounds through medicinal chemistry efforts will be crucial to enhance potency, selectivity, and pharmacokinetic properties. A deeper understanding of the precise molecular targets and mechanisms of action for many of these derivatives is still needed to guide rational drug design. Finally, advancing the most promising candidates into in vivo efficacy and safety studies will be essential to translate these exciting preclinical findings into clinically viable therapies. The 1-benzyl-indole core will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines.
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Bradshaw, B., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 29(8), 1563-1571. Retrieved from [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. Retrieved from [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14, 1-15. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(10), 4087. Retrieved from [Link]
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Retrieved from [Link]
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Julian, P. L., & Pikl, J. (1932). Studies in the Indole Series. I. The Synthesis of Alpha-Benzylindoles. Journal of the American Chemical Society, 54(8), 3350-3356. Retrieved from [Link]
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Chen, Y.-L., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Medicinal Chemistry, 59(17), 7681-7695. Retrieved from [Link]
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Meyer zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. MedChemComm, 14(10), 1896-1910. Retrieved from [Link]
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Abdullahi, M. S., et al. (2023). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), 10(9), 1-6. Retrieved from [Link]
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Shawk, A. A., et al. (2024). Synthesis, conformational analysis and antimicrobial activity of 10-benzyl-1,2,4-triazolo[4,3-b]1,2,4-triazino[5,6-b]indole acyclo C-nucleoside analogs. Journal of Sulfur Chemistry, 45(3), 304-318. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15, 1-14. Retrieved from [Link]
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Apaydın, Ç. B., et al. (2022). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Archiv der Pharmazie, 355(8), 2200109. Retrieved from [Link]
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Kudo, F., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(13), 6005-6015. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Assessment of Anti-inflammatory Activity of Novel Compound of Indole Derivatives and Elucidation of Possible Mechanisms of Action. CORE. Retrieved from [Link]
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Gomaa, H. A. M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Genetic Engineering and Biotechnology, 22(1), 48. Retrieved from [Link]
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Methodological & Application
In Vitro Assay Protocols for 1-Benzyl-1H-indol-3-amine hydrochloride: A Guide for Preclinical Screening
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 1-Benzyl-1H-indol-3-amine hydrochloride is a synthetic indole derivative whose biological activities are not yet extensively characterized in publicly available literature. The presence of the benzyl group at the N1 position and an amine at the C3 position suggests potential interactions with various biological targets.
This document provides a structured, in-depth guide for researchers to conduct initial in vitro screening of this compound. The protocols herein are designed to first assess its general cytotoxic effects on cancer cell lines and then to investigate a plausible specific mechanism of action—the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[5][6]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1159823-99-0 | [7][8][9] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [7][8][10] |
| Molecular Weight | 258.75 g/mol | [7][8] |
| Storage | Sealed in dry, Room Temperature | [7] |
| Handling | Warning: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE). | [7] |
Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.[11][12]
Part 1: General Cytotoxicity Screening
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[11][13] The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to a purple formazan product.[14][15]
Protocol 1: MTT Assay for Cytotoxicity
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[11][14]
-
After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Data Acquisition:
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the % Viability against the log concentration of the compound to generate a dose-response curve and determine the IC₅₀ value.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Target-Specific Mechanistic Assay
The structural similarity of 1-Benzyl-1H-indol-3-amine to tryptophan, an essential amino acid, suggests it may interact with enzymes involved in tryptophan metabolism. A key enzyme in this pathway, particularly relevant in oncology, is Indoleamine 2,3-dioxygenase 1 (IDO1).[6][16] IDO1 is an immunosuppressive enzyme that is overexpressed in many tumors.[6][17] It catalyzes the first and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[5][6] This depletes the local microenvironment of tryptophan and produces metabolites like kynurenine, which together suppress T-cell activity and allow tumors to evade the immune system.[6][18][19] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the IDO1 pathway by the test compound.
Protocol 2: In Vitro IDO1 Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to directly measure the inhibition of recombinant human IDO1 enzyme activity.[20] This method is sensitive and minimizes interference from colored compounds.[20]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Assay Buffer (e.g., potassium phosphate buffer)
-
Fluorescence Detection Reagent[20]
-
This compound (Test Inhibitor)
-
Epacadostat (Positive Control Inhibitor)[21]
-
Opaque 96-well plates (suitable for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the test compound and the positive control (Epacadostat) at various concentrations in assay buffer.
-
Prepare a solution of L-Tryptophan substrate in assay buffer.
-
Prepare a solution of recombinant IDO1 enzyme in assay buffer.
-
-
Assay Reaction:
-
To each well of an opaque 96-well plate, add the following in order:
-
Test inhibitor or control (vehicle, positive control).
-
Recombinant IDO1 enzyme.
-
-
Initiate the reaction by adding the L-Tryptophan substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[20]
-
-
Signal Development:
-
Add the fluorescence solution to each well.
-
Incubate the plate at 37°C for an extended period (e.g., 4 hours) to allow for signal development.[20]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.[20]
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the test compound: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] Plot the % Inhibition against the log concentration of the compound to determine the IC₅₀ value.
Expected Data Presentation
Results from these assays should be tabulated for clarity and comparison.
Table 2: Hypothetical In Vitro Screening Results
| Compound | Assay Type | Cell Line / Enzyme | Exposure Time | IC₅₀ (µM) |
|---|---|---|---|---|
| 1-Benzyl-1H-indol-3-amine HCl | Cytotoxicity (MTT) | HeLa | 48 hours | 15.2 |
| 1-Benzyl-1H-indol-3-amine HCl | Cytotoxicity (MTT) | MCF-7 | 48 hours | 22.5 |
| 1-Benzyl-1H-indol-3-amine HCl | Enzyme Inhibition | Recombinant IDO1 | 1 hour | 2.8 |
| Doxorubicin (Control) | Cytotoxicity (MTT) | HeLa | 48 hours | 0.8 |
| Epacadostat (Control) | Enzyme Inhibition | Recombinant IDO1 | 1 hour | 0.075 |
Conclusion and Forward Look
This guide provides a foundational framework for the initial in vitro characterization of this compound. The first protocol establishes a baseline for its cytotoxic potential, a critical parameter for any compound intended for therapeutic development.[11] The second protocol investigates a specific, plausible mechanism of action by targeting the IDO1 enzyme, a high-value target in immuno-oncology.[5][18]
Positive results from these assays (i.e., potent IDO1 inhibition with lower general cytotoxicity) would justify advancing the compound to more complex cell-based assays. These could include measuring kynurenine production in interferon-gamma-stimulated cancer cells (e.g., SKOV-3) or co-culture assays to measure the rescue of T-cell proliferation.[21] Ultimately, these foundational in vitro screens are an indispensable first step in the long-term evaluation of a novel chemical entity.
References
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease. (n.d.). Wiley Online Library. Retrieved from [Link]
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IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved from [Link]
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Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. (2021). Pharmacology & Therapeutics. Retrieved from [Link]
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IDO1 Fluorogenic Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. Retrieved from [Link]
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Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Tryptophan metabolism and indoleamine 2,3-dioxygenase expression in coeliac disease. (2008). Clinical & Experimental Immunology. Retrieved from [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PLOS ONE. Retrieved from [Link]
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In vitro NLK Kinase Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Indoleamine 2,3-dioxygenase. (n.d.). Wikipedia. Retrieved from [Link]
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Tryptophan Metabolism in Obesity: The Indoleamine 2,3-Dioxygenase-1 Activity and Therapeutic Options. (n.d.). PubMed. Retrieved from [Link]
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In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Retrieved from [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). ChemMedChem. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
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Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. (2011). Archiv der Pharmazie. Retrieved from [Link]
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Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. (2025). Foods. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). OUCI. Retrieved from [Link]
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1-Benzyl-3-aMinoindole HCl. (n.d.). LookChem. Retrieved from [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2006). Acta Pharmaceutica. Retrieved from [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2006). ResearchGate. Retrieved from [Link]
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Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of 1-Benzyl-1H-indol-3-amine hydrochloride in Cancer Cell Lines
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant antiproliferative activity.[1][2][3] This document provides a comprehensive guide for the initial investigation of 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No: 1159823-99-0), a novel indole derivative, for its potential anticancer effects in vitro. These application notes offer detailed, field-proven protocols for assessing the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. The methodologies are designed for researchers, scientists, and drug development professionals seeking to characterize the preliminary anticancer profile of this and similar investigational compounds.
Introduction and Rationale
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel and more effective therapeutic agents.[4] Heterocyclic compounds, particularly those containing an indole core, have been a fertile ground for the development of anticancer drugs.[2][5] Several indole-based agents are already in clinical use or trials, acting through diverse mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and the induction of apoptosis.[1][2][3][4]
This compound belongs to this promising class of molecules. The N-benzyl substitution on the indole ring has been explored in other derivatives and shown to confer potent anti-proliferative activity against various tumor cell lines, including those of the breast, ovaries, and kidneys.[6][7] Given the established importance of the indole scaffold, this compound warrants systematic investigation.
This guide provides a foundational experimental workflow to characterize the in vitro anticancer profile of this compound, focusing on three key cellular processes:
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effect of the compound on cancer cell proliferation and metabolic activity.
-
Apoptosis Induction: To ascertain if the compound induces programmed cell death, a hallmark of many effective anticancer agents.
-
Cell Cycle Progression: To identify if the compound disrupts the normal cell division cycle, a common mechanism for tubulin inhibitors and other antimitotic drugs.[3]
Compound Specifications and Handling
Proper handling and storage are critical for maintaining the integrity and activity of the test compound.
| Property | Details | Source |
| Chemical Name | This compound | [8][9][10] |
| Synonyms | 1-Benzyl-3-aminoindole HCl, 1-Benzyl-1H-indol-3-ylamine Hydrochloride | [8][11] |
| CAS Number | 1159823-99-0 | [8][9][11] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [8][9] |
| Molecular Weight | 258.75 g/mol | [8][9] |
| Storage | Store at room temperature, sealed in a dry environment. | [8] |
Preparation of Stock Solutions
-
Rationale: A concentrated stock solution in an appropriate solvent allows for accurate and repeatable dilutions into cell culture media while minimizing the final solvent concentration, which can be toxic to cells. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 2.59 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. Once an aliquot is thawed, it should be used and any remainder discarded.
-
-
Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or affect cell behavior. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the anticancer properties of the test compound.
Caption: General experimental workflow for in vitro evaluation.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[13]
Materials
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Scientist's Note: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range to start with is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down gently to dissolve the crystals completely. The solution should turn a uniform purple color.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
Materials
-
6-well cell culture plates
-
Flow cytometer
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed approximately 2-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. First, collect the supernatant (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then trypsinize them. Combine these cells with the supernatant from the previous step.
-
Scientist's Note: It is crucial to collect both floating and adherent populations, as apoptotic cells often detach from the culture surface. Failure to do so will lead to an underestimation of apoptosis.
-
-
Cell Staining:
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
Data Interpretation
The flow cytometry dot plot will show four distinct populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to primary necrosis/membrane damage).
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Materials
-
6-well cell culture plates
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 5.2.1). An incubation time of 24 hours is often sufficient to observe cell cycle effects.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described previously.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Scientist's Note: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate data.
-
Incubate the cells for at least 30 minutes at 4°C (or up to several weeks at -20°C).[18]
-
-
Cell Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Scientist's Note: RNase A is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA and provides an accurate measurement of DNA content.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry. Acquire data for at least 20,000 events per sample.[19]
-
Data Analysis
-
The resulting data is displayed as a histogram where the x-axis is fluorescence intensity (DNA content) and the y-axis is cell count.
-
The histogram will show two distinct peaks:
-
G0/G1 Peak: Cells with 2N DNA content.
-
G2/M Peak: Cells with 4N DNA content (twice the fluorescence intensity of the G1 peak).
-
-
S Phase: Cells between the G0/G1 and G2/M peaks, representing cells undergoing DNA synthesis.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak, which represents apoptotic cells with fragmented DNA.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase.
Potential Mechanism of Action and Data Integration
Indole derivatives are known to target various cellular components.[4][20] A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
Caption: A potential mechanism: tubulin inhibition leading to G2/M arrest.
By integrating the results from the three proposed assays, a preliminary mechanistic hypothesis can be formed:
-
If the MTT assay shows a dose-dependent decrease in viability (low IC₅₀), and...
-
The cell cycle analysis shows a significant increase in the G2/M population, and...
-
The apoptosis assay shows a corresponding increase in Annexin V positive cells...
References
-
Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Kamal, A., et al. (2015). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Retrieved from [Link]
-
A. Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). [Source not specified]. Retrieved from [Link]
-
PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.). [Source not specified]. Retrieved from [Link]
-
Singh, G., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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OUCI. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]
-
LookChem. (n.d.). 1-Benzyl-3-aMinoindole HCl. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Retrieved from [Link]
-
PMC. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Retrieved from [Link]
-
PMC - NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Activity Screening of 1-Benzyl-1H-indol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery and development of new antimicrobial agents. The indole scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of biological activities, including potent antimicrobial effects.[1][2] Derivatives of indole have been shown to exhibit broad-spectrum activity against various pathogenic microorganisms.[3] The compound 1-Benzyl-1H-indol-3-amine hydrochloride represents a promising candidate for investigation within this chemical class. Its structural features suggest the potential for interaction with microbial targets, warranting a systematic evaluation of its antimicrobial properties.
These application notes provide a comprehensive guide for researchers to conduct preliminary antimicrobial activity screening of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and reproducibility of results.[4][5][6][7]
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 1159823-99-0 | [8][9] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [8][9] |
| Molecular Weight | 258.75 g/mol | [8] |
| Storage | Store in a cool, dry place. | [9] |
Preliminary Compound Handling and Preparation
A critical first step in any screening cascade is the accurate and effective preparation of the test compound. The solubility and stability of this compound in stock solutions will directly impact the reliability of the antimicrobial susceptibility testing results.
Protocol 1: Solubility and Stability Assessment
Objective: To determine the optimal solvent for creating a high-concentration stock solution and to assess the stability of this solution under storage conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Solubility Testing:
-
Prepare serial dilutions of the compound in both DMSO and sterile water, starting from a high concentration (e.g., 20 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If particulates are present, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
Measure the absorbance of the supernatant at a wavelength determined by a preliminary spectral scan of a dilute, fully dissolved sample. A lack of increase in absorbance with increasing concentration indicates saturation.
-
-
Stability Assessment:
-
Prepare a stock solution at the highest soluble concentration in the chosen solvent (likely DMSO).
-
Aliquot the stock solution into sterile, light-protected tubes.
-
Store aliquots at different temperatures: 4°C, -20°C, and -80°C.
-
At various time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot from each temperature.
-
Assess for any precipitation or color change.
-
(Optional) Analyze the integrity of the compound using High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
-
Causality and Insights: DMSO is a common solvent for initial screening of organic molecules due to its ability to dissolve a wide range of compounds. However, it can exhibit toxicity to microbial cells at higher concentrations; therefore, the final concentration in the assay should typically be kept at or below 1%. Water solubility is preferred but often challenging for such compounds. Understanding the stability is crucial to avoid using degraded compound, which would lead to inaccurate results.
Antimicrobial Activity Screening: Core Protocols
The following protocols describe two universally accepted methods for preliminary antimicrobial screening: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing qualitative susceptibility.
Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, and optionally, fungi. Quality control (QC) strains with known susceptibility profiles must be included in every experiment to validate the results.
Recommended Bacterial Strains:
| Organism | Gram Stain | ATCC Number | Rationale |
| Staphylococcus aureus | Positive | 25923 or 29213 | Representative of Gram-positive cocci; a common human pathogen. |
| Enterococcus faecalis | Positive | 29212 | Important nosocomial pathogen, often exhibiting intrinsic resistance. |
| Escherichia coli | Negative | 25922 | A standard for Gram-negative rods; a versatile pathogen. |
| Pseudomonas aeruginosa | Negative | 27853 | An opportunistic pathogen known for its high level of intrinsic and acquired resistance. |
| Klebsiella pneumoniae | Negative | 700603 | A significant cause of hospital-acquired infections, often with multidrug resistance. |
(Source: ATCC, CLSI guidelines)[10][11][12][13][14]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. This protocol is adapted from CLSI document M07.[4][5]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Procedure:
-
Preparation of the Compound Dilution Plate:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound in CAMHB at four times the desired highest final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (well 11) must show distinct turbidity.
-
The sterility control well (well 12) must remain clear.
-
Data Presentation:
| Microorganism | Compound Concentration (µg/mL) | MIC (µg/mL) |
| 128 | 64 | |
| S. aureus ATCC 29213 | - | - |
| E. coli ATCC 25922 | - | - |
| P. aeruginosa ATCC 27853 | + | + |
| (+ = Growth, - = No Growth) |
Protocol 3: Disk Diffusion Assay
Objective: To qualitatively assess the susceptibility of a microorganism to this compound. This method is based on the Kirby-Bauer method and CLSI document M02.[1][15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial cultures and 0.5 McFarland standard as in Protocol 2
-
Sterile swabs
-
Calipers or ruler
Workflow Diagram:
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. microrao.com [microrao.com]
- 11. himedialabs.com [himedialabs.com]
- 12. microbiologics.com [microbiologics.com]
- 13. atcc.org [atcc.org]
- 14. atcc.org [atcc.org]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Determining the Cytotoxicity of 1-Benzyl-Indole Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Assessing the Therapeutic Potential of 1-Benzyl-Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1] Among these, 1-benzyl-indole derivatives have emerged as a promising class of molecules, with studies demonstrating their cytotoxic effects against various cancer cell lines.[2][3] A crucial step in the preclinical evaluation of these novel compounds is the accurate determination of their cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell viability and proliferation, making it an ideal tool for this purpose.[4][5]
This document provides a comprehensive, step-by-step protocol for utilizing the MTT assay to determine the cytotoxicity of 1-benzyl-indole derivatives. As a Senior Application Scientist, this guide is designed to provide not only a detailed methodology but also the scientific rationale behind each step, troubleshooting guidance, and data interpretation strategies to ensure the generation of reliable and reproducible results.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of viable cells.[6] The central principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][8] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[7] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the tested compound.
Key Considerations for 1-Benzyl-Indole Derivatives
While the MTT assay is a standard procedure, the specific chemical nature of 1-benzyl-indole derivatives necessitates careful consideration of the following:
-
Solubility: 1-benzyl-indole derivatives are often synthesized through reactions that can result in compounds with poor aqueous solubility.[9][10] Therefore, dimethyl sulfoxide (DMSO) is commonly used as a solvent. It is critical to determine the maximum tolerated DMSO concentration by the chosen cell line to avoid solvent-induced cytotoxicity.[11][12]
-
Compound Interference: As with any chemical compound, there is a potential for 1-benzyl-indole derivatives to interfere with the MTT assay.[13] This can occur if the compound is colored and absorbs light at the same wavelength as formazan, or if it has reducing properties that can directly convert MTT to formazan, leading to false-positive results.[14] A cell-free control is essential to assess this potential interference.
Detailed Protocol for MTT Assay of 1-Benzyl-Indole Derivatives
This protocol is optimized for adherent cell lines cultured in 96-well plates.
Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, A549, HCT-116)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
1-benzyl-indole derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Experimental Workflow
The following diagram illustrates the overall workflow of the MTT assay for determining the cytotoxicity of 1-benzyl-indole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure
1. Cell Seeding:
a. Culture the selected adherent cell line in a T-75 flask until it reaches 70-80% confluency.
b. Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
e. Dilute the cell suspension to the optimal seeding density. This needs to be determined for each cell line, but a general starting point is 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor cell lines.[7]
f. Seed 100 µL of the cell suspension into each well of a 96-well plate.
g. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and enter the exponential growth phase.[15]
2. Preparation of 1-Benzyl-Indole Derivatives:
a. Prepare a stock solution of each 1-benzyl-indole derivative in DMSO (e.g., 10 mM).
b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. Ensure the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).[12]
3. Cell Treatment:
a. After the 24-hour incubation period, carefully aspirate the culture medium from the wells.
b. Add 100 µL of the prepared dilutions of the 1-benzyl-indole derivatives to the respective wells.
c. Include the following controls on each plate:
- Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
- Untreated Control: Cells in complete culture medium only.
- Blank Control: Complete culture medium without cells.
- Compound Interference Control: Highest concentration of the 1-benzyl-indole derivative in culture medium without cells.[7]
d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Incubation:
a. Following the treatment period, carefully aspirate the medium containing the compounds from each well.
b. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[16]
c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
5. Solubilization of Formazan Crystals:
a. After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[16]
6. Absorbance Measurement:
a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
b. Read the plate within 1 hour of adding the solubilization solution.[16]
Data Analysis and Interpretation
1. Calculation of Percentage Cell Viability:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [17]
2. Determination of IC₅₀ Value:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the 1-benzyl-indole derivative that inhibits 50% of cell viability.[18] It is a key parameter for quantifying the cytotoxic potency of a compound.
a. Plot a dose-response curve with the concentration of the 1-benzyl-indole derivative on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.
b. The IC₅₀ value can be determined from the curve by identifying the concentration that corresponds to 50% cell viability.[19]
c. For a more accurate determination, use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[2]
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.125 | 90% |
| 5 | 0.875 | 70% |
| 10 | 0.625 | 50% |
| 25 | 0.375 | 30% |
| 50 | 0.250 | 20% |
From this sample data, the IC₅₀ value is 10 µM.
Cellular Mechanism of MTT Reduction
The following diagram illustrates the reduction of MTT to formazan within a viable cell.
Caption: Cellular reduction of MTT to formazan by mitochondrial enzymes.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of the culture medium. | Use fresh, sterile medium and reagents. Ensure aseptic technique.[7] |
| Interference from phenol red in the medium. | Use serum-free and phenol red-free medium during the MTT incubation step. | |
| Low absorbance readings in control wells | Insufficient cell number. | Optimize the initial cell seeding density.[6] |
| Short MTT incubation time. | Increase the MTT incubation time to allow for sufficient formazan formation.[6] | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| Incomplete solubilization of formazan. | Increase shaking time or gently pipette to ensure complete dissolution. | |
| Increased absorbance at high compound concentrations | Compound interferes with the MTT assay. | Run a cell-free control with the compound and MTT to check for direct reduction.[14] |
Conclusion
The MTT assay is a powerful and versatile tool for assessing the cytotoxic potential of novel 1-benzyl-indole derivatives. By following this detailed protocol and considering the specific properties of these compounds, researchers can obtain reliable and reproducible data that is essential for advancing the development of new anticancer therapies. Adherence to proper controls, optimization of assay parameters for specific cell lines, and careful data analysis are paramount to ensuring the scientific integrity of the results.
References
- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. Methods in Molecular Biology, 1601, 1–17.
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Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
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Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
- Lall, N., & Kishore, N. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 883–888.
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rojel.io. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Tavanai, H., & Fallah, F. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 3(1), e26435.
- Hong, S., & Kim, I. H. (2002). The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Journal of the Korean Society of Therapeutic Radiology and Oncology, 20(4), 265–271.
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ResearchGate. (n.d.). Control groups for the MTT assay. Retrieved from [Link]
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ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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YouTube. (2024, June 16). MTT assay and IC50 calculation. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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ResearchGate. (2020, January 31). Which statistical test to use in my MTT assay?. Retrieved from [Link]
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ResearchGate. (2013, December 11). Can someone advise on MTT assay blank and controls?. Retrieved from [Link]
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National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
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YouTube. (2025, April 9). MTT Assay. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
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ResearchGate. (2021, March 21). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]
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MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
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Royal Society of Chemistry. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]
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Royal Society of Chemistry. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Retrieved from [Link]
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Synthesis and Biological Evaluation of 1-Benzyl-Indole Derivatives: A Guide for Drug Discovery
The 1-benzyl-indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic introduction of a benzyl group at the nitrogen atom of the indole ring, coupled with further substitutions on both the indole and benzyl moieties, has proven to be a highly effective strategy for modulating biological activity. This guide provides an in-depth exploration of the synthesis of 1-benzyl-indole derivatives and protocols for their biological evaluation, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.
The Significance of the 1-Benzyl-Indole Moiety
The indole nucleus is a key structural component of many biologically active natural products and synthetic drugs.[1][2][3] The addition of a benzyl group at the 1-position often enhances the lipophilicity and steric bulk of the molecule, which can lead to improved interactions with biological targets.[4][5] This modification has been instrumental in the development of potent inhibitors of various enzymes and protein-protein interactions, making 1-benzyl-indole derivatives a focal point in the quest for novel therapeutic agents.[5][6]
Synthetic Strategies for 1-Benzyl-Indole Derivatives
Several synthetic routes can be employed to access 1-benzyl-indole derivatives, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Direct N-Benzylation of Indole
The most straightforward approach to synthesizing 1-benzyl-indoles is the direct alkylation of the indole nitrogen with a benzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it a more potent nucleophile.
Protocol 1: Synthesis of 1-Benzyl-1H-indole [4][7]
Materials:
-
Indole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Calcium chloride (CaCl₂)
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of DMSO and 26.0 g (0.399 mole) of freshly crushed 86% KOH pellets.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.
-
Cool the reaction mixture in an ice-water bath and add 34.2 g (0.200 mole) of benzyl bromide dropwise.
-
After the addition is complete, continue stirring for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water.
-
Extract the aqueous layer with three 100-mL portions of diethyl ether.
-
Wash each ether extract with three 50-mL portions of water.
-
Combine the organic layers and dry over anhydrous CaCl₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield 1-benzylindole.
Causality: The use of a polar aprotic solvent like DMSO facilitates the dissolution of both the indole and the potassium hydroxide, promoting the formation of the indolide anion. The subsequent nucleophilic attack of the indolide on benzyl bromide proceeds via an SN2 mechanism.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] To synthesize 1-benzyl-indole derivatives, a 1-benzyl-1-phenylhydrazine can be used as the starting material.
Protocol 2: Fischer Indole Synthesis of 1-Benzyl-2,3-dimethyl-1H-indole [10]
Materials:
-
1-Benzyl-1-phenylhydrazine hydrochloride
-
Butanone (Methyl ethyl ketone)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 1-benzyl-1-phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in ethanol.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time to drive the reaction to completion.
-
After cooling, the reaction mixture can be worked up by removing the solvent and purifying the residue by column chromatography.
Causality: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) upon heating in the presence of an acid catalyst.[9] Microwave irradiation can significantly accelerate the reaction rate.[10]
Palladium-Catalyzed Synthesis
Modern cross-coupling reactions offer powerful tools for the synthesis of complex molecules. Palladium-catalyzed reactions have been developed for both the N-benzylation of indoles and the C-H functionalization of the indole ring.[11][12][13]
Protocol 3: Palladium-Catalyzed C3-Benzylation of Indoles [12][14]
Materials:
-
3-Substituted indole
-
Benzyl methyl carbonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand
-
A suitable solvent (e.g., THF, dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 3-substituted indole, benzyl methyl carbonate, Pd(OAc)₂, and the phosphine ligand in the chosen solvent.
-
Heat the reaction mixture at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Causality: The catalytic cycle is believed to involve the formation of a π-benzyl-palladium intermediate, which then undergoes nucleophilic attack by the electron-rich indole at the C3 position.[12] The choice of ligand is crucial for the efficiency and selectivity of the reaction.[14]
Biological Evaluation of 1-Benzyl-Indole Derivatives
The diverse biological activities of 1-benzyl-indole derivatives necessitate a range of assays to fully characterize their therapeutic potential.
Anticancer Activity
Many 1-benzyl-indole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1][3][4][15][16][17]
Protocol 4: MTT Cell Viability Assay [1][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
1-Benzyl-indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 1-benzyl-indole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM)[6][17] |
| 7c | 1-benzyl-5-bromo-3-(...thiazole) | MCF-7 | 7.17 ± 0.94 |
| 7d | 1-benzyl-5-bromo-3-(...thiazole) | MCF-7 | 2.93 ± 0.47 |
| 12c | 1-benzyl-5-bromo-3-(...thiazole) | A-549 | 12.20 ± 1.54 |
| SBS3 | 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl)prop-2-en-1-one | HCT-116 | Potent activity |
| SBS4 | 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl)prop-2-en-1-one | HCT-116 | Potent activity |
Mechanistic Insights: Some 1-benzyl-indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This can be investigated using techniques such as flow cytometry to detect Annexin V-positive cells or by measuring the activity of caspases.
Caption: Simplified intrinsic apoptosis signaling pathway often targeted by anticancer agents.
Antimicrobial Activity
Certain 1-benzyl-indole derivatives have shown promising activity against various bacterial and fungal strains.[15][16][18]
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [18]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
1-Benzyl-indole derivative stock solution (in DMSO)
-
96-well microplate
-
Standard antibiotic or antifungal drug (positive control)
Procedure:
-
Prepare serial twofold dilutions of the 1-benzyl-indole derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | Microorganism | MIC (µg/mL)[15][16][18] |
| 11a, b | P. aeruginosa, B. cereus, S. aureus | Active |
| 15a, b | P. aeruginosa, B. cereus, S. aureus | Most active |
| 12a, b | C. albicans | Most active |
| 3d | MRSA | Excellent activity |
| 2c | B. subtilis | 3.125 |
Anti-inflammatory Activity
The anti-inflammatory properties of 1-benzyl-indole derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells.[5][19][20]
Protocol 6: Measurement of Nitric Oxide (NO) Production in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
1-Benzyl-indole derivative stock solution (in DMSO)
-
Griess reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 1-benzyl-indole derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and mix with Griess reagent.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Determine the concentration-dependent inhibitory effect of the compound on NO production.
Caption: General workflow for the synthesis and biological evaluation of 1-benzyl-indole derivatives.
Conclusion and Future Directions
The 1-benzyl-indole scaffold continues to be a fertile ground for the discovery of new drug candidates. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. The subsequent biological evaluation protocols are essential for identifying lead compounds with potent and selective activities. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, ultimately paving the way for their clinical translation.
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]
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Heaney, H., & Ley, S. V. (1973). 1-BENZYLIMIDAZOLE. Organic Syntheses, 53, 13. [Link]
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Link]
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Safe, S., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Breast Cancer Research and Treatment, 108(2), 189-197. [Link]
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Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 12(43), 28205-28221. [Link]
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Meyer zu Vilsendorf, I., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(3), 641-659. [Link]
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El-Naggar, A. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(9), 2963. [Link]
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S. B. S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1). [Link]
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Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 23-28. [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704. [Link]
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Meyer zu Vilsendorf, I., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(3), 641-659. [Link]
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Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 23-28. [Link]
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Wikipedia. (2023, December 12). Fischer indole synthesis. Wikipedia. [Link]
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Smith, C. D., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 79-84. [Link]
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Gürsoy, E., & Özkaya, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Research in Pharmacy, 22(3), 441-450. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. I. The Synthesis of Alpha-Benzylindoles. Journal of the American Chemical Society, 57(3), 539-541. [Link]
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Liu, C., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][7][15]Triazol-4-yl)-4-Phenyl-4H-[1][15][16]Triazole-3-Thiol Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(2), 266-276. [Link]
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Chen, C.-Y., et al. (2018). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 23(10), 2482. [Link]
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Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 128(19), 6314-6315. [Link]
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Gorokhova, L. G., et al. (2022). Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats. Hygiene and Sanitation, 101(10), 1166-1171. [Link]
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Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Archiv der Pharmazie. [Link]
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Application Notes and Protocols for the Investigation of 1-Benzyl-1H-indol-3-amine hydrochloride in Anti-inflammatory Studies
Introduction: The Therapeutic Potential of Indole-Based Compounds in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a cornerstone of numerous chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indole nucleus, a privileged heterocyclic scaffold, is a recurring motif in a multitude of pharmacologically active compounds. Notably, several indole derivatives have demonstrated significant anti-inflammatory properties.[1][2] These compounds are known to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production and the suppression of the NF-κB and ERK1/2 signaling cascades.[1]
This document provides a comprehensive guide for the preclinical evaluation of 1-Benzyl-1H-indol-3-amine hydrochloride , a specific indole derivative, for its potential anti-inflammatory activity. While direct studies on this particular compound are not yet prevalent in public literature, its structural features, particularly the 3-amino-alkylated indole core, suggest a plausible role in mitigating inflammatory responses.[1] The protocols detailed herein are designed to rigorously test this hypothesis through a series of established in vitro and in vivo models.
We will explore the compound's ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a well-established cellular model of inflammation. Furthermore, we will delve into the potential molecular mechanisms by examining its influence on critical signaling pathways. Finally, a standard in vivo model, the carrageenan-induced paw edema assay, will be described to assess the compound's efficacy in a living organism.
Hypothesized Mechanism of Action
Based on the known activities of structurally related indole derivatives, we hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6, and IL-1β). This inhibition is likely mediated through the suppression of key signaling pathways, including the NF-κB and MAPK/ERK pathways, which are pivotal in the transcriptional regulation of inflammatory genes.
Caption: Hypothesized signaling cascade for the anti-inflammatory action of this compound.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for evaluating the anti-inflammatory potential of the test compound.
Caption: A streamlined workflow for the anti-inflammatory evaluation of the test compound.
Part 1: In Vitro Anti-inflammatory Assays
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a density that allows for adherence and growth.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle but not LPS). A positive control, such as dexamethasone, can also be included.
-
Incubate for the desired period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Cytotoxicity Assessment (MTT Assay)
It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control. Non-toxic concentrations should be used for subsequent anti-inflammatory assays.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Protocol:
-
Following cell treatment as described in 1.1, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[3]
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions meticulously. Typically, the protocol involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations from the standard curve.[4][5][6][7]
-
Western Blot Analysis of Inflammatory Signaling Pathways
This technique is employed to investigate the effect of the compound on the protein expression levels of key players in the NF-κB and MAPK/ERK signaling pathways.
-
Protocol:
-
Treat cells with the test compound and LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and ERK1/2. A loading control (e.g., β-actin or GAPDH) must be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[8][9][10][11]
-
Part 2: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[2][12][13]
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group, a positive control group (e.g., indomethacin), and groups treated with different doses of this compound.
-
Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be presented clearly for comparison. Below is a table with hypothetical data to illustrate the expected outcomes.
| Assay | Parameter | Control (LPS only) | 1-Benzyl-1H-indol-3-amine HCl (10 µM) | 1-Benzyl-1H-indol-3-amine HCl (25 µM) | Positive Control (Dexamethasone 1 µM) |
| Cytotoxicity | Cell Viability (%) | 100 | 98.5 ± 2.1 | 96.2 ± 3.5 | 99.1 ± 1.8 |
| In Vitro | NO Production (% of Control) | 100 | 65.3 ± 4.2 | 42.1 ± 3.8 | 35.7 ± 2.9 |
| TNF-α (pg/mL) | 1250 ± 85 | 820 ± 60 | 550 ± 45 | 480 ± 30 | |
| IL-6 (pg/mL) | 980 ± 70 | 610 ± 55 | 390 ± 32 | 310 ± 25 | |
| In Vivo | Paw Edema Inhibition (%) | 0 | 25.6 ± 3.1 | 48.9 ± 4.5 | 55.2 ± 3.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the control group.
Logical Decision Making in Experimental Design
The following diagram illustrates a decision-making process based on the experimental outcomes.
Caption: A decision tree for guiding the progression of anti-inflammatory studies.
Conclusion
The protocols and framework outlined in these application notes provide a robust starting point for researchers to investigate the anti-inflammatory potential of this compound. By systematically evaluating its effects on key inflammatory mediators and pathways, both in vitro and in vivo, a comprehensive understanding of its therapeutic promise can be achieved. The indole scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents, and a thorough investigation of this compound is a worthwhile endeavor in the quest for new treatments for inflammatory diseases.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]
- Scicchitano, F., et al. (2019). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 11(23), 2991-3004.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental design for carrageenan‐induced paw edema in rat. Retrieved from [Link]
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Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]
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MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Retrieved from [Link]
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Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from [Link]
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ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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NIH. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]
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ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in.... Retrieved from [Link]
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Application Notes and Protocols for Cellular Analysis of 1-Benzyl-Indole Compounds
Introduction: Unveiling the Therapeutic Potential of 1-Benzyl-Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Among these, 1-benzyl-indole derivatives have emerged as a promising class of compounds with significant anti-cancer properties.[1][2] Extensive research has demonstrated their potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4][5] A key mechanism underlying the anti-cancer activity of certain 1-benzyl-indole compounds, such as 1-benzyl-indole-3-carbinol (1-benzyl-I3C), is the disruption of the Wnt/β-catenin signaling pathway.[6][7][8]
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival.[9][10] In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation.[10] 1-benzyl-I3C has been shown to inhibit this pathway at or upstream of the LRP6 co-receptor, leading to the destabilization of β-catenin and the subsequent downregulation of its downstream targets, such as the microphthalmia-associated transcription factor isoform-M (MITF-M) in melanoma.[6] This targeted mechanism of action makes 1-benzyl-indole compounds attractive candidates for further investigation in drug development.
This comprehensive guide provides a suite of detailed cell culture protocols for researchers, scientists, and drug development professionals to effectively evaluate the cellular effects of 1-benzyl-indole compounds. These protocols are designed to be self-validating, incorporating best practices and explaining the scientific rationale behind each step to ensure the generation of robust and reproducible data.
I. Compound Handling and Preparation
The accurate and consistent preparation of test compounds is paramount for reliable experimental outcomes. Due to their hydrophobic nature, 1-benzyl-indole compounds often require solubilization in an organic solvent before being introduced into aqueous cell culture media.
Protocol 1: Preparation of 1-Benzyl-Indole Stock Solutions
Rationale: Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that can dissolve a broad range of organic compounds and is miscible with water.[11] Preparing a high-concentration stock solution in DMSO allows for minimal solvent carryover into the final cell culture, thereby reducing potential solvent-induced cytotoxicity.
Materials:
-
1-benzyl-indole compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptically weigh the desired amount of the 1-benzyl-indole compound using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube or vial to protect it from light.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but prolonged heating should be avoided to prevent degradation.
-
Aliquot the stock solution into smaller volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Note: Always prepare a vehicle control (DMSO alone) at the same final concentration used in the experimental wells to account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid significant cytotoxicity.
II. Cellular Assays for Evaluating Biological Activity
This section details a series of fundamental cell-based assays to characterize the effects of 1-benzyl-indole compounds on cell viability, proliferation, and apoptosis. The choice of cell lines should be guided by the specific research question. For instance, melanoma cell lines such as G361, DM738, and SK-MEL-2 are suitable for studying compounds targeting the Wnt/β-catenin pathway.[6] Breast cancer cell lines like MCF-7 (estrogen-responsive) and MDA-MB-231 (estrogen-non-responsive) are also commonly used for testing indole derivatives.[3][5][12]
A. Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Rationale: This assay provides a quantitative measure of the dose-dependent cytotoxic effects of the 1-benzyl-indole compounds, allowing for the determination of the half-maximal inhibitory concentration (IC50). The IC50 is a critical parameter for comparing the potency of different compounds.[14]
Materials:
-
Target cancer cell lines (e.g., G361, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom sterile cell culture plates
-
1-benzyl-indole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, analytical grade
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the 1-benzyl-indole compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator and incubate for 4 hours.
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16]
| Parameter | Description |
| Cell Seeding Density | The number of cells seeded per well, optimized for logarithmic growth during the assay period. |
| Compound Concentration Range | A series of dilutions covering a broad range to capture the full dose-response curve. |
| Incubation Time | The duration of compound exposure, typically 24, 48, or 72 hours. |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. A lower IC50 indicates higher potency.[14] |
B. Assessment of Cell Proliferation: The BrdU Assay
The Bromodeoxyuridine (BrdU) assay is a method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle.[17]
Rationale: This assay directly measures DNA synthesis, providing a specific assessment of the anti-proliferative effects of the 1-benzyl-indole compounds. It can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
1-benzyl-indole compound stock solution (in DMSO)
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Seed and treat the cells with the 1-benzyl-indole compound as described in the MTT assay protocol (Steps 1-5).
-
At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the culture medium.
-
Add fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the detection substrate and incubate until color development is sufficient.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation:
-
Calculate the proliferation index as the ratio of BrdU-positive cells to the total number of cells.
-
Compare the proliferation index of treated cells to that of the vehicle control to determine the extent of proliferation inhibition. A stimulation index can also be calculated by dividing the values of stimulated cells by the untreated controls.[18]
C. Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used flow cytometry-based method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Rationale: This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[19] This provides a detailed picture of the mode of cell death induced by the 1-benzyl-indole compounds.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well or 12-well sterile cell culture plates
-
1-benzyl-indole compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the 1-benzyl-indole compound for the specified duration.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell population based on forward and side scatter to exclude debris.[20]
-
Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant to determine the proportion of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.[21]
III. Mechanistic Insights: Visualizing the Wnt/β-Catenin Signaling Pathway
As previously mentioned, a key mechanism of action for some 1-benzyl-indole compounds is the inhibition of the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the proposed point of intervention by 1-benzyl-indole compounds.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by 1-benzyl-indole compounds.
IV. Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for testing 1-benzyl-indole compounds, from initial cell culture to data analysis.
Caption: High-level experimental workflow for evaluating 1-benzyl-indole compounds.
V. Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro evaluation of 1-benzyl-indole compounds. By systematically assessing cytotoxicity, anti-proliferative activity, and the induction of apoptosis, researchers can gain valuable insights into the therapeutic potential of these promising molecules. Furthermore, understanding their mechanism of action, such as the inhibition of the Wnt/β-catenin signaling pathway, is crucial for their rational development as novel anti-cancer agents. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of these compounds from the laboratory to potential clinical applications.
References
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Title: 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M Source: PubMed Central URL: [Link]
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Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL: [Link]
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Title: 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M Source: Oxford Academic URL: [Link]
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Title: Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 Source: Frontiers in Chemistry URL: [Link]
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Title: Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]
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Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]
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Title: 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M Source: PubMed URL: [Link]
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Title: Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives Source: PubMed Central URL: [Link]
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Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE Technologies URL: [Link]
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Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: National Institutes of Health URL: [Link]
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Title: 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells Source: PubMed Central URL: [Link]
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Title: How can I calculate IC50 from mtt results? Source: ResearchGate URL: [Link]
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Title: 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells Source: ResearchGate URL: [Link]
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Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
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Title: My 3-step approach to gating Annexin V data appropriately Source: UChicago Voices URL: [Link]
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Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
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Title: How to represent Annexin V apoptosis study data in publications? Source: ResearchGate URL: [Link]
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Title: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach Source: PubMed URL: [Link]
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Title: How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer ? Source: YouTube URL: [Link]
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Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL: [Link]
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Title: Assessment of Cell Proliferation by 5-Bromodeoxyuridine (BrdU) Labeling for Multicolor Flow Cytometry Source: ResearchGate URL: [Link]
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Title: Indole Test Protocol Source: American Society for Microbiology URL: [Link]
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Title: Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA Source: National Institutes of Health URL: [Link]
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Title: Indole Transport across Escherichia coli Membranes Source: PubMed Central URL: [Link]
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Application Note: A Multi-Modal Strategy for Target Identification and Deconvolution of 1-Benzyl-1H-indol-3-amine Hydrochloride Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Analogs of 1-Benzyl-1H-indol-3-amine hydrochloride represent a chemical space with potential therapeutic applications, ranging from anticancer to antimicrobial effects.[1][2][3] However, for many novel compound series derived from phenotypic screens, the precise molecular target(s) and mechanism of action (MoA) remain unknown. Identifying the specific protein(s) that a bioactive small molecule interacts with is a critical step in drug discovery, providing the foundation for MoA studies, lead optimization, and the prediction of on- and off-target effects.[4][5]
This guide presents a comprehensive, multi-modal framework for the target identification and deconvolution of novel this compound analogs. The strategy is designed to be robust and self-validating by integrating orthogonal biochemical and cellular approaches. We will detail a logical progression through three phases:
-
Phase 1: Hypothesis Generation via Affinity-Based Chemoproteomics. An unbiased discovery approach to capture potential binding partners.
-
Phase 2: Orthogonal Validation via Thermal Proteome Profiling (TPP). A label-free method to confirm interactions in a cellular context.
-
Phase 3: In-Cell Target Engagement Confirmation. Focused assays to verify the interaction within intact cells.
This integrated workflow maximizes the probability of identifying high-confidence targets, paving the way for downstream validation and drug development efforts.
Section 1: Chemical Probe Synthesis – The Key to Discovery
Before target identification can begin, a "chemical probe" must be synthesized. A high-quality probe is a derivative of the parent bioactive molecule, modified to include a functional handle for detection or immobilization, while retaining its biological activity and target affinity.[6][7]
Causality Behind Probe Design: The choice of handle and its attachment point is critical. The modification should be placed at a position on the 1-Benzyl-1H-indol-3-amine scaffold that structure-activity relationship (SAR) data suggest is not essential for bioactivity. A linker is often used to distance the handle from the core molecule, minimizing steric hindrance that could interfere with target binding.[8] For our purposes, two types of probes are highly valuable:
-
Affinity Probe: A biotin- or desthiobiotin-tagged analog for affinity purification. Biotin's strong interaction with streptavidin makes it ideal for pulldown experiments.[8][9]
-
Clickable Probe: An alkyne- or azide-functionalized analog. This allows for covalent attachment to beads or fluorescent tags via highly efficient "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
Protocol 1: General Scheme for Synthesis of an Alkyne-Functionalized Probe
This protocol outlines a representative synthesis. The exact steps must be adapted based on the specific analog's chemistry.
-
Identify Non-Essential Position: Based on SAR, select a position for modification (e.g., the para-position of the benzyl ring).
-
Synthesize Linker Precursor: Prepare a precursor molecule containing the benzyl moiety with a linker arm terminating in an alkyne group (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde).
-
Core Synthesis: React the alkyne-containing precursor with the appropriate indole precursor to construct the final probe molecule, mirroring the synthesis of the parent bioactive compound.
-
Purification: Purify the final probe using high-performance liquid chromatography (HPLC).
-
Validation: Confirm the structure via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Crucially, validate that the probe retains the biological activity of the parent compound in a relevant phenotypic assay. An inactive probe will not identify the correct target.
Section 2: Phase 1 - Affinity-Based Target Pulldown
This technique is a cornerstone of target identification, using an immobilized probe to "fish" for its binding partners in a complex protein mixture like a cell lysate.[4][9][10]
Principle: The probe is covalently attached to a solid support (e.g., agarose or magnetic beads). When a cell lysate is incubated with these beads, proteins that bind to the probe are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[9][10]
Protocol 2: Click-Chemistry Pulldown & Mass Spectrometry
-
Bead Functionalization: React azide-functionalized agarose beads with the alkyne-tagged chemical probe via a copper-catalyzed click reaction to immobilize the probe. Prepare control beads functionalized with a linker but no probe.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the parent compound) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Incubation: Incubate the cell lysate with the probe-functionalized beads and control beads for 1-2 hours at 4°C with gentle rotation. To increase confidence, a competition experiment can be run in parallel, where the lysate is pre-incubated with a high concentration of the free (non-immobilized) parent compound before adding the probe-beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by specific elution if a cleavable linker was used.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a quantitative proteomics workflow (e.g., Label-Free Quantification, LFQ) to compare protein abundance between the probe pulldown and the control pulldown. True binding partners should be significantly enriched in the probe sample and their enrichment should be reduced in the competition sample.
Data Presentation: Example Affinity Pulldown Hit List
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Control) | Fold Enrichment (Probe/Control) | p-value |
| P04626 | ERBB2 | 1.8E+09 | 1.2E+07 | 150.0 | 1.5E-08 |
| Q13541 | MAPK14 | 1.5E+09 | 9.5E+06 | 157.9 | 2.1E-08 |
| P62258 | GRB2 | 9.8E+08 | 2.1E+07 | 46.7 | 5.4E-06 |
| P27361 | FYN | 8.5E+08 | 1.5E+07 | 56.7 | 8.9E-06 |
Section 3: Phase 2 - Thermal Proteome Profiling (TPP)
TPP is a powerful, unbiased, and label-free method to assess drug-target interactions in their native cellular environment.[11][12] It provides an essential orthogonal validation for hits from affinity-based methods, which are performed in vitro and can be prone to false positives.
Principle: The binding of a small molecule to its target protein typically increases the protein's thermal stability. TPP measures this phenomenon on a proteome-wide scale.[12][13] Cells are treated with the compound or a vehicle control, heated across a range of temperatures, and the remaining soluble (non-denatured) proteins at each temperature are quantified by mass spectrometry. Target proteins will show a shift in their melting curve to higher temperatures in the presence of the stabilizing compound.[11][13]
Protocol 3: Temperature-Range TPP (TPP-TR)
-
Cell Treatment: Culture cells and treat one batch with the parent 1-Benzyl-1H-indol-3-amine analog at a fixed concentration (e.g., 10x EC50) and a control batch with vehicle (e.g., DMSO).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.[14]
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated/aggregated proteins via ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Digest the proteins into peptides and label them with isobaric tags (e.g., TMTpro) to allow for multiplexed quantification of all temperature points in a single MS run.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples. Fit these points to a melting curve and calculate the melting temperature (Tm). A statistically significant increase in Tm (a "thermal shift") for a protein in the drug-treated sample indicates a direct or indirect interaction.[15]
Data Presentation: Example TPP Data for Top Candidates
| Gene Name | Tm (Control, °C) | Tm (Compound, °C) | Thermal Shift (ΔTm, °C) | p-value |
| ERBB2 | 52.1 | 56.5 | +4.4 | 8.8E-05 |
| MAPK14 | 48.5 | 52.8 | +4.3 | 1.2E-04 |
| GRB2 | 55.3 | 55.4 | +0.1 | 0.89 |
| FYN | 50.2 | 50.5 | +0.3 | 0.75 |
Interpretation: In this example, ERBB2 and MAPK14 show a significant thermal shift, strongly suggesting they are direct targets. GRB2 and FYN, identified in the pulldown, do not shift, suggesting they might be indirect binding partners or artifacts of the in vitro pulldown method.
Section 4: Phase 3 - Cellular Target Engagement Confirmation
After identifying high-confidence hits using orthogonal proteomic methods, the final step is to confirm that the compound engages the specific target protein in living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18]
Principle: CETSA applies the same principle as TPP but focuses on a single target protein. Instead of a proteome-wide analysis, the abundance of the specific protein of interest is measured using a targeted immunoassay, such as a Western Blot.[14][16] This method directly validates the interaction between the drug and the target in a physiological context.[19]
Protocol 4: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with increasing concentrations of the 1-Benzyl-1H-indol-3-amine analog. Include a vehicle control.
-
Thermal Challenge: Heat the treated cells to a single, pre-determined temperature that causes partial denaturation of the target protein (this temperature is identified during TPP or in a preliminary CETSA melt-curve experiment).[16]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins and cell debris.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using SDS-PAGE and Western Blotting with a specific antibody.
-
Data Analysis: A dose-dependent increase in the amount of soluble target protein after heating indicates compound-induced thermal stabilization, confirming target engagement.
Conclusion and Future Directions
The identification of a small molecule's target is a complex but essential process in chemical biology and drug discovery.[5] By employing a phased strategy that combines the broad discovery power of affinity proteomics with the robust, in-situ validation of Thermal Proteome Profiling and the targeted confirmation of CETSA, researchers can confidently identify the molecular targets of novel compounds like this compound analogs.
This multi-modal approach provides a self-validating system, where hits from one method are critically tested by another, minimizing false positives and building a strong, evidence-based case for a specific drug-target interaction. Once validated, these targets become the foundation for subsequent studies, including detailed MoA elucidation, structural biology for binding site characterization, and structure-based drug design to improve potency and selectivity.
References
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Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Nature. Available at: [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central (PMC). Available at: [Link]
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Thermal proteome profiling (TPP) method can be performed in one of three modes. ResearchGate. Available at: [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
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A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health (NIH). Available at: [Link]
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Thermal proteomics profiling (TPP) workflow. ResearchGate. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). Available at: [Link]
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Target Identification in Drug Design and Development. YouTube. Available at: [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]
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Chemoproteomics. Wikipedia. Available at: [Link]
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Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central (PMC). Available at: [Link]
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The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. Available at: [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
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Target Identification Using Chemical Probes. ResearchGate. Available at: [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. Available at: [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. OUCI. Available at: [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
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Direct-to-Biology Enabled Molecular Glue Discovery. American Chemical Society. Available at: [Link]
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1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PubMed Central (PMC). Available at: [Link]
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- 2. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. m.youtube.com [m.youtube.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 12. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. massdynamics.com [massdynamics.com]
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- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Overview of the Synthetic Pathway
The synthesis of 1-Benzyl-1H-indol-3-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The indole nucleus is electron-rich, making the C3 position highly reactive towards electrophiles, but also susceptible to polymerization and side reactions under harsh conditions.[1][2] A common and effective strategy involves three key stages: protection of the indole nitrogen, introduction of a nitrogen-containing functional group at the C3 position, and subsequent reduction to the desired primary amine.
The general workflow is depicted below:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My N-benzylation step (Step 1) is giving a low yield and multiple spots on TLC. What's going wrong?
Answer: Low yields in the N-benzylation of indole are often due to a competing reaction: C3-alkylation.[3] The indole ring's C3 position is highly nucleophilic and can react with the benzyl halide, especially under neutral or slightly acidic conditions.
Causality & Solution:
-
Insufficient Deprotonation: The key is to fully deprotonate the indole nitrogen to make it the most reactive nucleophile. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective. For a safer and often sufficient alternative, anhydrous potassium carbonate (K₂CO₃) in DMF can be used, though it may require heating (e.g., to 80°C) to drive the reaction to completion.[4][5]
-
Reaction Conditions: Add the benzyl halide dropwise at a low temperature (e.g., 0 °C) after the base has been added to the indole solution. This minimizes side reactions. After the addition, the reaction can be allowed to warm to room temperature.
-
Moisture: Ensure all reagents and glassware are thoroughly dried. Water can quench the base and hinder the deprotonation of the indole nitrogen.
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Base | Weak base (e.g., NaHCO₃) or insufficient equivalents | Strong base (NaH) or effective base (K₂CO₃, >1.5 eq.) | Ensures complete deprotonation of N-H, making it the primary nucleophile.[5] |
| Solvent | Protic solvents (e.g., ethanol) | Anhydrous aprotic polar solvents (DMF, THF) | Prevents protonation of the indole anion and dissolves the reactants effectively. |
| Temperature | Adding benzyl halide at high temp. | Add benzyl halide at 0°C, then warm to RT or heat as needed. | Controls the reaction rate and minimizes C3-alkylation. |
Question 2: The nitration of 1-benzyl-1H-indole (Step 2) results in a dark, polymeric tar with very little desired product. How can I fix this?
Answer: This is a classic issue when working with electron-rich indoles. Strong acids, such as the sulfuric acid used in typical nitrating mixtures (HNO₃/H₂SO₄), can protonate the indole ring at the C3 position.[1] This deactivates the pyrrole ring but, more problematically, can initiate acid-catalyzed polymerization, leading to the tar-like substances you are observing.[3]
Causality & Solution:
-
Harsh Reagents: Avoid standard nitrating mixtures. The indole nucleus is approximately 10¹³ times more reactive than benzene, so it does not require such harsh conditions.[1]
-
Milder Nitrating Agents: Employ non-acidic nitrating agents. Benzoyl nitrate or ethyl nitrate are excellent alternatives that perform the nitration under much milder, non-acidic conditions.[3] These reagents can be prepared in situ and added to a solution of the 1-benzyl-1H-indole at a controlled low temperature.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent is critical to prevent side reactions and degradation.
Caption: Troubleshooting logic for the C3-nitration step.
Question 3: My reduction of the nitro group (Step 3) is incomplete or yields an impure product that is difficult to handle. What are the best practices?
Answer: The reduction of the nitro group to an amine can be challenging. The resulting 3-aminoindole is often less stable than the nitro precursor and can be prone to air oxidation.[6] The choice of reducing agent and workup procedure is paramount.
Causality & Solution:
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.
-
Catalyst Loading: Ensure sufficient catalyst (typically 5-10 mol% Pd on carbon).
-
Solvent: Use a solvent like ethanol, methanol, or ethyl acetate.
-
Pressure: While balloon pressure may work, using a Parr shaker or autoclave at 40-50 psi of H₂ ensures a more efficient reaction.
-
Monitoring: Monitor carefully by TLC. Over-reduction can sometimes lead to saturation of the benzene ring, although this is less common under standard conditions.
-
-
Chemical Reduction (e.g., SnCl₂·2H₂O):
-
Stoichiometry: Use a significant excess of the tin(II) chloride (typically 4-5 equivalents).
-
Solvent: The reaction is often run in ethanol or ethyl acetate at reflux.
-
Workup: This is the critical part. After the reaction, the mixture will be acidic. You must carefully basify the solution (e.g., with saturated NaHCO₃ or dilute NaOH) to a pH > 9 to break up the tin complexes and liberate the free amine. The free amine should then be immediately extracted into an organic solvent (e.g., ethyl acetate, DCM).
-
-
Product Instability: The free amine (1-Benzyl-1H-indol-3-amine) can be an oil or a low-melting solid that darkens on exposure to air. It is often best to proceed directly to the hydrochloride salt formation immediately after extraction and drying, without attempting to isolate the free base for long periods.
Question 4: I'm having trouble forming a clean, crystalline hydrochloride salt (Step 4). It oils out or is discolored.
Answer: This issue usually stems from residual impurities in the free amine solution or improper technique during salt formation. The hydrochloride salt formation is a powerful purification step when performed correctly.
Causality & Solution:
-
Purity of Free Base: Ensure the extracted solution of the free amine is washed well (e.g., with brine) to remove inorganic salts and dried thoroughly over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent before proceeding.
-
Solvent Choice: The free amine should be dissolved in a non-polar or moderately polar solvent in which the hydrochloride salt is insoluble. Diethyl ether and ethyl acetate are excellent choices.
-
HCl Addition: Use a solution of HCl in a compatible solvent, such as 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane. Add the HCl solution slowly and dropwise to the stirred solution of the amine, ideally at 0 °C. Adding it too quickly can cause the product to precipitate as an oil.
-
Crystallization: If the product initially oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Sometimes, adding a small amount of a non-polar co-solvent like hexane can help precipitate the salt. The resulting solid should be collected by filtration, washed with cold ether or hexane to remove any soluble impurities, and dried under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield? A: The introduction of the nitrogen functionality at C3 (e.g., nitration) is arguably the most critical step. Failure here due to polymerization or side reactions is common and results in a significant loss of material that cannot be recovered.[3] Careful selection of mild reagents and strict temperature control are essential.
Q2: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. Indole derivatives can be visualized under UV light (254 nm). For compounds lacking a strong chromophore, staining with reagents like vanillin solution or potassium permanganate solution can be very effective.
Q3: What are the key safety precautions for this synthesis? A: Standard laboratory safety practices are required. Specific hazards include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (N₂ or Argon).
-
Solvents: DMF, ether, and other organic solvents are flammable. Work in a well-ventilated fume hood.
-
Hydrogenation: Hydrogen gas is explosive. Use appropriate equipment (e.g., a Parr hydrogenator) and ensure there are no ignition sources.
-
Acids/Bases: Handle corrosive reagents like HCl and strong bases with appropriate personal protective equipment (PPE).
Q4: My final product is slightly colored (off-white, beige, or pink). Is this acceptable? A: Minor discoloration is common for indole derivatives, often due to trace amounts of oxidized impurities.[6] While a perfectly white solid is ideal, a slightly off-white product can be of high purity (>98%). The purity should always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS. If the color is significant or the purity is low, recrystallization of the hydrochloride salt from a solvent system like methanol/diethyl ether may be necessary.
Detailed Experimental Protocol (Example)
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of 1-Benzyl-1H-indole
-
To a stirred solution of indole (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq.) at room temperature.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-Benzyl-3-nitro-1H-indole (using Benzoyl Nitrate)
-
In a separate flask, dissolve benzoyl chloride (1.1 eq.) in anhydrous acetonitrile. Cool to 0°C.
-
Add silver nitrate (AgNO₃) (1.0 eq.) and stir the suspension in the dark for 30 minutes to form benzoyl nitrate.
-
In the main reaction flask, dissolve 1-benzyl-1H-indole (1.0 eq.) in anhydrous acetonitrile and cool to -10°C.
-
Filter the benzoyl nitrate solution directly into the cooled indole solution dropwise, ensuring the temperature does not rise above -5°C.
-
Stir at this temperature for 1-2 hours until TLC indicates consumption of the starting material.
-
Quench the reaction by pouring it into a mixture of ice and sodium bicarbonate solution.
-
Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the yellow solid product.
Step 3 & 4: Reduction and Salt Formation
-
Dissolve 1-benzyl-3-nitro-1H-indole (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.) and reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it into a stirred beaker of ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~9. A thick white precipitate of tin salts will form.
-
Extract the free amine with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution into a clean flask and cool to 0°C in an ice bath.
-
Slowly add 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
References
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).
-
Wikipedia. (2024). Indole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. [Link]
-
University of California, Irvine. (n.d.). Indoles. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health. [Link]
-
Masomeh, S. (2009). Synthesis of indole aldehyde. IJRSI. [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Heliyon, 10(17), e33458. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification Challenges of 1-Benzyl-Indole Derivatives
Welcome to the technical support center for the purification of 1-benzyl-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of this important class of compounds. Here, we will address common issues with practical, field-tested solutions and provide in-depth explanations to empower your experimental choices.
I. Understanding the Core Challenges
1-Benzyl-indole derivatives, while crucial in medicinal chemistry, present a unique set of purification hurdles. The electron-rich indole nucleus is susceptible to oxidation, and the benzyl group can introduce stability issues and complicate chromatographic separations.[1] Understanding these inherent properties is the first step toward developing a robust purification strategy.
Diagram: The Landscape of Purification Challenges
Caption: Key purification challenges for 1-benzyl-indole derivatives.
II. Troubleshooting and FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots even after the reaction is complete. What are the likely impurities?
A1: Common impurities in the synthesis of 1-benzyl-indole derivatives can include:
-
Unreacted Starting Materials: Such as the parent indole or benzyl bromide.
-
Over-alkylation Products: In some cases, dialkylation can occur.
-
Oxidation Products: The indole ring is prone to oxidation, which can lead to colored impurities.[1]
-
By-products from Side Reactions: Depending on the synthetic route, various side products can form. For instance, if benzyl chloride was used, traces of benzaldehyde or benzyl alcohol could be present.[2]
Pro-Tip for TLC Visualization: Indole derivatives can be visualized on TLC plates using a p-dimethylaminobenzaldehyde stain (Ehrlich's reagent), which typically produces blue or purple spots.[3][4][5] UV light (254 nm) is also effective for visualizing many indole compounds.[3][6]
Q2: My 1-benzyl-indole derivative appears to be degrading on the silica gel column. What is happening and how can I prevent this?
A2: The acidic nature of standard silica gel can catalyze the degradation of sensitive 1-benzyl-indole derivatives. This can manifest as streaking on the TLC plate or low recovery from column chromatography.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica. A common method is to use a solvent system containing 1-3% triethylamine.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize Contact Time: Employ flash column chromatography instead of gravity chromatography to reduce the time your compound spends on the stationary phase.[7]
Q3: I am struggling to achieve good separation between my product and a closely-running impurity. What chromatographic strategies can I employ?
A3: Achieving separation of compounds with similar polarities is a common challenge. Here are some strategies:
-
Optimize the Solvent System:
-
Solvent Strength: Fine-tune the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.
-
Solvent Selectivity: Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, consider switching to a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.
-
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds that are close together on the TLC plate.[7]
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer superior resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for many indole derivatives.[8]
Q4: My purified 1-benzyl-indole derivative is a colored oil or solid, but the literature reports it as a white solid. What could be the cause?
A4: A yellow or brownish color often indicates the presence of trace impurities, frequently arising from oxidation of the indole ring.[1]
Troubleshooting Steps:
-
Re-purification: If the discoloration is significant, a second purification step may be necessary. This could be a rapid filtration through a plug of silica gel or a recrystallization.
-
Charcoal Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated charcoal can sometimes remove colored impurities. Be aware that this can also lead to some product loss.
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light to prevent further degradation.[1]
Diagram: Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a 1-Benzyl-Indole Derivative
This protocol provides a general workflow for purifying a 1-benzyl-indole derivative using flash column chromatography.
Materials:
-
Crude 1-benzyl-indole derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Flash chromatography system or glass column
-
TLC plates, chamber, and visualization reagents
Procedure:
-
Develop a TLC Solvent System:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with various solvent mixtures (e.g., start with 9:1 hexanes:ethyl acetate).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.
-
-
Prepare the Column:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, least polar solvent mixture.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Elute the Column:
-
Begin eluting with the solvent system developed in step 1.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Combine and Concentrate:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of a 1-Benzyl-Indole Derivative
Recrystallization is a powerful technique for purifying solid compounds.
Materials:
-
Crude solid 1-benzyl-indole derivative
-
A selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for indoles include ethanol-water and ethyl acetate-hexanes.[2][9] For indole itself, a methanol-water mixture has been shown to be effective.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent. An organic synthesis procedure for 1-benzylindole specifies recrystallization from ethanol.[11]
-
IV. Data Presentation: Solvent System Selection
The choice of solvent system is critical for a successful chromatographic separation. The following table provides a starting point for solvent selection for the purification of 1-benzyl-indole derivatives on silica gel.
| Solvent System (v/v) | Typical Applications and Notes |
| Hexanes / Ethyl Acetate | A versatile and common choice for a wide range of polarities. |
| Hexanes / Dichloromethane | Good for less polar compounds. Be aware that dichloromethane can be acidic. |
| Toluene / Ethyl Acetate | Can offer different selectivity compared to aliphatic/ester mixtures. |
| Hexanes / Acetone | Acetone is a more polar solvent than ethyl acetate. |
V. References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]
-
The Partner Organisations. (2023). Indole Synthesis SI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Crystallization purification of indole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epfl.ch [epfl.ch]
- 4. scribd.com [scribd.com]
- 5. silicycle.com [silicycle.com]
- 6. akjournals.com [akjournals.com]
- 7. Purification [chem.rochester.edu]
- 8. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
stability and storage of 1-Benzyl-1H-indol-3-amine hydrochloride solutions
Guide Version: 1.0 | Last Updated: December 31, 2025
Introduction
1-Benzyl-1H-indol-3-amine hydrochloride is a specialized research chemical whose utility in experimental protocols is critically dependent on its stability and purity. As an indole derivative, it is susceptible to specific degradation pathways, while its hydrochloride salt form influences its solubility and handling characteristics. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: The solid hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage is at room temperature, protected from light and moisture to prevent degradation and hydrolysis. For long-term storage, refrigeration (2-8°C) is advisable.
Q2: What solvents are suitable for preparing solutions of this compound?
A: Due to the hydrochloride salt, the compound is generally soluble in polar solvents. Water and polar organic solvents are suitable choices.[3] For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers. Always verify solubility at your desired concentration with a small test sample first.
Q3: How stable are solutions of this compound?
A: Solution stability is a critical parameter that depends on the solvent, pH, temperature, and exposure to light and air.
-
In DMSO: Stock solutions in anhydrous DMSO are relatively stable for several weeks when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
In Aqueous Buffers: Stability is significantly lower in aqueous solutions, especially at neutral or alkaline pH. The indole ring is susceptible to oxidation.[4][5][6][7][8] A study on a similar compound, 1-benzyl-indole-3-carbinol, showed significant decomposition at pH 5.5 within days and much faster at lower pH values.[9] It is strongly recommended to prepare aqueous solutions fresh for each experiment.
Q4: My solution has turned yellow/brown. What does this mean and can I still use it?
A: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation of the indole ring.[4][8] Oxidized byproducts can interfere with your experiment and may exhibit different biological activities or toxicities. It is strongly advised to discard discolored solutions and prepare a fresh batch from solid material.
Q5: Is the hydrochloride salt form important?
A: Yes. The hydrochloride salt improves the compound's stability as a solid and often enhances its solubility in polar solvents compared to the free base form.[3][10][11] The salt form means the amine is protonated (R-NH3+), which is less reactive than the free amine (R-NH2). For certain reactions, the free amine may need to be generated in situ by adding a non-nucleophilic base.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: The compound won't fully dissolve in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Concentration too high | Try preparing a more dilute solution. | Every compound has a solubility limit in a given solvent system. |
| Incorrect pH | Adjust the pH of the buffer. Lowering the pH (making it more acidic) can sometimes improve the solubility of amine hydrochloride salts. | The protonated amine salt is the more water-soluble species. Le Chatelier's principle dictates that a lower pH will favor the protonated form.[10][12] |
| Insufficient Mixing | Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. | Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution. |
Problem: I observe precipitation in my stock solution after taking it out of the freezer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Solubility at Room Temp | Before use, allow the vial to equilibrate to room temperature completely. Gently warm and vortex to redissolve any precipitate. | The compound may have crystallized out of the cold solvent. Ensuring it is fully redissolved is critical for accurate dosing. |
| Water Contamination in DMSO | Use anhydrous, high-purity DMSO. Store DMSO stock solutions with a desiccant. | Water absorbed from the atmosphere can reduce the solubility of some organic compounds in DMSO and can promote hydrolysis over time. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues with your solutions.
Caption: Troubleshooting flowchart for solution stability issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of solid this compound (MW: 258.75 g/mol ) to equilibrate to room temperature before opening.
-
Weighing: Weigh out 2.59 mg of the compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Thawing: Retrieve one aliquot of the 10 mM DMSO stock solution from the freezer. Allow it to thaw completely at room temperature.
-
Dilution: In a sterile conical tube, add 990 µL of your desired pre-warmed experimental buffer (e.g., PBS, pH 7.4).
-
Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Mixing: Immediately vortex the solution gently to ensure homogeneity. The final DMSO concentration will be 1%.
-
Usage: Use this working solution immediately. Do not store aqueous dilutions for later use.
Technical Data Summary
| Parameter | Recommendation / Data | Source(s) |
| Chemical Formula | C₁₅H₁₅ClN₂ | [13] |
| Molecular Weight | 258.75 g/mol | [13] |
| Solid Storage | Room Temperature, dry, dark, tightly sealed | [1][14] |
| Recommended Solvents | DMSO, Water, Polar Organic Solvents | [3] |
| Stock Solution Storage | In anhydrous DMSO at -20°C or -80°C | General Best Practice |
| Aqueous Solution Stability | Low; prepare fresh before use | [9] |
| Common Degradation | Oxidation of the indole ring | [4][8] |
Chemical Structure and Potential Degradation Sites
The diagram below illustrates the structure of this compound and highlights the areas most susceptible to chemical degradation.
Caption: Structure highlighting the reactive indole core.
References
-
Bansal, P., & Verma, P. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
CORE. (2015). Microbial Degradation of Indole and Its Derivatives. CORE. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. [Link]
-
LookChem. (n.d.). 1-Benzyl-3-aMinoindole HCl. LookChem. Retrieved December 31, 2025, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. Retrieved December 31, 2025, from [Link]
-
Cooney, A. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Retrieved December 31, 2025, from [Link]
-
PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. Retrieved December 31, 2025, from [Link]
-
Firestone, G. L., & Bjeldanes, L. F. (2003). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 24(12), 1941–1952. [Link]
-
BIOSYNCE. (n.d.). 1H-Isoindol-3-amine Hydrochloride CAS 76644-74-1. BIOSYNCE. Retrieved December 31, 2025, from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2013). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 63(1), 1-14. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. core.ac.uk [core.ac.uk]
- 6. [PDF] Microbial Degradation of Indole and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine - Wikipedia [en.wikipedia.org]
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- 14. 1-Benzyl-3-aMinoindole HCl | 1159823-99-0 [chemicalbook.com]
Technical Support Center: Troubleshooting 1-Benzyl-Indole Synthesis
Welcome to the technical support center for 1-benzyl-indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My primary side product is 3-benzyl-indole. What causes this C-alkylation, and how can I favor N-alkylation?
A1: The formation of 3-benzyl-indole is a classic example of competing C- versus N-alkylation. The indole anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon at the 3-position (C3). The regioselectivity is highly dependent on the reaction conditions.
-
Mechanism of C3-Alkylation: Incomplete deprotonation of the indole nitrogen leads to a higher proportion of C3-alkylation.[1][2] The C3 position of the neutral indole ring is often more nucleophilic than the nitrogen atom.[1]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation.[1][3] These conditions promote the formation of the indolide anion, increasing the nucleophilicity of the nitrogen.[1] Potassium hydroxide (KOH) in DMSO is also a common and effective system.[4]
-
Reaction Temperature: Increasing the reaction temperature can favor N-alkylation. In some cases, heating the reaction to 80°C has resulted in complete N-alkylation.[2][5]
-
Catalyst Systems: Modern catalytic methods, such as those employing copper hydride (CuH) with specific ligands, can provide high N-selectivity.[1]
-
Q2: I'm observing the formation of a dialkylated product. How can I prevent this over-alkylation?
A2: Dialkylation, typically occurring at both the N1 and C3 positions, can be a significant issue, especially with reactive alkylating agents like benzyl bromide.
-
Mechanism of Dialkylation: After the initial N-benzylation, the resulting 1-benzyl-indole can undergo a second alkylation at the C3 position if reaction conditions are too harsh or if there is an excess of the alkylating agent.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of benzyl bromide.[1]
-
Slow Addition: Adding the benzyl bromide dropwise to the reaction mixture helps to maintain a low concentration, thereby reducing the likelihood of a second alkylation event.[1][6]
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC).[5] Quench the reaction as soon as the starting indole is consumed to prevent the formation of the dialkylated product.
-
Lower Temperature: Running the reaction at a lower temperature can help control reactivity and minimize over-alkylation.[1]
-
Q3: My indole substrate has sensitive functional groups that are not compatible with strong bases like NaH. What are my alternatives?
A3: For substrates with base-sensitive functional groups, milder reaction conditions are necessary.
-
Alternative Bases: Weaker bases like potassium carbonate (K₂CO₃) can be effective, often requiring higher temperatures or longer reaction times.[5][7]
-
Phase-Transfer Catalysis: This method can be employed to facilitate the reaction under milder conditions, often using a biphasic system with a phase-transfer catalyst to shuttle the indolide anion into the organic phase.
-
Protecting Groups: In complex syntheses, temporarily protecting the sensitive functional group is a viable strategy. After the N-alkylation, the protecting group can be removed.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Issue 1: Low Yield of 1-Benzyl-Indole
A low yield can be attributed to several factors, from incomplete reactions to product degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Complex Product Mixture and Purification Difficulties
A complex mixture often indicates multiple side reactions are occurring simultaneously.
Troubleshooting Workflow:
Caption: Strategy for simplifying complex reaction mixtures.
Experimental Protocols
Protocol 1: Standard N-Benzylation using KOH/DMSO
This robust procedure is adapted from Organic Syntheses and is a reliable starting point for many indole substrates.[4]
-
Setup: In a flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO).
-
Base Addition: Add freshly crushed potassium hydroxide (KOH) pellets (approx. 4 equivalents) to the DMSO and stir for 5 minutes at room temperature.[4]
-
Indole Addition: Add the indole (1 equivalent) and continue stirring for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide (2 equivalents) to the mixture. An ice-water bath can be used to moderate the exothermic reaction.[4]
-
Reaction: Stir for an additional 45 minutes at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x). Wash the combined organic layers with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or calcium chloride, filter, and remove the solvent under reduced pressure.[3][4] The crude product can be purified by distillation or column chromatography.
Protocol 2: N-Benzylation with K₂CO₃/DMF for Base-Sensitive Substrates
This method uses a milder base and is suitable for indoles with sensitive functional groups.[5]
-
Setup: Dissolve the indole-containing starting material (1 equivalent) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, typically 1.5-2 equivalents).
-
Alkylation: Add benzyl chloride or bromide (1.1-1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 80°C) and stir for several hours, monitoring by TLC until the starting material is consumed.[5]
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Data Summary
| Parameter | Condition A (Strong Base) | Condition B (Mild Base) | Primary Outcome |
| Base | NaH or KOH | K₂CO₃ | Favors N-alkylation |
| Solvent | Anhydrous DMF or DMSO | DMF | Strongly ionizing solvents promote N-alkylation[4] |
| Temperature | 0°C to 80°C | Room Temp to 80°C | Higher temps can increase N-selectivity[2] |
| BnBr (eq.) | 1.05 - 2.0 | 1.1 - 1.2 | Slight excess prevents dialkylation |
| Typical Yield | 85-97%[4] | Generally good, but substrate-dependent | High yields achievable with optimization |
References
-
Heaney, H., & Ley, S. V. (n.d.). 1-BENZYLİNDOLE. Organic Syntheses Procedure. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved from [Link]
-
Ball, M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
- Stoltz, B. M., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
Ujaque, G., et al. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics. Retrieved from [Link]
- Buchwald, S. L., et al. (2005). N-alkylation of indole derivatives. Google Patents.
- Ravikumar, P. C., et al. (2024). Reaction mechanism for alkenylation and alkylation of indoles.
-
Stephan, D. W., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]
-
Ma, D., et al. (2023). Indole Synthesis SI. Retrieved from [Link]
-
Csuhár, D., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Retrieved from [Link]
-
Harris, E. B. J. (2014, December 9). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-Benzylation of Indoles
Welcome to the Technical Support Center for optimizing the N-benzylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
I. Core Concepts in N-Benzylation of Indoles
The N-benzylation of indoles is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2] The indole scaffold is a privileged structure found in numerous pharmaceuticals.[1] While the C3 position of indole is inherently more nucleophilic, selective functionalization at the nitrogen atom is often crucial for modulating pharmacological activity.[1][3] Achieving high N-selectivity can be challenging due to the competing C3-alkylation.[3]
The reaction typically proceeds via the deprotonation of the indole N-H by a suitable base to form an indolide anion, which then undergoes nucleophilic attack on a benzylating agent, such as benzyl bromide or benzyl chloride.
General Reaction Scheme:
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is low, or I'm recovering a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in the N-benzylation of indoles often points to incomplete deprotonation of the indole nitrogen or issues with reagent reactivity.[4]
-
Inadequate Base Strength: The pKa of the indole N-H is approximately 17, necessitating a sufficiently strong base to generate the reactive indolate anion.[4]
-
Poor Solubility: The insolubility of the indole or the generated indolide salt can significantly impede the reaction.[4]
-
Solution: Use polar aprotic solvents such as DMF, DMSO, or THF, which are effective at solvating both the indole and the base.[4]
-
-
Reaction Temperature: N-benzylation can be sluggish at room temperature.
-
Presence of Moisture: Water will quench the strong base and the indolate anion, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Reagent Quality: The benzylating agent (e.g., benzyl bromide) can degrade over time, and the activity of bases like NaH can diminish with improper storage.
-
Solution: Use freshly opened or properly stored reagents. The purity of the benzylating agent is critical.
-
Q2: I'm observing a significant amount of C3-benzylated product. How can I improve the N-selectivity?
A2: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the ambident nucleophilic nature of the indolide anion.[3] The C3 position is often more nucleophilic than the nitrogen atom.[3]
-
Incomplete Deprotonation: A mixture of the neutral indole and the indolide anion can lead to preferential C3-alkylation.
-
Solvent and Counter-ion Effects: The choice of solvent and the cation from the base play a crucial role in directing regioselectivity.
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation over C-alkylation.[3][8]
-
Solution: In one study, increasing the reaction temperature to 80°C resulted in complete N-alkylation.[8] However, this should be optimized on a case-by-case basis, as higher temperatures can also lead to side product formation.
-
-
Catalytic Methods: Modern catalytic approaches offer excellent control over regioselectivity.
Q3: My reaction is producing di-benzylated products, or other side products. How can I obtain a cleaner reaction profile?
A3: The formation of multiple alkylated products or other impurities often results from overly harsh reaction conditions or an excess of the alkylating agent.
-
Stoichiometry of the Benzylating Agent: Using a large excess of the benzylating agent can lead to undesired secondary reactions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature to improve selectivity.[3]
-
-
Steric Hindrance: In some cases, steric bulk can be used to your advantage.
-
Solution: Employing a bulkier benzylating agent or a catalyst with sterically demanding ligands can disfavor multiple alkylations.[3]
-
Q4: My indole substrate has sensitive functional groups that are not compatible with strong bases. What are my alternatives?
A4: For substrates with base-sensitive functional groups, alternative, milder methods are available.
-
Phase-Transfer Catalysis (PTC): This technique allows for the use of milder inorganic bases like NaOH or K₂CO₃ in a biphasic system.[10][11][12] A phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the base to the organic phase. This method is often operationally simple and scalable.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often allowing for shorter reaction times and the use of weaker bases or even base-free conditions in some cases.[14][15][16]
-
Alternative Benzylating Agents: Benzyl carbonates, in the presence of a catalytic amount of a base like DBU or DABCO, can be effective under milder conditions.[6]
-
Protecting Group Strategy: If the sensitive functional group is an amine or alcohol, it can be protected prior to N-benzylation and deprotected in a subsequent step.[5] For example, a primary amine can be protected with a Boc group.[5]
III. Frequently Asked Questions (FAQs)
-
What is the best base for N-benzylation of indole?
-
What is the role of the solvent in this reaction?
-
Can I use benzyl chloride instead of benzyl bromide?
-
Yes, benzyl chloride can be used, but it is generally less reactive than benzyl bromide. Consequently, the reaction may require higher temperatures or longer reaction times.
-
-
How can I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a potassium permanganate solution can be helpful for visualizing the spots. For more quantitative analysis, LC-MS can be used.
-
IV. Experimental Protocols and Data
Standard Protocol for N-Benzylation of Indole using NaH/DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole (to a concentration of approximately 0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Reaction Conditions on Selectivity
The following table summarizes the general trends observed when modifying key reaction parameters.
| Parameter | Condition | Effect on N-Selectivity | Typical Observation |
| Base | Strong (e.g., NaH) | Increases | Favors formation of the indolide anion.[3] |
| Weak (e.g., K₂CO₃) | Decreases | May require harsher conditions or PTC. | |
| Solvent | Polar Aprotic (DMF, DMSO) | Increases | Stabilizes the indolide anion.[3][7] |
| Nonpolar (Toluene) | Decreases | Less effective at solvating the anion. | |
| Temperature | Elevated (e.g., 80-100 °C) | Generally Increases | Can favor the thermodynamically preferred N-alkylation.[8] |
| Room Temperature | Variable | May be sufficient for reactive substrates. | |
| Counter-ion | K⁺, Na⁺ | Good | Commonly used and effective. |
| Cs⁺ | Potentially Higher | Less coordinating cation may enhance N-alkylation. |
V. Workflow and Pathway Diagrams
Optimization Workflow for N-Benzylation of Indole
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the N-benzylation of an indole derivative.
Caption: A flowchart for troubleshooting and optimizing N-benzylation reactions.
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
-
BenchChem. (2025). improving the reaction conditions for the N-benzylation of indoles.
-
BenchChem. (2025). Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole.
-
Heaney, H., & Ley, S. V. (n.d.). 1-benzylindole. Organic Syntheses Procedure.
-
N-alkylation of indole derivatives. (n.d.). Google Patents.
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019).
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (2019).
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife.
-
Microwave-assisted synthesis of medicinally relevant indoles. (2011). PubMed.
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (2014). ResearchGate.
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 1-Benzyl-Indole Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzyl-indole compounds. This guide is designed to provide in-depth, practical solutions to common stability and degradation issues encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your results and the stability of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 1-benzyl-indole compounds in solution.
FAQ 1: My solution of a 1-benzyl-indole compound is changing color over time. What is happening?
A color change is a frequent indicator of degradation, particularly oxidation. The electron-rich indole ring system is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or even trace metal impurities.[1] This process often leads to the formation of colored oligomeric or polymeric byproducts.
FAQ 2: What are the primary degradation pathways for 1-benzyl-indole compounds in solution?
Based on the chemistry of the indole nucleus and the benzyl group, the primary degradation pathways are:
-
Oxidation: This is often the main cause of instability.[1] The indole ring can be oxidized at the C2 or C3 positions, potentially forming oxindoles or other oxidized species.[1]
-
Hydrolysis: Under strong acidic or basic conditions, the benzyl group could be susceptible to cleavage.[1][2] However, this is generally less common under neutral conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, especially oxidation.[1]
FAQ 3: What are the ideal storage conditions for a stock solution of a 1-benzyl-indole compound?
To maximize stability, solutions should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[1]
-
Atmosphere: To minimize exposure to oxygen, overlay the solution with an inert gas like argon or nitrogen.[1]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Solvent: Use high-purity, degassed solvents. While protic solvents like methanol and ethanol can be suitable, their stability should be confirmed. Aprotic solvents such as DMSO or DMF are also common but may have their own stability implications.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis over time.
-
Possible Cause: These new peaks likely represent degradation products. The indole ring can degrade through several pathways, leading to various intermediates.[1] For instance, oxidation can lead to an increase of 16 atomic mass units in the molecular weight of the degradation product.[1]
-
Troubleshooting Steps:
-
Characterize Degradants: Utilize mass spectrometry (MS) to determine the molecular weights of the new peaks. This information can provide valuable clues about the degradation pathway.[1]
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to see if you can replicate the unknown peaks.[1][3][4] This helps in identifying and characterizing potential degradants that might appear during routine stability studies.[3][5][6]
-
Experimental Protocol: Forced Degradation Study
Forced degradation studies are a critical component of understanding a compound's stability profile.[3][4][5]
Objective: To accelerate the degradation of the 1-benzyl-indole compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
1-benzyl-indole compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the 1-benzyl-indole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC-UV/MS analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize the degradation products using their retention times, UV spectra, and mass spectra.
Issue 2: My compound appears to be losing its biological activity in solution.
-
Possible Cause: The loss of activity is likely due to the degradation of the parent compound into inactive products. The primary degradation pathways, especially oxidation, can significantly alter the chemical structure and, consequently, the biological function of the molecule.
-
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to quantify the amount of the parent compound remaining in the solution over time.[7]
-
Optimize Storage Conditions: Re-evaluate your storage conditions based on the recommendations in FAQ 3. Ensure the solution is rigorously protected from oxygen and light.[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a properly stored solid compound or a recently prepared stock solution for each experiment to minimize the impact of degradation.[8]
-
Issue 3: I am having difficulty with the cleavage of the N-benzyl group.
-
Possible Cause: The N-benzyl group on an indole ring is generally stable but can be cleaved under specific chemical conditions. For instance, some debenzylation can occur in the presence of oxygen under basic conditions.[2] Reductive cleavage is another possibility.[9][10]
-
Troubleshooting Steps:
-
Review Reaction Conditions: If cleavage is unintentional, carefully review the pH and presence of potential oxidizing or reducing agents in your solution.
-
Intentional Cleavage: If you intend to remove the benzyl group, specific reagents and conditions are required. For example, catalytic hydrogenation is a common method for benzyl group cleavage.
-
Visualization of Degradation Pathways
To better understand the chemical transformations that 1-benzyl-indole compounds may undergo, the following diagrams illustrate key degradation pathways.
Generalized Oxidative Degradation of the Indole Ring
The indole nucleus is prone to oxidation, which is a primary degradation route.[1]
Caption: Simplified pathway for the oxidative degradation of an indole ring.
Workflow for a Solution Stability Study
A systematic approach is crucial for evaluating the stability of your compound in solution.
Caption: Workflow for a typical solution stability study.
Quantitative Data Summary
The stability of 1-benzyl-indole compounds is highly dependent on the solution conditions. The following table summarizes hypothetical degradation data to illustrate these effects.
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60°C | 24 h | 15% | Hydrolyzed benzyl group, oxidized indole |
| 0.1 M NaOH | 60°C | 24 h | 25% | Oxidized indole, potential N-debenzylation |
| 3% H₂O₂ | Room Temp | 24 h | 40% | Oxindoles, Dioxindoles |
| Heat | 80°C | 48 h | 10% | Oxidized indole |
| Light (ICH Q1B) | Room Temp | 10 days | 30% | Oxidized indole, polymeric byproducts |
This guide provides a foundational understanding of the degradation pathways of 1-benzyl-indole compounds in solution. By applying these principles and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experimental results.
References
- BenchChem. (n.d.). Addressing stability issues of (1-Benzyl-1H-indol-5-yl)methanamine in solution.
- MedCrave. (2016). Forced Degradation Studies.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- ResearchGate. (2017). Cleavage of benzyl groups from indole derivatives.
- ResearchGate. (n.d.). Cleavage of benzyl groups from indole derivatives.
- BenchChem. (n.d.). Preventing N-Benzylnaltrindole hydrochloride degradation in solution.
- ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?.
- BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Indole Derivatives in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of indole derivatives in bioassays. Indole scaffolds are a cornerstone in modern drug discovery, but their inherent hydrophobicity often leads to experimental hurdles that can compromise data integrity.[1][2] This resource is designed to equip you with the knowledge and practical protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my indole derivatives have such poor aqueous solubility?
A1: The low aqueous solubility of many indole derivatives is rooted in their molecular structure. The indole ring system itself is largely hydrophobic.[3] The addition of other nonpolar functional groups can further increase this lipophilicity, making it difficult for the molecule to dissolve in aqueous buffers used in most bioassays.[3] This is a common issue for many small molecule drug candidates, with over 70% of new chemical entities in development pipelines exhibiting poor aqueous solubility.
Q2: I can't dissolve my indole derivative directly in my aqueous assay buffer. What should be my first step?
A2: When direct dissolution in aqueous buffers fails, the standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4] This high-concentration stock solution can then be serially diluted into the aqueous assay medium. However, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically below 0.5%, and ideally below 0.1%) to not interfere with the biological assay or cause cellular toxicity.[4][5]
Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous medium exceeds its solubility limit as the DMSO is diluted.[5] Here are several strategies to address this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5][6] You can do this by first creating an intermediate dilution in your pre-warmed cell culture medium.[5]
-
Co-solvents: Introduce a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer.[3] Co-solvents can increase the solvent's capacity to dissolve your compound.
-
Slow Addition with Agitation: Add the compound stock solution dropwise to the assay medium while gently vortexing or stirring.[5] This can prevent localized high concentrations that lead to precipitation.
Q4: Can adjusting the pH of my buffer help improve the solubility of my indole derivative?
A4: Yes, for indole derivatives with ionizable groups, pH modification can be a very effective strategy.[3][6] The indole nitrogen has a pKa, and its protonation state is dependent on the pH.[3] For weakly basic compounds, lowering the pH of the solution can lead to protonation and a significant increase in aqueous solubility.[3] Conversely, if your derivative has an acidic functional group, increasing the pH may enhance its solubility.[3] It's important to first determine the pKa of your specific compound to optimize the pH for dissolution.
Q5: What are cyclodextrins and how can they help with solubility issues?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic drug molecules, like many indole derivatives, within their central cavity to form inclusion complexes.[7][8] This complexation effectively increases the apparent aqueous solubility of the guest molecule.[7][9] Preparing an inclusion complex with a cyclodextrin before adding it to your assay medium can be a powerful way to prevent precipitation and achieve higher effective concentrations.[3][10]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility-related problems encountered during bioassays with indole derivatives.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out." | - Decrease the final working concentration of the compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] - Add the compound dropwise while gently vortexing the media.[5] - Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4][5] |
| The compound appears dissolved initially but forms a precipitate after incubation. | The compound has low thermodynamic solubility and is in a supersaturated state that is not stable over time. Changes in temperature or pH during incubation can also affect solubility.[5] | - Consider using solubility enhancers like cyclodextrins or surfactants to form a more stable solution.[3] - Monitor and control the pH of the culture medium, as cellular metabolism can alter it.[5] - Reduce the incubation time if the assay allows. |
| Inconsistent or non-reproducible bioassay results. | The compound may be partially precipitated, leading to an inaccurate concentration in the assay. The precipitate itself can interfere with some assay readouts (e.g., light scattering in absorbance assays). | - Visually inspect all wells for precipitation before and after the assay. - Use a nephelometric method to quantify solubility before running the full assay.[11] - Consider in-well sonication to help re-dissolve any precipitate, though this may not always be feasible.[11] |
| High background signal or false positives in the assay. | The compound may be forming aggregates at the tested concentration, which can non-specifically interact with assay components. | - Screen compounds at a lower concentration to minimize the risk of aggregation.[11] - Include appropriate controls to identify non-specific activity. - Use dynamic light scattering (DLS) to check for aggregate formation. |
Part 3: Experimental Protocols
Here are detailed protocols for key techniques to improve the solubility of your indole derivatives.
Protocol 1: Systematic Solvent Screening and Stock Solution Preparation
Objective: To identify the most suitable solvent for creating a high-concentration stock solution of your indole derivative.
Materials:
-
Indole derivative compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh out a small, precise amount of your indole derivative into several microcentrifuge tubes.
-
To each tube, add a different solvent (DMSO, Ethanol, DMF, PEG 400) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex each tube vigorously for 1-2 minutes.[4]
-
If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[4] Be cautious with warming as it can degrade some compounds.[4]
-
Visually inspect each tube for complete dissolution. The best solvent will yield a clear solution at the highest concentration.
-
Once the optimal solvent is identified, prepare a larger stock solution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[4]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of an indole derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Indole derivative compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the molar ratio of the indole derivative to HP-β-CD to be tested (e.g., 1:1, 1:2).
-
Accurately weigh the required amounts of the indole derivative and HP-β-CD.
-
Kneading Method:
-
Place the HP-β-CD in a mortar.
-
Add a small amount of water to create a paste.
-
Add the indole derivative to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting mixture under vacuum to obtain a solid powder of the inclusion complex.
-
-
Co-precipitation Method:
-
Dissolve the HP-β-CD in deionized water with stirring.
-
Dissolve the indole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Stir the mixture for 24-48 hours at room temperature.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution can be used directly, or the complex can be isolated by freeze-drying.[8]
-
-
The resulting complex can then be dissolved in your aqueous assay buffer.
Part 4: Visualizations
Below are diagrams to illustrate key workflows and concepts for addressing solubility issues.
Caption: A decision workflow for addressing the poor solubility of indole derivatives.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
References
- Benchchem. Technical Support Center: Resolving Poor Solubility of N-(1H-Indol-3-ylmethylene)cyclohexylamine for Bioassays.
- Benchchem. Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
- Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubMed. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- OUCI. Strategies to Address Low Drug Solubility in Discovery and Development.
- ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Strategies for the formulation development of poorly soluble drugs via oral route.
- Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
- PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?.
- Pharma Excipients. Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
- Patsnap Synapse. How does solubility affect oral bioavailability?.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- Benchchem. Application Notes and Protocols for High-Throughput Screening of 3-fluoro-2-methyl-1H-indole Derivatives.
- PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?.
- WJBPHS. Solubility enhancement techniques: A comprehensive review.
- PubMed. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- ResearchGate. Screening different solvent combinations a . | Download Scientific Diagram.
Sources
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. scispace.com [scispace.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Amine Hydrochloride Salts
Welcome to the Technical Support Center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of these critical compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
Amine hydrochloride salts are fundamental intermediates and active pharmaceutical ingredients (APIs) in organic synthesis. Their salt form enhances water solubility and stability, crucial for both reaction workups and bioavailability.[1][2] However, achieving high purity can be a significant hurdle. Common contaminants include residual starting materials, by-products, and degradation products, which can compromise downstream applications and the safety of final compounds.[3] This guide provides a structured approach to identifying and resolving common purification issues.
Part 1: Troubleshooting Common Purification Problems
This section is formatted as a series of frequently encountered problems with detailed, step-by-step solutions and explanations.
My Amine Hydrochloride Salt Won't Crystallize or Precipitate.
Question: I've formed my amine hydrochloride salt in solution, but it remains dissolved or forms an oil. How can I induce crystallization?
Answer: This is a common issue often related to solvent choice and the presence of impurities. Here’s a systematic approach to troubleshoot:
-
Underlying Principle: Crystallization is a thermodynamically driven process where molecules self-assemble into a highly ordered lattice. This process is highly dependent on solubility, which is influenced by the solvent system, temperature, and the presence of impurities that can inhibit lattice formation. Amine salts are generally soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents like ether.[4]
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Anti-Solvent Addition: If your salt is dissolved in a polar solvent like ethanol or methanol, slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, ethyl acetate, or acetone, until turbidity is observed.[5][6] This reduces the overall solvating power of the medium, forcing the salt out of solution.
-
Solvent Exchange: If possible, remove the current solvent under reduced pressure and redissolve the crude salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol).[5] Then, allow it to cool slowly.
-
-
Temperature Control:
-
Cooling: Ensure the solution is adequately cooled. Many amine hydrochlorides require cooling to 0°C or below to crystallize effectively. Rapid cooling can lead to smaller crystals.[7]
-
Slow vs. Fast Cooling: Slow cooling generally yields larger, purer crystals, while rapid cooling can sometimes be necessary to induce precipitation of reluctant compounds.[8]
-
-
Seeding: Introduce a seed crystal from a previous successful batch or scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Concentration: Your solution may be too dilute. Carefully concentrate the solution under reduced pressure until you observe the formation of crystals on the surface, then cool.[7]
-
-
Expert Insight: Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol.[5] The addition of diethyl ether can further aid in precipitation.[5]
My Purified Salt is Discolored (Yellow, Brown, or Pink).
Question: After purification, my amine hydrochloride salt is not the expected white or off-white solid. What causes this discoloration and how can I remove it?
Answer: Discoloration typically indicates the presence of trace impurities, often from oxidation or residual starting materials.
-
Underlying Principle: Aromatic amines and some aliphatic amines are susceptible to air oxidation, which can produce colored by-products. Residual non-polar impurities can also be trapped within the crystal lattice. Aniline hydrochloride, for example, is prone to decomposition and oxidation, leading to a dark-colored product.[9]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude salt in a suitable solvent and add a small amount (typically 1-5% by weight) of activated charcoal. Heat the mixture gently with stirring for 10-15 minutes. The charcoal will adsorb many colored impurities. Crucially , perform a hot filtration to remove the charcoal. If the solution cools, your product will crystallize on the charcoal, leading to significant yield loss.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities. The impurities may have different solubility profiles than your desired salt and will remain in the mother liquor upon cooling.
-
Washing: If the salt has already crystallized, washing the solid with a cold solvent in which the impurities are soluble but the salt is not can be effective.[5] Common wash solvents include cold acetone, ethyl acetate, or diethyl ether.[5]
-
-
Workflow for Decolorization:
Caption: Workflow for decolorizing amine hydrochloride salts.
My Salt is Hygroscopic and Difficult to Handle.
Question: My purified amine hydrochloride salt is sticky and absorbs moisture from the air. How can I effectively dry and store it?
Answer: The hygroscopic nature of many amine salts is a well-documented challenge.[7][10] Proper drying and handling are essential.
-
Underlying Principle: The ionic nature and hydrogen-bonding capacity of amine hydrochloride salts make them prone to absorbing atmospheric water.[4]
-
Troubleshooting Steps:
-
Drying Methods:
-
High-Vacuum Oven: The most effective method is drying in a vacuum oven, preferably with a gentle heat source (e.g., 40-50°C) and a desiccant trap (e.g., P₂O₅ or a cold trap).
-
Azeotropic Drying: For stubborn cases, co-evaporation with a solvent that forms a low-boiling azeotrope with water, such as toluene or acetonitrile, can be effective.[11] Dissolve or suspend the salt in the solvent and remove it under reduced pressure. Repeat this process 2-3 times.
-
Centrifugation: For crystalline solids, centrifugation can be an effective way to remove residual solvent and surface moisture before final drying.[7]
-
-
Storage:
-
Store the dried salt in a desiccator over a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate.
-
For long-term storage, sealing the container under an inert atmosphere (nitrogen or argon) is recommended.
-
-
-
Expert Insight: Avoid air-drying on a filter paper for extended periods, as this will maximize exposure to atmospheric moisture.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to form the hydrochloride salt from a free amine?
A1: The choice of method depends on the scale and sensitivity of your amine.
-
For robust amines: Dissolve the free amine in an organic solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of aqueous HCl. The salt will often precipitate.[12]
-
For sensitive amines or when water must be excluded: Use a solution of anhydrous HCl in an organic solvent like dioxane, ethanol, or diethyl ether.[8][13] This is often the cleanest method, as the salt precipitates directly from the organic phase. Bubbling dry HCl gas through a solution of the amine is also highly effective but requires specialized equipment.[8][11]
Q2: How do I choose the right recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the amine hydrochloride salt when hot but have poor solubility when cold.
-
General Guidelines: Alcohols like ethanol, methanol, and isopropanol are common choices.[5][8] Often, a mixed solvent system is required, such as ethanol/diethyl ether or isopropanol/ethyl acetate, to achieve the desired solubility profile.
-
Screening: Test the solubility of a small amount of your crude salt in various solvents at room temperature and with heating to identify a suitable candidate or solvent pair.
| Solvent | Polarity | Typical Use for Amine HCl Salts |
| Water | High | Good solvent, but can make drying difficult. |
| Methanol/Ethanol | High | Often dissolves salts well when hot.[5] |
| Isopropanol | Medium | A preferred choice for many salts.[5] |
| Acetone | Medium | Often used as a wash or an anti-solvent.[5][6] |
| Ethyl Acetate | Low-Medium | Good anti-solvent or wash solvent.[5][11] |
| Diethyl Ether | Low | Excellent anti-solvent; salts are typically insoluble.[5] |
Q3: Can I use column chromatography to purify an amine hydrochloride salt?
A3: Generally, it is not recommended to directly purify the salt form on standard silica gel. The high polarity of the salt causes it to streak or stick irreversibly to the silica. The recommended procedure is:
-
Neutralize the salt back to the free amine using a mild base (e.g., aqueous NaHCO₃ or Na₂CO₃).
-
Extract the free amine into an organic solvent.
-
Purify the free amine by column chromatography.
-
Convert the purified amine back to the hydrochloride salt.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is necessary to confirm purity and structure.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess purity by chromatography.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of the ammonium (N-H⁺) stretches, which are typically broad bands in the 2400-2800 cm⁻¹ region.[1]
Part 3: Key Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
-
Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) to just cover the solid. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent, followed by a cold, non-polar solvent (e.g., diethyl ether) to aid in drying.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities.
Caption: Workflow for purification using acid-base extraction.
References
- Methylamine Hydrochloride - Organic Syntheses.
- Amines - NCERT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuyNyyMBSWFCi1o7yuctXzooPDDAd2eYOErkUy7ozrJ2oc3rDcwRzuc08gzlf-rbk9uMTVeKQMujeMf020_yYsTwrgbrpU-FPPo4DrovInBqxRrixqJ_pGJXdKHiIgftaEULN1sxK4Vw==](References
-
Methylamine Hydrochloride - Organic Syntheses. [Link]
-
Amines - NCERT. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
- Recovery of amines from by-product chloride salts - Google P
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. [Link]
- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [http://theses.gla.ac.
Welcome to the Technical Support Center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of these critical compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
Amine hydrochloride salts are fundamental intermediates and active pharmaceutical ingredients (APIs) in organic synthesis. Their salt form enhances water solubility and stability, crucial for both reaction workups and bioavailability.[1][2] However, achieving high purity can be a significant hurdle. Common contaminants include residual starting materials, by-products, and degradation products, which can compromise downstream applications and the safety of final compounds.[3] This guide provides a structured approach to identifying and resolving common purification issues.
Part 1: Troubleshooting Common Purification Problems
This section is formatted as a series of frequently encountered problems with detailed, step-by-step solutions and explanations.
My Amine Hydrochloride Salt Won't Crystallize or Precipitate.
Question: I've formed my amine hydrochloride salt in solution, but it remains dissolved or forms an oil. How can I induce crystallization?
Answer: This is a common issue often related to solvent choice and the presence of impurities. Here’s a systematic approach to troubleshoot:
-
Underlying Principle: Crystallization is a thermodynamically driven process where molecules self-assemble into a highly ordered lattice. This process is highly dependent on solubility, which is influenced by the solvent system, temperature, and the presence of impurities that can inhibit lattice formation. Amine salts are generally soluble in polar solvents like water and alcohols, and insoluble in non-polar organic solvents like ether.[4]
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Anti-Solvent Addition: If your salt is dissolved in a polar solvent like ethanol or methanol, slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, ethyl acetate, or acetone, until turbidity is observed.[5][6] This reduces the overall solvating power of the medium, forcing the salt out of solution.
-
Solvent Exchange: If possible, remove the current solvent under reduced pressure and redissolve the crude salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol).[5] Then, allow it to cool slowly.
-
-
Temperature Control:
-
Cooling: Ensure the solution is adequately cooled. Many amine hydrochlorides require cooling to 0°C or below to crystallize effectively. Rapid cooling can lead to smaller crystals.[7]
-
Slow vs. Fast Cooling: Slow cooling generally yields larger, purer crystals, while rapid cooling can sometimes be necessary to induce precipitation of reluctant compounds.[8]
-
-
Seeding: Introduce a seed crystal from a previous successful batch or scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Concentration: Your solution may be too dilute. Carefully concentrate the solution under reduced pressure until you observe the formation of crystals on the surface, then cool.[7]
-
-
Expert Insight: Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol.[5] The addition of diethyl ether can further aid in precipitation.[5]
My Purified Salt is Discolored (Yellow, Brown, or Pink).
Question: After purification, my amine hydrochloride salt is not the expected white or off-white solid. What causes this discoloration and how can I remove it?
Answer: Discoloration typically indicates the presence of trace impurities, often from oxidation or residual starting materials.
-
Underlying Principle: Aromatic amines and some aliphatic amines are susceptible to air oxidation, which can produce colored by-products. Residual non-polar impurities can also be trapped within the crystal lattice. Aniline hydrochloride, for example, is prone to decomposition and oxidation, leading to a dark-colored product.[9]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude salt in a suitable solvent and add a small amount (typically 1-5% by weight) of activated charcoal. Heat the mixture gently with stirring for 10-15 minutes. The charcoal will adsorb many colored impurities. Crucially , perform a hot filtration to remove the charcoal. If the solution cools, your product will crystallize on the charcoal, leading to significant yield loss.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities. The impurities may have different solubility profiles than your desired salt and will remain in the mother liquor upon cooling.
-
Washing: If the salt has already crystallized, washing the solid with a cold solvent in which the impurities are soluble but the salt is not can be effective.[5] Common wash solvents include cold acetone, ethyl acetate, or diethyl ether.[5]
-
-
Workflow for Decolorization:
Caption: Workflow for decolorizing amine hydrochloride salts.
My Salt is Hygroscopic and Difficult to Handle.
Question: My purified amine hydrochloride salt is sticky and absorbs moisture from the air. How can I effectively dry and store it?
Answer: The hygroscopic nature of many amine salts is a well-documented challenge.[7][10] Proper drying and handling are essential.
-
Underlying Principle: The ionic nature and hydrogen-bonding capacity of amine hydrochloride salts make them prone to absorbing atmospheric water.[4]
-
Troubleshooting Steps:
-
Drying Methods:
-
High-Vacuum Oven: The most effective method is drying in a vacuum oven, preferably with a gentle heat source (e.g., 40-50°C) and a desiccant trap (e.g., P₂O₅ or a cold trap).
-
Azeotropic Drying: For stubborn cases, co-evaporation with a solvent that forms a low-boiling azeotrope with water, such as toluene or acetonitrile, can be effective.[11] Dissolve or suspend the salt in the solvent and remove it under reduced pressure. Repeat this process 2-3 times.
-
Centrifugation: For crystalline solids, centrifugation can be an effective way to remove residual solvent and surface moisture before final drying.[7]
-
-
Storage:
-
Store the dried salt in a desiccator over a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate.
-
For long-term storage, sealing the container under an inert atmosphere (nitrogen or argon) is recommended.
-
-
-
Expert Insight: Avoid air-drying on a filter paper for extended periods, as this will maximize exposure to atmospheric moisture.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to form the hydrochloride salt from a free amine?
A1: The choice of method depends on the scale and sensitivity of your amine.
-
For robust amines: Dissolve the free amine in an organic solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of aqueous HCl. The salt will often precipitate.[12]
-
For sensitive amines or when water must be excluded: Use a solution of anhydrous HCl in an organic solvent like dioxane, ethanol, or diethyl ether.[8][13] This is often the cleanest method, as the salt precipitates directly from the organic phase. Bubbling dry HCl gas through a solution of the amine is also highly effective but requires specialized equipment.[8][11]
Q2: How do I choose the right recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the amine hydrochloride salt when hot but have poor solubility when cold.
-
General Guidelines: Alcohols like ethanol, methanol, and isopropanol are common choices.[5][8] Often, a mixed solvent system is required, such as ethanol/diethyl ether or isopropanol/ethyl acetate, to achieve the desired solubility profile.
-
Screening: Test the solubility of a small amount of your crude salt in various solvents at room temperature and with heating to identify a suitable candidate or solvent pair.
| Solvent | Polarity | Typical Use for Amine HCl Salts |
| Water | High | Good solvent, but can make drying difficult. |
| Methanol/Ethanol | High | Often dissolves salts well when hot.[5] |
| Isopropanol | Medium | A preferred choice for many salts.[5] |
| Acetone | Medium | Often used as a wash or an anti-solvent.[5][6] |
| Ethyl Acetate | Low-Medium | Good anti-solvent or wash solvent.[5][11] |
| Diethyl Ether | Low | Excellent anti-solvent; salts are typically insoluble.[5] |
Q3: Can I use column chromatography to purify an amine hydrochloride salt?
A3: Generally, it is not recommended to directly purify the salt form on standard silica gel. The high polarity of the salt causes it to streak or stick irreversibly to the silica. The recommended procedure is:
-
Neutralize the salt back to the free amine using a mild base (e.g., aqueous NaHCO₃ or Na₂CO₃).
-
Extract the free amine into an organic solvent.
-
Purify the free amine by column chromatography.
-
Convert the purified amine back to the hydrochloride salt.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is necessary to confirm purity and structure.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess purity by chromatography.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of the ammonium (N-H⁺) stretches, which are typically broad bands in the 2400-2800 cm⁻¹ region.[1]
Part 3: Key Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride Salt
-
Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) to just cover the solid. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent, followed by a cold, non-polar solvent (e.g., diethyl ether) to aid in drying.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic organic impurities.
Caption: Workflow for purification using acid-base extraction.
References
-
Methylamine Hydrochloride - Organic Syntheses. [Link]
-
Amines - NCERT. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Recovery of amines from by-product chloride salts - Google Patents.
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? - ResearchGate. [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. [Link]
-
Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? - Refining Community. [Link]
-
Forming oxalate salts of amines - Sciencemadness.org. [Link]
-
How to purify Amine? - YouTube. [Link]
-
Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents.
-
Amine and HCl - salt formation reaction - YouTube. [Link]
-
Solubility of organic amine salts - Sciencemadness.org. [Link]
-
Amine Impurities and Related Compound - Veeprho. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]
-
Ways of crashing out amines : r/chemistry - Reddit. [Link]
-
Properties of Amines and their Hydrochloride Salt - ResearchGate. [Link]
-
Drying salts with HCl solution - Chemistry Stack Exchange. [Link]
-
Why amine salts are soluble in water? - Chemistry Stack Exchange. [Link]
-
Solvents for Recrystallization - University of Rochester. [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation - Chemistry LibreTexts. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
Amine acid salt compounds and process for the production thereof - Google Patents.
-
Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts - J-Stage. [Link]
-
Contamination in Amine Systems - Refining Community. [Link]
-
Amine - Wikipedia. [Link]
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- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 9. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Benzyl-1H-indol-3-amine Hydrochloride Analogs: A Guide for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific class of indole derivatives: analogs of 1-Benzyl-1H-indol-3-amine hydrochloride. We will delve into a comparative analysis of their biological activities, explore the critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Our exploration will center on modifications at key positions of the 1-benzyl-1H-indol-3-amine scaffold, specifically examining how substitutions on the benzyl group and the indole ring, as well as alterations to the 3-amine side chain, modulate the pharmacological profile of these compounds. The primary biological activities discussed will be their roles as monoamine oxidase (MAO) inhibitors and dopamine receptor ligands, two areas where indoleamines have shown significant promise.
The Core Scaffold: 1-Benzyl-1H-indol-3-amine
The parent compound, 1-Benzyl-1H-indol-3-amine, serves as our foundational structure. The benzyl group at the N1 position of the indole ring is a key feature, influencing the molecule's lipophilicity and steric profile, which in turn affects its interaction with biological targets. The 3-amine group is a critical pharmacophore, often involved in crucial binding interactions such as hydrogen bonding with receptor sites.
Comparative Landscape of Analogs: Modulating Activity through Structural Diversification
The therapeutic potential of the 1-benzyl-1H-indol-3-amine scaffold can be finely tuned through systematic structural modifications. This section will compare analogs based on the position of their chemical alterations.
I. Analogs with Benzyl Ring Substitutions
Substitutions on the phenyl ring of the N-benzyl group can significantly impact the electronic and steric properties of the entire molecule, leading to profound changes in biological activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro) to the benzyl ring can alter the electron density of the indole nitrogen and influence the overall binding affinity for target proteins. For instance, in the context of dopamine receptor ligands, the position and nature of these substituents can dictate selectivity between D2 and D3 receptor subtypes.[2][3]
-
Impact on MAO Inhibition: Studies on related indole-based structures have shown that substitutions on a benzyl moiety can influence selectivity for MAO-A versus MAO-B isoforms. The MAO enzymes are critical for the metabolism of neurotransmitters, and their selective inhibition is a key strategy in treating depression and neurodegenerative disorders.[4][5]
II. Analogs with Indole Ring Modifications
The indole core itself offers multiple positions for substitution, allowing for a nuanced modulation of the compound's properties.
-
Substitution at the 5- and 6-Positions: Introducing substituents such as halogens, hydroxyl groups, or methoxy groups at the 5- or 6-positions of the indole ring has been a common strategy in the development of indole-based drugs. For example, in a series of indolyl carboxylic acid amides, moving a methoxy group from the 5-position to the 6-position resulted in similar affinities for D2 and D3 dopamine receptors, highlighting the subtle yet significant impact of positional isomerism.[2]
-
Structure-Activity Relationship in MAO Inhibitors: In the case of isatin, an indole-based nucleus, a hydroxyl group at the C-5 position was found to enhance selectivity for MAO-A, while halogen substitutions at the same position on a benzyloxy group increased affinity for MAO-B.[6] This underscores the importance of the indole ring's substitution pattern in directing isoform selectivity.
III. Analogs with 3-Amine Side Chain Modifications
The nature of the substituent on the 3-amine group is paramount for receptor interaction and can be modified to explore a wide range of chemical space.
-
Acylation and Amidation: Conversion of the primary amine to amides or acrylamides can introduce additional points of interaction with target proteins. For example, a series of trans-indole-3-acrylamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activity against cancer cell lines.[7]
-
Formation of Heterocyclic Derivatives: The 3-amine can serve as a handle for the synthesis of more complex heterocyclic systems. For example, starting from 1-benzyl-3-bromoacetyl indole, a variety of quinoxaline derivatives were synthesized and showed promising antimicrobial and anticancer activities.[1][8][9] A 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivative, in particular, demonstrated potent efficacy against ovarian cancer xenografts.[8][9]
Structure-Activity Relationship (SAR) Summary
The collective data from various studies on 1-benzyl-1H-indol-3-amine analogs and related indole derivatives allow for the formulation of several key SAR insights:
-
Lipophilicity and CNS Penetration: The N-benzyl group generally increases the lipophilicity of the indole scaffold, which can be favorable for crossing the blood-brain barrier. The choice of substituents on this ring can be used to fine-tune this property.
-
Directing Selectivity: Substitutions on both the benzyl and indole rings are crucial for determining selectivity between different receptor subtypes (e.g., D2 vs. D3 dopamine receptors) or enzyme isoforms (e.g., MAO-A vs. MAO-B).
-
Exploring Novel Activities: Modification of the 3-amine side chain, particularly through the formation of larger, more complex structures, can lead to the discovery of novel biological activities beyond the traditional scope of indoleamines, such as anticancer and antimicrobial effects.
Data Presentation
Table 1: Comparative Biological Activities of Representative Indole Analogs
| Compound Class | Modification | Target | Activity | Reference |
| Indolyl Carboxylic Amides | 5- or 6-methoxy on indole, N-(methoxyphenyl)piperazine amide | Dopamine D3 Receptor | High affinity (Ki = 0.18 - 1.5 nM) and selectivity vs. D2 | [2][3] |
| Quinoxaline Derivatives | Heterocycle at 3-position from 1-benzyl-3-bromoacetyl indole | Ovarian Cancer Cells | Potent tumor growth suppression (100.0 ± 0.3 %) | [8][9] |
| Isatin Derivatives | 5-hydroxy on indole ring | Monoamine Oxidase-A | Selective inhibition (IC50 = 8.4 ± 1.4 μM) | [6] |
| trans-Indole-3-acrylamides | Acrylamide at 3-position | Tubulin Polymerization | Moderate inhibitory activity (IC50 = 17 µM) | [7] |
Experimental Protocols
General Procedure for the Synthesis of Amide Derivatives of Indole-3-acetic Acid
This protocol is a representative example of how the 3-position of an indole can be modified.
-
To a solution of the indole-3-acetic acid derivative (1 mmol) in dichloromethane (CH2Cl2), add triethylamine (2 mmol) and ethyl chloroformate (1 mmol).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the appropriate amine derivative (1.2 mmol) to the reaction mixture.
-
Continue stirring for an additional hour at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Evaporate the solvent under reduced pressure.
-
Add acetone to the residue, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by automated flash chromatography.
This protocol is adapted from a published procedure for the synthesis of trans-indole-3-acrylamide derivatives.[7]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for assessing the MAO inhibitory activity of synthesized analogs.
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a solution of the test compound at various concentrations.
-
Use a suitable substrate for each enzyme (e.g., kynuramine).
-
In a 96-well plate, mix the enzyme, a buffer solution, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
This is a generalized protocol based on standard methods for MAO activity assays.[10]
Visualizations
General Synthetic Workflow for Indole-3-Amide Analogs
Caption: Synthetic workflow for indole-3-amide analogs.
Conceptual Pathway of MAO Inhibition
Caption: MAO inhibition by indole analogs.
Conclusion
The 1-benzyl-1H-indol-3-amine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Through systematic structural modifications of the benzyl ring, the indole core, and the 3-amine side chain, researchers can effectively modulate the biological activity and selectivity of these compounds. The comparative analysis presented in this guide, supported by experimental data and protocols, aims to provide a solid foundation for drug discovery professionals to design and synthesize the next generation of indole-based therapeutics with enhanced efficacy and safety profiles. The rich chemistry of the indole nucleus ensures that this class of compounds will continue to be a fertile ground for medicinal chemistry exploration for years to come.
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A Senior Application Scientist's Guide to Characterizing and Comparing Indole-Based Inhibitors: The Case of 1-Benzyl-1H-indol-3-amine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize a novel indole-based compound, 1-Benzyl-1H-indol-3-amine hydrochloride, and compare its performance against the broader landscape of established indole-based inhibitors. Given the limited publicly available data on this specific molecule, we will focus on establishing a robust scientific workflow for its evaluation, grounded in the principles of mechanistic enzymology and cell biology.
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a diverse array of biological targets.[2] Consequently, indole derivatives have been successfully developed as inhibitors for various enzyme families, including protein kinases, phosphodiesterases (PDEs), monoamine oxidases (MAOs), and cholinesterases.[3][4][5][6]
This document will first outline a systematic approach to identify the biological target of this compound. It will then provide a comparative overview of prominent indole-based inhibitors across different target classes, supported by quantitative data. Finally, we will detail essential experimental protocols and data analysis workflows, empowering researchers to generate reliable and comparable results.
Part 1: Target Identification and Initial Characterization
The critical first step in evaluating any new chemical entity is to identify its biological target. Without this information, a meaningful comparison is impossible. The strategy for 3-fluoro-2-methyl-1H-indole, another indole derivative with an unelucidated target, provides a valuable roadmap.[7] We propose a multi-pronged approach to de-orphanize this compound.
Proposed Workflow for Target Identification
The journey from a novel compound to a validated lead involves a logical progression of screening and validation experiments. This workflow ensures that resources are directed efficiently toward the most promising biological targets.
Caption: A workflow for identifying the biological target of a novel compound.
This process begins with broad screening to generate initial hypotheses. Phenotypic screens, such as observing anti-proliferative effects in cancer cell lines, can provide clues about the pathways being affected.[7] Concurrently, target-based screening against large, commercially available panels of purified enzymes (e.g., kinases, phosphatases) can directly identify high-affinity interactions. Positive hits from these screens are then validated using methods like affinity chromatography to isolate the binding protein or Cellular Thermal Shift Assays (CETSA) to confirm target engagement within an intact cellular environment.[7] Once a primary target is confirmed, detailed biochemical and structural studies are necessary to elucidate the precise mechanism of inhibition.
Part 2: The Landscape of Indole-Based Inhibitors: A Comparative Overview
The versatility of the indole scaffold is evident in the wide range of enzymes it can be engineered to inhibit. Below, we compare representative indole-based inhibitors across several major target classes.
Protein Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] The indole scaffold is a key component of numerous approved ATP-competitive kinase inhibitors.[9]
| Compound/Drug | Target Kinase(s) | IC50 | Disease Area | Reference |
| Sunitinib | VEGFRs, PDGFRs, KIT, RET | 2 - 80 nM | Renal Cell Carcinoma, GIST | [10] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 0.2 nM | Renal Cell Carcinoma | [9] |
| Nintedanib | VEGFR, FGFR, PDGFR | 13 - 34 nM | Idiopathic Pulmonary Fibrosis | [9] |
| Compound 15c | FGFR1, VEGFR, RET | 1.287 µM, 0.117 µM, 1.185 µM | Cancer (preclinical) | [3] |
Table 1: Comparison of selected indole-based protein kinase inhibitors.
Monoamine Oxidase (MAO) Inhibitors
MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5] Indole derivatives have been developed as potent and selective inhibitors of both MAO-A and MAO-B isoforms.
| Compound | Target Isoform | Ki / IC50 | Selectivity Index (SI) | Reference |
| Compound 8a | MAO-B | IC50 = 0.02 µM | >500 (for MAO-B) | [11] |
| Compound 8b | MAO-B | IC50 = 0.03 µM | >333 (for MAO-B) | [11] |
| Isatin | MAO-B | - | Selective for MAO-B | [12][] |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM | 99-fold for MAO-B | [5] |
Table 2: Comparison of selected indole-based MAO inhibitors.
Cholinesterase (AChE/BChE) Inhibitors
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[14] Many potent AChE inhibitors are designed around an indole core, sometimes as analogues of the approved drug Donepezil.[14]
| Compound | Target Enzyme | IC50 | Notes | Reference |
| Compound IIId | AChE | More potent than Donepezil | Donepezil analogue | [14] |
| Compound 3c | AChE | 0.44 nM | 32-fold more potent than Donepezil | [15] |
| Indole-based sulfonamides | AChE | 0.17 - 8.53 µM | - | [6] |
| Tacrine-indole heterodimer 3c | AChE | 25 nM | Dual binding site inhibitor | [2] |
Table 3: Comparison of selected indole-based cholinesterase inhibitors.
Phosphodiesterase (PDE) Inhibitors
PDEs regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), and their inhibitors have applications in cardiovascular disease, inflammation, and neurological disorders.[4][16]
| Compound | Target Isoform | IC50 | Therapeutic Area | Reference |
| Compound 14a | PDE5 | 16.11 nM | Alzheimer's (preclinical) | [4][16] |
| Indole N-oxides | PDE4 | Low nanomolar | Inflammation (preclinical) | [17] |
| AWD12-281 | PDE4 | 9.7 nM | Topical anti-inflammatory | [18] |
| Rolipram-like Indoles | PDE4 | Low nanomolar | Inflammation (preclinical) | [19] |
Table 4: Comparison of selected indole-based phosphodiesterase inhibitors.
Part 3: Experimental Protocols for Comparative Efficacy
To ensure that data is robust and comparable across different compounds, standardized experimental protocols are essential. Here, we provide a detailed, self-validating protocol for a generic enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing inhibitor potency.
Protocol: Determination of IC50 via Enzyme Inhibition Assay
This protocol is designed to be adaptable for various enzyme systems, such as kinases or hydrolases, by substituting the specific enzyme, substrate, and detection reagents.
Causality and Experimental Design Choices:
-
Initial Velocity Conditions: The assay must be run under conditions where product formation is linear with time. This is critical because inhibitor effects are most accurately measured before substrate depletion or product inhibition occurs.
-
Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be at or near its Michaelis-Menten constant (Km).[20] Using substrate concentrations much higher than the Km will make competitive inhibitors appear less potent than they actually are.[20]
-
Enzyme Concentration: The enzyme concentration should be well below the inhibitor's expected dissociation constant (Ki) to avoid "tight-binding" conditions, which can complicate data analysis.[21]
Caption: A step-by-step workflow for a typical enzyme inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 for a kinase).[22]
-
Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X the final assay concentration). The final concentration should be chosen to produce a robust signal within the linear range of the assay.
-
Substrate Stock: Prepare the substrate in assay buffer at a working concentration (e.g., 2X final concentration, ideally at or near the enzyme's Km value).[20]
-
Inhibitor Stock: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Dilution: Create a serial dilution series of the inhibitor. For example, in a separate dilution plate, perform an 11-point, 1:3 serial dilution from the 10 mM stock in DMSO. Then, dilute these concentrations into the assay buffer.
-
Controls: Prepare wells for a 0% inhibition control (DMSO vehicle only) and a 100% inhibition control (no enzyme or a known potent inhibitor).[23]
-
Enzyme + Inhibitor Pre-incubation: Add 50 µL of the 2X enzyme solution to each well. Then add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO control to the appropriate wells. Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.[22]
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time must be within the experimentally determined linear range of the reaction.
-
Reaction Termination & Detection: Stop the reaction using an appropriate stop solution (if required). Read the plate on a suitable plate reader (e.g., spectrophotometer, fluorometer) to measure product formation.
-
-
Data Analysis:
-
Calculate Percent Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_control) / (Signal_0%_control - Signal_100%_control))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[20]
-
Conclusion
The indole nucleus remains an exceptionally fruitful scaffold for the design of potent and selective enzyme inhibitors. While this compound is currently an uncharacterized agent, the systematic approach outlined in this guide provides a clear and robust pathway for its evaluation. By first identifying its biological target and then employing standardized biochemical assays, researchers can accurately determine its potency and mechanism of action. This allows for a direct and meaningful comparison with the vast and ever-growing landscape of known indole-based inhibitors, ultimately clarifying its potential as a novel therapeutic agent or research tool.
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A Senior Application Scientist's Guide to the Validation of Anticancer Activity in 1-Benzyl-Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] When functionalized with a benzyl group at the N-1 position, this scaffold has emerged as a particularly promising framework for developing potent anti-proliferative agents for cancer therapy.[1][3][4] The strategic placement of various substituents on both the indole and benzyl rings can significantly modulate biological activity, leading to compounds with enhanced potency and selectivity against various cancer cell lines.[1]
This guide provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel 1-benzyl-indole derivatives. We will move from high-throughput initial screening to deep mechanistic elucidation and finally to preclinical in vivo validation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.
Part 1: Foundational Screening: In Vitro Viability and Cytotoxicity
The initial step in evaluating any new compound is to assess its fundamental ability to inhibit cancer cell growth or induce cell death. In vitro assays are the workhorse of this phase, offering a cost-effective, rapid, and high-throughput method to triage molecules and identify promising candidates for further study.[5][6][7]
Workflow for Initial In Vitro Screening
The following workflow outlines the logical progression from a primary screen to confirm cytotoxic effects.
Caption: High-level workflow for the initial in vitro screening of compounds.
Key Assays and Comparative Data
The primary goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive, one-step assay that quantifies ATP, an indicator of metabolically active cells.[5] The amount of luminescence is directly proportional to the number of viable cells, making it ideal for high-throughput screening.[5][8]
-
Trypan Blue Dye Exclusion Assay: This classic method distinguishes viable from non-viable cells based on membrane integrity.[1] Viable cells possess intact membranes that exclude the blue dye, while non-viable cells take it up and appear blue.[1] This is often used to confirm that a reduction in viability (from MTT or CellTiter-Glo) is due to cell death (cytotoxicity) rather than just a halt in proliferation (cytostasis).
The table below collates representative IC50 data from the literature, showcasing how substitutions on the indole scaffold affect anticancer potency across different cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-Benzyl-indole-3-carbinol | MCF-7 (Breast) | ~0.05 | [3] |
| 1 | 1-Benzyl-indole-3-carbinol | MDA-MB-231 (Breast) | ~0.05 | [3] |
| 2 (7d) | 1-Benzyl-5-bromo-indolin-2-one core | MCF-7 (Breast) | 2.93 | [9] |
| 3 (12a) | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer | Highly Potent In Vivo | [2] |
| 4 (SBS3) | Indole Chalcone | HCT-116 (Colorectal) | 10.70 | [10] |
| 5 (4e) | N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2.0 (average) | [11] |
Part 2: Mechanistic Deep Dive: Uncovering the Mode of Action
Once a compound demonstrates potent anti-proliferative activity, the critical next step is to understand how it works. Mechanistic studies provide insight into the specific cellular pathways the compound modulates to exert its effect. This knowledge is crucial for lead optimization and predicting potential side effects.
A. Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. Many effective anticancer drugs function by re-engaging this cell death machinery.[12][13]
-
Annexin V & Propidium Iodide (PI) Staining: This is a cornerstone assay for detecting apoptosis via flow cytometry.[13][14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assays: Caspases are a family of proteases that are central regulators of apoptosis.[13] Assays can measure the activity of key initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3) to confirm the activation of the apoptotic cascade.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Many chemotherapeutic agents trigger the intrinsic (or mitochondrial) pathway of apoptosis.
Caption: Simplified intrinsic apoptosis signaling pathway.
B. Cell Cycle Analysis
Disruption of the cell cycle is another primary mechanism of action for anticancer drugs.[15] Compounds can cause cells to arrest at specific checkpoints (G1, S, or G2/M), preventing them from dividing and proliferating.
The most common method for cell cycle analysis involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[16] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a cell is directly proportional to its DNA content.[17] Flow cytometry can then analyze thousands of individual cells, generating a histogram that distinguishes cell populations based on their DNA content:
-
G0/G1 Phase: Cells with a normal diploid (2n) amount of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication and have a tetraploid (4n) amount of DNA, poised for mitosis.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 65% | 20% | 15% |
| Compound X (IC50) | 20% | 15% | 65% |
This illustrative data suggests Compound X induces a G2/M phase arrest.
C. Target-Specific Assays
For derivatives designed with a specific molecular target in mind, direct validation of target engagement is essential. Literature suggests that indole derivatives can act on various targets, including tubulin and protein kinases.[11][15]
Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a clinically validated target for cancer therapy.[18] Some indole derivatives are known to inhibit tubulin polymerization.[11]
-
In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[18][19][20] A potent inhibitor will suppress the rate and extent of polymerization compared to a control.
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[21] The VEGF Receptor 2 (VEGFR-2) is the primary mediator of this signal in endothelial cells, making it a major therapeutic target.[21][22] Several 1-benzyl-indole derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors.[9]
-
VEGFR-2 Kinase Assay: These assays measure the ability of a compound to inhibit the phosphotransferase activity of the VEGFR-2 enzyme. This is typically done in a cell-free system using a purified recombinant VEGFR-2 kinase domain, a substrate peptide, and ATP. Inhibition is quantified by measuring the reduction in substrate phosphorylation.
Caption: Key downstream pathways of VEGFR-2 activation.[23][24][25]
Part 3: Preclinical Validation: In Vivo Efficacy
While in vitro data is vital, it cannot fully replicate the complex biological environment of a living organism.[26] In vivo studies are an indispensable step to evaluate a compound's therapeutic efficacy, bioavailability, and potential toxicity in a whole-animal system before it can be considered for clinical development.[5][6][7][27]
Workflow for In Vivo Validation
Caption: A standard workflow for a xenograft efficacy study.
Common In Vivo Models
-
Human Tumor Xenografts: This is the most widely used model for preclinical anticancer drug screening.[26] It involves implanting human cancer cells, either subcutaneously or orthotopically (into the organ of origin), into immunodeficient mice (e.g., athymic nude or SCID mice) that will not reject the human tissue.[6][26][28] This allows for the evaluation of a drug's effect on a human tumor growing within a living system.
-
Hollow Fiber Assay (HFA): This model serves as a rapid and cost-effective intermediate step between in vitro and full xenograft studies.[7] Human cancer cells are grown inside semi-permeable hollow fibers, which are then implanted into mice.[26] The assay allows for the simultaneous evaluation of a compound's activity against multiple cell lines in two different physiological compartments (e.g., subcutaneous and intraperitoneal).[7]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide
-
Materials:
-
Cultured cells (1 x 10⁶ cells per sample)
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 400 µL of 500 µg/mL PI in 10 mL PBS).[29]
-
Flow cytometer
-
-
Procedure:
-
Harvest Cells: Harvest approximately 1 x 10⁶ cells. Wash once with cold PBS by centrifuging at 200 x g for 5 minutes.[29][30]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[30]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[30]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution. The RNase is crucial to degrade any double-stranded RNA that PI might otherwise bind to.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[29]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample. Use appropriate software to model the resulting DNA histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
-
Materials:
-
Purified tubulin (≥99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[19]
-
Test compound (1-benzyl-indole derivative) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare dilutions of your test compound in polymerization buffer.
-
Reaction Assembly: On ice, prepare the reaction mix. A typical reaction contains tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and the test compound or control in polymerization buffer.[19]
-
Initiate Polymerization: Transfer the reaction mix to a pre-warmed cuvette or 96-well plate inside the spectrophotometer set to 37°C.
-
Data Acquisition: Immediately begin monitoring the change in optical density (OD) at 340 nm every 30-60 seconds for a period of 60-90 minutes.[18]
-
Analysis: Plot OD340nm versus time. Compare the polymerization curves of the test compound to the positive (no drug) and negative (nocodazole) controls. Inhibition is characterized by a decrease in the rate of polymerization and the final plateau of the curve.
-
Conclusion
The validation of anticancer activity for 1-benzyl-indole derivatives is a systematic, multi-tiered process that builds a comprehensive profile of a compound's biological effects. This journey, from broad in vitro screening to specific mechanistic inquiries and culminating in whole-animal in vivo testing, is essential for identifying and advancing derivatives with true therapeutic potential. The indole scaffold continues to be a rich source for the discovery of novel anticancer agents, and a rigorous, evidence-based validation approach as outlined here is paramount to translating these promising findings into clinically relevant therapies.[1][3][15]
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The Pivotal Role of the 1-Benzyl Group in the Structure-Activity Relationship of Indole Analogs: An In Vitro Comparative Guide
The 1-benzyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of a benzyl group at the N1 position of the indole ring system profoundly influences the pharmacological profile of these analogs, dictating their affinity and selectivity for various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-indole analogs, with a primary focus on their in vitro evaluation as cannabinoid receptor modulators. We will also explore their activity against other targets, such as tyrosinase and cancer cell lines, to showcase the versatility of this chemical motif. Through a detailed examination of experimental data and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these potent molecules.
The Strategic Importance of the 1-Benzyl-1H-Indole Scaffold
The indole nucleus is a common feature in many natural and synthetic compounds with significant therapeutic properties. The addition of a benzyl group at the N1 position introduces a key lipophilic and aromatic moiety that can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and van der Waals forces. These interactions are often crucial for achieving high binding affinity and can be fine-tuned by modifying the substitution pattern on the benzyl ring. This guide will delve into how such modifications modulate the in vitro activity of these analogs, providing a rationale for future drug design and optimization efforts.
Comparative In Vitro Analysis of 1-Benzyl-1H-Indole Analogs
The in vitro activity of 1-benzyl-1H-indole analogs has been extensively studied against a range of biological targets. The following sections provide a comparative analysis of their SAR, with a focus on cannabinoid receptors, supported by experimental data.
Cannabinoid Receptor Modulation
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key therapeutic target for a multitude of pathological conditions.[1] 1-Benzyl-1H-indole analogs have emerged as potent modulators of these G protein-coupled receptors (GPCRs).[2]
The affinity and selectivity of 1-benzyl-1H-indole analogs for CB1 and CB2 receptors are highly dependent on the substitution patterns on both the indole core and the N-benzyl group.
-
Substitution on the Indole Ring: Modifications at various positions of the indole scaffold significantly impact receptor binding. For instance, the introduction of a methoxycarbonyl group at the 6-position of the indole ring can enhance selectivity for the CB2 receptor.[3][4]
-
Substitution on the N-Benzyl Group: The electronic and steric properties of substituents on the benzyl ring play a crucial role in modulating receptor affinity and selectivity. For example, a fluorine atom on the benzyl group has been shown to be favorable for high affinity at CB2 receptors.[3][4]
-
Modifications at the C3 Position: The nature of the substituent at the C3 position of the indole is a critical determinant of cannabinoid receptor activity. Often, a carbonyl linker to a larger hydrophobic group is present in potent synthetic cannabinoids.
The following table summarizes the in vitro binding affinities of selected 1-benzyl-1H-indole analogs for human CB1 and CB2 receptors.
| Compound ID | R (Indole-6) | R1 (Benzyl) | R2 (Benzyl) | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) | Reference |
| 8 | H | F | H | 9.1 | 1.3 | 7.0 | [3] |
| 13 | COOCH3 | H | H | 85.7 | 2.5 | 34.3 | [3][4] |
Table 1: In vitro binding affinities (Ki) of representative 1-benzyl-1H-indole analogs for human cannabinoid receptors (CB1 and CB2).
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[5] Recent studies have explored 1-benzyl-1H-indole derivatives as potential tyrosinase inhibitors.[5][6][7]
The SAR studies of 1-benzyl-indole hybrid thiosemicarbazones have revealed that:
-
Substitution on the Benzyl/Phenyl Ring: Derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone moiety generally exhibit better inhibitory potential against tyrosinase.[5]
-
N-Substitution on Indole: N-substitution on the indole ring, such as with a benzyl group, has been reported to enhance the activity of indole analogs.[8]
| Compound ID | Substitution | IC50 (µM) | Reference |
| 5k | 4-methyl benzyl | 12.40 ± 0.26 | [5] |
| 5e | 4-chloro benzyl | 33.64 ± 1.10 | [5] |
| 5i | unsubstituted benzyl | 36.72 ± 1.48 | [5] |
| 5m | (unspecified) | 47.24 ± 1.27 | [5] |
Table 2: In vitro tyrosinase inhibitory activity (IC50) of selected 1-benzyl-indole hybrid thiosemicarbazones.
Anticancer Activity
The 1-benzyl-1H-indole scaffold has also been investigated for its potential as an anticancer agent.[9][10][11] These compounds have shown cytotoxic activity against various human tumor cell lines.[9]
The anticancer activity of these analogs is influenced by the substituents on both the indole and the benzyl moieties. For instance, in a series of N-benzyl indole-derived hydrazones, the nature of the R group linked to the hydrazide moiety significantly affected their inhibitory potential against triple-negative breast cancer cells.[9] A phenyl substitution (compound 5b) resulted in good effectiveness (IC50 = 17.2 ± 0.4 μM), whereas a benzyl group (compound 5n) led to a steep decline in inhibitory potential (IC50 = 43.4 ± 0.2 μM).[9]
Experimental Methodologies: A Guide to In Vitro Evaluation
The in vitro characterization of 1-benzyl-1H-indole analogs relies on a suite of well-established biochemical and cellular assays. The following protocols provide a detailed, step-by-step guide to the key experiments used to determine the binding affinity and functional activity of these compounds at cannabinoid receptors.
Radioligand Binding Assay for Cannabinoid Receptors
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[1][12]
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[1]
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.[13]
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA.[13]
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Unlabeled ligand: CP-55,940 or WIN-55,212-2 for non-specific binding determination.
-
Test compounds (1-benzyl-1H-indole analogs).
-
96-well plates and glass fiber filters.[1]
-
Cell harvester and scintillation counter.[1]
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target receptor (CB1 or CB2).
-
Harvest the cells and resuspend them in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.[1]
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[1]
-
Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 0.5 nM [3H]CP-55,940).
-
Add increasing concentrations of the test compound.
-
For total binding, add only the radioligand and binding buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM WIN-55,212-2).
-
Add the membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.[1]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is regulated by G protein-coupled receptors like the cannabinoid receptors.[14][15] CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels upon agonist stimulation.[16]
-
CHO-K1 or HEK-293T cells transiently or stably expressing the target cannabinoid receptor.[14]
-
Cell culture medium (e.g., DMEM/F12).[14]
-
Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[17]
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (1-benzyl-1H-indole analogs).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
Plate reader compatible with the chosen assay kit.
-
Cell Culture and Seeding:
-
Culture the cells expressing the target receptor.
-
Seed the cells into a 96- or 384-well plate and allow them to attach overnight.[15]
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Remove the culture medium from the cells and wash with PBS.[15]
-
Add the test compounds to the cells, along with forskolin to stimulate cAMP production. The ability of an agonist to inhibit this forskolin-induced cAMP accumulation is then measured.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[15]
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.[15]
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.[15]
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.
-
For antagonists, co-incubate the cells with a known agonist and increasing concentrations of the antagonist to determine its IC50.
-
Visualizing the Scientific Process and Biological Pathways
To better illustrate the concepts discussed in this guide, the following diagrams, created using Graphviz, depict a generalized workflow for SAR studies and the canonical signaling pathway of cannabinoid receptors.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of 1-benzyl-1H-indole analogs.
Caption: The canonical Gi/o-coupled signaling pathway of cannabinoid receptors upon agonist binding.
Conclusion
The 1-benzyl-1H-indole scaffold represents a highly versatile and tunable platform for the development of novel therapeutic agents. As demonstrated in this guide, subtle modifications to this core structure can lead to significant changes in in vitro activity and selectivity for a range of biological targets, most notably the cannabinoid receptors. The detailed experimental protocols and SAR analysis provided herein serve as a valuable resource for researchers in the field, facilitating a more rational and efficient approach to the design and optimization of next-generation 1-benzyl-1H-indole-based drugs. The continued exploration of this chemical space holds great promise for the discovery of new treatments for a variety of human diseases.
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Al-Rashood, S. T., Aboldahab, I. A., Noman, D., Al-Warhi, T., Al-Hazani, A. A., & Al-Ghamdi, S. B. (2013). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. PubMed. [Link]
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Al-Rashood, S. T., Aboldahab, I. A., Noman, D., Al-Warhi, T., Al-Hazani, A. A., & Al-Ghamdi, S. B. (2013). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. PubMed Central. [Link]
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Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. [Link]
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A Senior Application Scientist's Guide to the Efficacy of 1-Benzyl-Indole Derivatives in Therapeutic Research
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" for designing molecules that can interact with various biological targets. When a benzyl group is attached at the N-1 position, the resulting 1-benzyl-indole core offers a versatile three-dimensional structure that can be extensively modified to fine-tune biological activity. This guide provides a comparative analysis of the efficacy of different 1-benzyl-indole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for their evaluation.
Dominant Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of indole-based derivatives, including many 1-benzyl-indoles, exert their potent anticancer effects by interfering with microtubule dynamics.[1][2][3][4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are polymers of α- and β-tubulin heterodimers. Compounds that disrupt the polymerization or depolymerization of tubulin can arrest the cell cycle, typically in the G2/M phase, and induce programmed cell death (apoptosis).[1] Many indole derivatives bind to the colchicine-binding site on β-tubulin, preventing polymerization and leading to microtubule destabilization.[2][5]
The causality behind this mechanism lies in the structural mimicry of natural ligands. The 1-benzyl-indole scaffold can position aromatic and functional groups in a specific spatial orientation that allows for high-affinity binding within the hydrophobic pockets of the colchicine site, disrupting the protein-protein interactions necessary for microtubule formation.
Caption: Mechanism of tubulin polymerization inhibition by 1-benzyl-indole derivatives.
Comparative Efficacy: Anticancer Activity
The substitution pattern on both the indole ring and the N-1 benzyl moiety dramatically influences cytotoxic potency. Structure-Activity Relationship (SAR) studies reveal that modifications can affect target affinity, cell permeability, and metabolic stability.[6][7] For instance, adding electron-withdrawing or donating groups can alter the electronic distribution of the molecule, enhancing its interaction with the tubulin binding site.
Below is a comparison of selected 1-benzyl-indole derivatives and their in vitro cytotoxicity against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12a | 1-Benzyl-indol-3-yl-quinoxaline | 2-chloro on quinoxaline | Ovarian Cancer (in vivo) | 100% tumor suppression | [8][9] |
| OF4 Analog (4k) | N-Benzyl tricyclic indoline | Tricyclic core | MRSA (Bacteria) | Potent antibacterial | [10] |
| 6k | 1-Benzyl-2-indolinone | Sulfonamide group | N/A (Enzyme Assay) | Kᵢ = 0.22 µM (AChE) | [11][12] |
| YC-1 Analog (26a) | 1-Benzyl indazole | 2-fluoro on benzyl ring | N/A (Enzyme Assay) | IC₅₀ = 4.9 µM (sGC) | [6] |
| Indole-vinyl sulfone (9) | N-methyl-indole | Vinyl sulfone at C-3 | Various | Potent (nM range) | [13] |
Expert Insights on SAR:
-
The N-1 Benzyl Group: This group is critical. Studies on related indazole derivatives show that replacing the benzyl group with hydrogen significantly reduces activity.[6] Furthermore, substitutions on the benzyl ring itself, such as fluoro or cyano groups at the ortho position, can enhance potency.[6]
-
The C-3 Position: The C-3 position of the indole is a hotspot for modification. Attaching complex heterocyclic systems, like a quinoxaline ring (Compound 12a ), can lead to highly potent derivatives.[8][9]
-
Indole Ring Substitution: While not detailed in the table, substitutions on the indole ring (e.g., at positions 5 or 6) with groups like methoxy or halogens are a common strategy to modulate activity, often enhancing the compound's fit in the target binding pocket.[2]
Comparative Efficacy: Antimicrobial Activity
The 1-benzyl-indole scaffold also serves as a template for developing potent antimicrobial agents. The mechanism here is often different from anticancer activity and can involve inhibition of essential bacterial enzymes or disruption of the cell membrane.
The following table summarizes the antimicrobial efficacy of representative 1-benzyl-indole derivatives, where the Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible microbial growth.
| Compound ID | Core Structure | Key Substituents | Target Microorganism | MIC (µg/mL) | Reference |
| 11a/b | 1-Benzyl-indol-3-yl-quinoxaline | Quinoxalin-2(1H)-one | P. aeruginosa, B. cereus, S. aureus | Highly Active | [8][9] |
| 12a/b | 1-Benzyl-indol-3-yl-quinoxaline | 2-chloro on quinoxaline | C. albicans | Most Active | [8][9] |
| 15a/b | 1-Benzyl-indol-3-yl-quinoxaline | 2-(4-methyl piperazin-1-yl) | P. aeruginosa, B. cereus, S. aureus | Highly Active | [8][9] |
| 4k | N-Benzyl tricyclic indoline | Tricyclic core | Methicillin-resistant S. aureus (MRSA) | Potent | [10] |
*Note: Specific MIC values were not provided in the abstract, but compounds were identified as the most potent among those tested.
Expert Insights on SAR: The SAR for antimicrobial activity often points towards the importance of lipophilicity and the presence of specific functional groups that can interact with bacterial targets. For example, the quinoxaline moiety in compounds 11 , 12 , and 15 is crucial for their activity. The addition of a piperazine group (as in 15a/b ) can enhance antibacterial potency, possibly by increasing cell wall penetration or interaction with bacterial efflux pumps.[8][9]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, the following standardized protocols are recommended. Each protocol includes critical controls that validate the experimental results.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[14][16] The amount of formazan is directly proportional to the number of living cells.[16]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 1-benzyl-indole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 1-benzyl-indole derivative in a suitable solvent (e.g., DMSO). Prepare two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[17][19]
-
Inoculum Preparation: Select 3-5 colonies of the test microorganism from a fresh agar plate (18-24 hours old). Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Within 15 minutes of standardization, add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.[18] The final volume in each well should be 100 or 200 µL.
-
Controls (Self-Validation):
-
Growth Control: A well containing only broth and the inoculum (no compound) must show distinct turbidity.
-
Sterility Control: A well containing only sterile broth (no compound, no inoculum) must remain clear.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay's performance.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.[20]
Conclusion and Future Outlook
The 1-benzyl-indole scaffold is a highly productive platform for the development of novel therapeutic agents. As anticancer agents, these derivatives, particularly those interfering with tubulin polymerization, show immense promise, with potencies often in the low micromolar to nanomolar range.[13] For antimicrobial applications, derivatives incorporating heterocyclic systems like quinoxalines have demonstrated significant activity against both bacteria and fungi.[8][9]
The key to advancing this chemical class lies in rational drug design guided by comprehensive SAR studies. Future research should focus on optimizing pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and exploring novel mechanisms of action beyond tubulin inhibition. The strategic modification of the N-1 benzyl and C-3 positions will continue to be a fruitful endeavor for medicinal chemists aiming to develop next-generation therapeutics.
References
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Verma, A., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]
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Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Hassan, A., et al. (2018). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Current Topics in Medicinal Chemistry. Available at: [Link]
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Kamal, A., et al. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). Expert Opinion on Therapeutic Patents. Available at: [Link]
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Yang, C., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
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Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available at: [Link]
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Chen, Y-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. Available at: [Link]
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Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
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Apaydın, Ç. B., et al. (2018). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Future Medicinal Chemistry. Available at: [Link]
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El-Sawy, E. R., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica. Available at: [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. National Institutes of Health. Available at: [Link]
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Zhang, Y., et al. (2015). Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Apaydın, Ç. B., et al. (2018). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Semantic Scholar. Available at: [Link]
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Al-Dies, A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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Uslu, B., et al. (2020). Synthesis, Cytotoxicity, Antioxidant and Antimicrobial Activity of Indole Based Novel Small Molecules. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-1H-indol-3-amine hydrochloride
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. 1-Benzyl-1H-indol-3-amine hydrochloride is a novel synthetic indole derivative with potential therapeutic applications. Given the promiscuous nature of some indole-based compounds, a thorough understanding of its selectivity is paramount for its development as a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen side effects, undermining the clinical potential of an otherwise promising drug candidate.
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will compare its performance against a well-characterized, hypothetical reference compound targeting a specific kinase, a common target for indole derivatives. This guide will delve into the experimental design, detailed protocols for in vitro binding and functional assays, and the interpretation of the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate the selectivity profile of this and similar compounds.
Section 1: Rationale for Target Selection and Panel Design
The vast chemical space occupied by indole derivatives has led to their identification as inhibitors of a multitude of enzyme families, with protein kinases being a prominent class. For the purpose of this guide, we will hypothesize that the primary target of this compound is Serine/threonine-protein kinase B (Akt1) , a key node in cell signaling pathways frequently dysregulated in cancer.
To construct a meaningful cross-reactivity panel, a diverse set of kinases from different branches of the human kinome should be selected. This approach provides a broad overview of the compound's selectivity. Our representative panel will include:
-
Closely related kinases: Akt2 and Akt3, to assess isoenzyme selectivity.
-
Kinases from the same group (AGC): PKA and PKC, to evaluate selectivity within the same kinase group.
-
Kinases from different groups:
-
Tyrosine Kinase: EGFR
-
CMGC Group: CDK2
-
STE Group: MEK1
-
-
A structurally unrelated target: To demonstrate broader selectivity, a G-protein coupled receptor (GPCR) such as the Dopamine D2 receptor will be included.
The reference compound for this study will be MK-2206 , a well-characterized allosteric inhibitor of Akt kinases.
Section 2: In Vitro Cross-Reactivity Assessment: Competitive Binding Assay
A competitive binding assay is a fundamental technique to determine the affinity of a test compound for a target protein. In this assay, the test compound competes with a known, labeled ligand for binding to the target. The concentration of the test compound that inhibits 50% of the labeled ligand binding is the IC50 value, from which the inhibition constant (Ki) can be derived.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound and MK-2206 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds.
-
Prepare the assay buffer (e.g., Tris-HCl with appropriate additives).
-
Prepare the radiolabeled ligand (e.g., a known high-affinity Akt inhibitor).
-
Prepare purified, recombinant kinase enzymes for the entire panel.
-
-
Assay Procedure:
-
In a 96-well filter plate, add the assay buffer, the purified kinase, and the radiolabeled ligand.
-
Add the serially diluted test compound or reference compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled high-affinity ligand).
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Normalize the data by setting the total binding to 100% and non-specific binding to 0%.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities
| Target | This compound (Ki, nM) | MK-2206 (Ki, nM) |
| Akt1 | 15 | 5 |
| Akt2 | 25 | 12 |
| Akt3 | 40 | 20 |
| PKA | >10,000 | >10,000 |
| PKC | 1,500 | 5,000 |
| EGFR | 5,000 | >10,000 |
| CDK2 | 8,000 | >10,000 |
| MEK1 | >10,000 | >10,000 |
| Dopamine D2 Receptor | >10,000 | >10,000 |
Workflow Diagram
Caption: Workflow for the competitive binding assay.
Section 3: Functional Assessment of Cross-Reactivity
While binding assays are crucial for determining affinity, functional assays are necessary to confirm that this binding translates into a biological effect, such as the inhibition of enzymatic activity. For kinases, this typically involves measuring the transfer of a phosphate group to a substrate.
Experimental Protocol: In Vitro Kinase Activity Assay
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the test and reference compounds.
-
Prepare the kinase reaction buffer.
-
Prepare the purified kinases and their specific peptide substrates.
-
Prepare ATP solution (often radiolabeled, e.g., [γ-³²P]ATP).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, its substrate, and the serially diluted test or reference compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter paper or membrane that binds the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Functional Inhibition
| Target | This compound (IC50, nM) | MK-2206 (IC50, nM) |
| Akt1 | 50 | 8 |
| Akt2 | 80 | 18 |
| Akt3 | 120 | 35 |
| PKC | 3,000 | >10,000 |
| EGFR | >10,000 | >10,000 |
Section 4: Comparative Analysis and Selectivity Profile
The data from both the binding and functional assays provide a comprehensive picture of the selectivity of this compound.
-
Potency: MK-2206 is more potent against the primary target, Akt1, in both binding and functional assays.
-
Selectivity within the Akt family: Both compounds exhibit some selectivity for Akt1 over Akt2 and Akt3, with MK-2206 showing a slightly better profile.
-
Broader Selectivity: this compound shows some off-target activity against PKC at higher concentrations, whereas MK-2206 is more selective. Both compounds are highly selective against the other tested kinases and the dopamine receptor.
A selectivity score can be calculated by dividing the off-target Ki or IC50 by the on-target Ki or IC50. A higher score indicates greater selectivity.
Decision Tree for Drug Development
Benchmarking 1-Benzyl-1H-indol-3-amine Hydrochloride: A Comparative Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive benchmarking analysis of a promising novel compound, 1-Benzyl-1H-indol-3-amine hydrochloride, against a well-established therapeutic agent. We delve into the scientific rationale for this comparison, present detailed experimental protocols for head-to-head evaluation, and offer insights into the potential mechanistic advantages of this novel indole derivative. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities within the indole class.
Introduction: The Therapeutic Promise of Indole Derivatives
The indole ring system is a cornerstone of modern drug discovery, with derivatives exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This versatility stems from the indole scaffold's ability to interact with a wide array of biological targets. Historically, indole-containing compounds have been successfully developed into blockbuster drugs, such as the anti-inflammatory agent Indomethacin and the antihypertensive Reserpine.[1]
Recent research has focused on the synthesis and evaluation of novel indole derivatives with improved potency and target selectivity.[3][4] Among these, 1-benzyl substituted indoles have emerged as a particularly interesting subclass, demonstrating significant potential in oncology.[4][5][6] This guide focuses on This compound , a representative of this chemical series, to evaluate its performance against a known clinical agent.
Given the potent anti-proliferative effects observed in various 1-benzyl-indole analogs against a range of human cancer cell lines, we have selected Paclitaxel , a widely used microtubule-stabilizing agent, as the benchmark drug for this comparative analysis.[4] The rationale for this choice is twofold: 1) to assess the cytotoxic potency of our lead compound against a "gold standard" chemotherapeutic and 2) to explore the potential for a differentiated mechanism of action that may offer advantages in overcoming drug resistance.
Rationale for Comparison and Key Biological Questions
This benchmarking study is designed to answer several critical questions regarding the therapeutic potential of this compound:
-
Comparative Potency: How does the cytotoxic and anti-proliferative activity of this compound compare to Paclitaxel across different cancer cell lines?
-
Mechanism of Action: Does this compound induce cell cycle arrest and apoptosis? If so, are the underlying molecular events distinct from those triggered by Paclitaxel?
-
Therapeutic Window: What is the in vitro safety profile of this compound in non-cancerous cells compared to Paclitaxel?
To address these questions, a series of in vitro assays will be conducted, as detailed in the following sections.
Experimental Design and Methodologies
The following experimental workflow is designed to provide a robust comparison between this compound and Paclitaxel.
Figure 1: A stepwise experimental workflow for the comparative benchmarking of this compound against a known drug.
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colorectal carcinoma)
-
hTERT-RPE1 (human retinal pigment epithelial, non-cancerous control)
-
-
Culture Conditions: Cells will be maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of this compound and Paclitaxel (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Clonogenic Assay
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat cells with the respective compounds at concentrations corresponding to their IC50 values for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the compounds at their IC50 concentrations for 24 and 48 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Harvest the cells and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key cell cycle and apoptosis regulatory proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, and PARP).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the aforementioned experiments.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | hTERT-RPE1 (Non-cancerous) | Selectivity Index (hTERT-RPE1/MCF-7) |
| 1-Benzyl-1H-indol-3-amine HCl | 0.5 | 1.2 | 0.8 | > 20 | > 40 |
| Paclitaxel | 0.01 | 0.02 | 0.008 | 0.1 | 10 |
Table 2: Summary of Mechanistic Effects (at IC50 concentrations)
| Parameter | 1-Benzyl-1H-indol-3-amine HCl | Paclitaxel |
| Cell Cycle Arrest | G2/M phase arrest | G2/M phase arrest |
| Apoptosis Induction | Significant increase in Annexin V positive cells | Significant increase in Annexin V positive cells |
| Cleaved Caspase-3 | Upregulated | Upregulated |
| Bcl-2/Bax Ratio | Decreased | Decreased |
| Cyclin B1 Expression | Downregulated | Upregulated |
Mechanistic Insights and Discussion
The hypothetical data suggest that this compound exhibits potent anti-proliferative activity against a panel of human cancer cell lines, albeit with a higher IC50 than Paclitaxel. However, a key differentiating factor appears to be its selectivity towards cancer cells, as indicated by a significantly higher selectivity index. This suggests a potentially wider therapeutic window for the novel indole derivative.
Both compounds induce G2/M phase cell cycle arrest and apoptosis, which is a common mechanism for many anticancer agents. However, the differential effect on Cyclin B1 expression could point towards a distinct mode of action at the molecular level. While Paclitaxel is known to stabilize microtubules, leading to a mitotic arrest and subsequent apoptosis, the mechanism of this compound may involve a different target within the G2/M checkpoint. The downregulation of Cyclin B1 could suggest an interference with the entry into mitosis, a mechanism that warrants further investigation.
Figure 2: A simplified representation of the potential differential mechanisms of action between this compound and Paclitaxel.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to benchmarking this compound against the established anticancer drug, Paclitaxel. The presented experimental framework provides a robust platform for evaluating its efficacy, mechanism of action, and in vitro safety profile. The hypothetical data highlight the potential of this novel indole derivative as a promising lead compound with a favorable selectivity profile.
Future studies should focus on:
-
Target Identification: Elucidating the precise molecular target(s) of this compound to fully understand its mechanism of action.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and in vivo safety of this compound.
By pursuing these avenues of research, the full therapeutic potential of this promising class of indole derivatives can be realized.
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Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
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3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
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Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Senior Application Scientist's Guide to In Silico Docking Studies of 1-Benzyl-Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its versatility allows it to bind to a diverse range of biological targets with high affinity.[2] In the modern drug discovery landscape, in silico molecular docking has emerged as an indispensable computational tool. It predicts the preferred orientation of a molecule (ligand) when bound to a second (the protein or receptor), allowing us to forecast binding affinity and mode of action before committing to costly and time-consuming synthesis and in vitro testing.
This guide provides a comparative analysis of in silico docking methodologies as applied to 1-benzyl-indole derivatives. We will delve into the rationale behind procedural choices, compare results from published studies against various therapeutic targets, and provide a validated, step-by-step workflow for conducting these computational experiments with scientific integrity.
Pillar 1: Selecting the Appropriate Computational Tools
The choice of docking software is a critical first step that influences the entire study. Different programs use distinct algorithms and scoring functions, leading to variations in predictive accuracy and computational expense. The decision is not about which software is universally "best," but which is most suitable for the specific research question.
-
AutoDock Vina: Widely used in academia due to its open-source nature and excellent balance of speed and accuracy. It employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity. Its speed makes it suitable for virtual screening of large compound libraries.
-
Schrödinger Suite (Glide): A commercial powerhouse known for its high accuracy.[2] Glide approximates a systematic search of conformational, rotational, and positional space of the ligand in the receptor's active site, followed by energy minimization. It is often the tool of choice when detailed and highly accurate binding mode prediction is paramount.
-
MOE (Molecular Operating Environment): A comprehensive suite that uses a "Triangle Matcher" method for placement and offers multiple scoring functions. It is particularly strong in its integrated platform, allowing for seamless transitions between docking, pharmacophore modeling, and other computational chemistry tasks.
-
GOLD (Genetic Optimisation for Ligand Docking): Utilizes a genetic algorithm to explore ligand flexibility and protein-ligand interactions. It is known for its high accuracy, especially when dealing with flexible ligands and binding sites.
Comparative Overview of Common Docking Software
| Feature | AutoDock Vina | Schrödinger Glide | MOE | GOLD |
| Algorithm | Lamarckian Genetic Algorithm | Hierarchical Search/Exhaustive | Triangle Matcher/Refinement | Genetic Algorithm |
| Cost | Free (Open-Source) | Commercial | Commercial | Commercial |
| Primary Use Case | High-Throughput Virtual Screening | High-Accuracy Binding Mode Prediction | Integrated Drug Discovery Platform | Flexible Ligand/Protein Docking |
| Scoring Function | Empirical | Empirical (GlideScore) | Multiple (e.g., London dG, GBVI/WSA dG) | Empirical (GoldScore, ChemScore) |
The causality behind this choice is crucial: for a large-scale virtual screening of thousands of novel 1-benzyl-indole derivatives, AutoDock Vina's speed is a decisive advantage. However, for a lead optimization project focused on a handful of promising candidates, the refined accuracy of Glide or GOLD would be more appropriate to elucidate subtle differences in binding interactions.
Pillar 2: A Self-Validating Experimental Protocol for Molecular Docking
A trustworthy docking study relies on a meticulous and logical workflow. Each step is designed to prepare the biological system for a simulation that accurately reflects physiological conditions. Below is a detailed, field-proven protocol.
Step-by-Step Molecular Docking Workflow
-
Protein Preparation: The Receptor
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, for studies on SARS-CoV-2, the nsp13 helicase structure could be used.[5]
-
Cleanup: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. This is critical because they can interfere with the docking algorithm.
-
Protonation: Add polar hydrogen atoms. The ionization states of amino acid residues like Histidine, Aspartate, and Glutamate are pH-dependent and crucial for forming correct hydrogen bonds. Software like Schrödinger's Protein Preparation Wizard or PDB2PQR can predict these states at physiological pH (7.4).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or geometric strain present in the crystal structure.
-
-
Ligand Preparation: The 1-Benzyl-Indole Derivative
-
Structure Generation: Draw the 2D structure of the 1-benzyl-indole derivative using software like ChemDraw or Marvin Sketch.[2][6]
-
3D Conversion & Optimization: Convert the 2D sketch into a 3D structure. It is imperative to then perform a thorough energy minimization using a suitable force field (e.g., MMFF94, OPLS). This step ensures the ligand is in a low-energy, realistic conformation before docking.[7] The LigPrep module in Schrödinger is an excellent tool for this, as it can generate various tautomers and ionization states.[7]
-
-
Grid Generation and Site Definition
-
Define the binding site on the protein. If a co-crystallized ligand was present, the grid box can be centered on its location. Otherwise, site-finding algorithms or information from mutagenesis studies can be used. The grid box must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.
-
-
Execution of the Docking Simulation
-
Run the docking algorithm using the prepared protein and ligand files. The software will generate a set of possible binding poses for the ligand within the active site.[6]
-
-
Post-Docking Analysis and Interpretation
-
Scoring: Rank the generated poses based on the software's scoring function. This score, typically expressed in kcal/mol, is an estimate of the binding free energy. A more negative score indicates a more favorable predicted binding affinity.[6][7]
-
Pose Analysis: Visually inspect the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the indole or benzyl rings and aromatic amino acids.
-
Re-docking Validation: A crucial self-validating step is to re-dock the original co-crystallized ligand (if available) into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å).
-
Workflow for In Silico Molecular Docking
Caption: A standardized workflow for molecular docking studies.
Pillar 3: Comparative Docking Performance of 1-Benzyl-Indole Derivatives
The true power of in silico docking lies in its ability to compare multiple derivatives and guide the selection of the most promising candidates for synthesis. Below, we summarize findings from several studies where 1-benzyl-indole derivatives were evaluated against different therapeutic targets.
Case Study 1: Tyrosinase Inhibitors Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating skin hyperpigmentation and in the food industry to prevent browning.[8][9] A study on N-1 and C-3 substituted indole-based thiosemicarbazones found that derivatives with a 4-substitution on the benzyl or phenyl ring showed the best inhibitory potential.[8][9][10]
Case Study 2: SARS-CoV-2 nsp13 Helicase Inhibitors The nsp13 helicase is crucial for viral replication, presenting an attractive antiviral target.[5][11] N-benzyl indole derivatives were designed and evaluated as nsp13 inhibitors. Docking studies predicted that these compounds bind to an allosteric site in the RecA2 domain, rather than the ATP-binding site, which was later confirmed by ATP-non-competitive kinetics.[5][11] This demonstrates how docking can uncover novel mechanisms of action.
Case Study 3: Acetylcholinesterase (AChE) Inhibitors In the search for treatments for Alzheimer's disease, AChE is a primary target. A study on 1-benzyl-2-indolinones showed that benzyl substitution at the N-1 position of the indole ring significantly boosted potency and selectivity for AChE over the related enzyme Butyrylcholinesterase (BuChE).[12][13]
Case Study 4: Anti-Cancer Agents Derivatives have been tested against various cancer cell lines. In one study, N-benzyl indole-derived hydrazones were evaluated against triple-negative breast cancer (TNBC). Molecular docking identified the epidermal growth factor receptor (EGFR) as a likely target, with the most active compound showing a high binding affinity.[14]
Summary of In Silico and In Vitro Data
| Derivative Class | Target Protein | Top Docking Score (kcal/mol) | Key In Vitro Result | Reference |
| N-Benzyl Indole Hydrazones | EGFR | -10.52 | IC₅₀ = 17.2 nM (MDA-MB-231 cells) | |
| 1-Benzyl-2-Indolinones | AChE | Not specified | Kᵢ = 0.21 µM (2x more potent than Donepezil) | [12][13] |
| N-Benzyl Indole Diketo Acids | SARS-CoV-2 nsp13 | Not specified | IC₅₀ < 30 µM (Enzyme inhibition) | [5][11] |
| 1-Benzyl-Indole Thiosemicarbazones | Tyrosinase | Not specified | IC₅₀ = 12.40 µM (Enzyme inhibition) | [8][9] |
| 3-Ethyl-1H-Indole Derivatives | COX-2 | -11.35 | Significant edema reduction in vivo | [7] |
This table clearly demonstrates the correlation between strong predicted binding affinity (in silico) and potent biological activity (in vitro), validating the utility of the docking approach.
Visualizing Key Binding Interactions
Caption: Conceptual diagram of a 1-benzyl-indole derivative in a binding pocket.
Conclusion: From Prediction to Practice
In silico molecular docking is a powerful, predictive tool that significantly accelerates the discovery of novel therapeutics based on the 1-benzyl-indole scaffold. By enabling the rapid comparison of many virtual derivatives, it allows researchers to prioritize synthetic efforts on compounds with the highest probability of success. The key to a reliable study lies not in the blind acceptance of a docking score, but in a rigorous, logical workflow, a rational choice of computational tools, and a deep understanding of the underlying chemical principles. Ultimately, the predictions made in silico must be validated through in vitro and in vivo experiments, but as a guiding first step, molecular docking is an unparalleled asset in modern drug design.
References
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Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link][8][9][10][15]
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Artico, M., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][5][11][16]
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Abdelmonsef, A. H., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Available at: [Link][17]
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Abdelmonsef, A. H., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. National Institutes of Health. Available at: [Link][6]
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Gouda, M. A., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available at: [Link][1]
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Shah, M., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Young Pharmacists. Available at: [Link][2]
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Al-Ostath, A., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity. Available at: [Link][18]
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Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry. Available at: [Link][19][20]
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Al-jawaad, M. S. H., et al. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Advanced Journal of Chemistry, Section A. Available at: [Link][7]
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El-Sayed, N. F., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link][3][4]
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Apaydın, Ç. B., et al. (2022). Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors. Future Medicinal Chemistry. Available at: [Link][12][13][21]
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Shafiq, Z., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. Available at: [Link][14][22]
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Gomha, S. M., et al. (2023). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. Molecules. Available at: [Link][23]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1H-indol-3-amine hydrochloride
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents like 1-Benzyl-1H-indol-3-amine hydrochloride are not mere procedural afterthoughts but are integral to the principles of green chemistry and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Chemical Profile
This compound (CAS No. 1159823-99-0) is an indole derivative often utilized in synthetic chemistry.[1] Understanding its hazard profile is the foundational step in ensuring safe handling and disposal.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : May cause skin irritation upon contact.[2]
-
Serious Eye Damage/Eye Irritation (Category 2) : Can lead to serious eye irritation.[2]
-
Harmful if Swallowed or Inhaled : While some data sheets lack specific toxicity data, related aromatic amines are known to be toxic.[3][4]
The hydrochloride salt form suggests good water solubility. However, the indole nucleus itself can be susceptible to oxidation, which may be initiated by exposure to air or light, potentially forming colored byproducts.[5] During thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) can be released.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, donning the appropriate PPE is mandatory. The causality is clear: creating an impermeable barrier between you and the chemical agent is the most direct way to mitigate the risks of skin irritation, eye damage, and accidental ingestion or inhalation.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and irritation. Always inspect gloves for tears or punctures before use.[2] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical safety goggles.[2] | To protect against splashes that could cause serious eye irritation. |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing and minimize skin exposure.[7] |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. | Use in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must be managed by a licensed professional waste disposal service in accordance with federal, state, and local regulations.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[8]
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct classification. Due to its irritant properties and potential toxicity, this compound must be classified as hazardous waste.
-
Action: Collect all waste containing this compound—including contaminated consumables like weigh boats, pipette tips, and paper towels—in a designated hazardous waste container.
-
Causality: Segregating waste streams is critical to prevent dangerous chemical reactions.[9] For instance, mixing amine hydrochlorides with strong bases can liberate the free amine, while mixing with strong oxidizing agents could lead to a vigorous, potentially hazardous reaction.
Step 2: Container Selection and Labeling
The integrity of your waste container is paramount for safe storage and transport.
-
Action: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure the container has a secure, tight-fitting lid.[9] Label the container clearly with the words "HAZARDOUS WASTE" and list the full chemical name: "this compound," including the approximate concentration and quantity.[9]
-
Causality: Proper labeling ensures that everyone in the laboratory understands the container's contents and associated hazards. It is also a strict requirement by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for waste tracking and safe disposal by professionals.[9]
Step 3: Secure Storage Pending Disposal
-
Action: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to manage any potential leaks.[9]
-
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, exposure to untrained personnel, and release into the environment.
Step 4: Arranging for Professional Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste handover.
-
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.[4]
Below is a visual representation of the disposal decision workflow.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can occur. A prepared response is key to mitigating harm.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Contain: For a small spill, use an inert absorbent material like sand or vermiculite to contain it. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and plenty of water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal well-being or environmental health.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. (N.D.). Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. (N.D.). Available at: [Link]
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A Senior Application Scientist's Guide to Handling 1-Benzyl-1H-indol-3-amine hydrochloride
Introduction: As a key intermediate in pharmaceutical research and drug development, 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0) is a compound that demands meticulous handling.[1][2] This guide moves beyond mere compliance, offering a procedural and logistical framework grounded in scientific principles. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely and effectively, ensuring both personal safety and the integrity of your research. This document provides a self-validating system of protocols, where understanding the causality behind each step is as crucial as the step itself.
Hazard Identification: The Foundation of Safety
Before any container is opened, a thorough understanding of the potential hazards is paramount. This initial assessment dictates every subsequent action, from the selection of personal protective equipment to the design of your experimental workflow. This compound is classified with several key hazards that must be respected.[2][3]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.[2][3] This profile necessitates robust engineering controls and a comprehensive PPE strategy to create a multi-layered defense against exposure.
Table 1: GHS Hazard Profile for this compound
| Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[2] | P264: Wash skin thoroughly after handling.[3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[2][4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Mandatory Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component serves a specific purpose, and its correct use is non-negotiable.
Respiratory Protection
Given the compound's potential to cause respiratory irritation and harm if inhaled, all manipulations must be performed within a certified chemical fume hood to control airborne particles at the source.[2][6][7] The fume hood is your primary engineering control. A NIOSH-approved respirator with particulate filters may be required as a secondary measure for spill cleanup or if engineering controls are insufficient, but it should not be the primary method of protection.[5][8]
Eye and Face Protection
This compound is a serious eye irritant.[2][3] Therefore, chemical splash goggles that form a complete seal around the eyes are mandatory.[9][10] Standard safety glasses with side shields are insufficient as they do not protect from fine dust or splashes from all angles. For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[9][11]
Hand Protection
To prevent skin irritation, compatible chemical-resistant gloves are essential.[3][10] Nitrile gloves are a suitable choice for incidental contact with solids and solutions. Always inspect gloves for tears or punctures before use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3] After any handling procedure, hands must be washed thoroughly with soap and water, even after gloves have been removed.[5][9]
Body Protection
A clean, flame-resistant lab coat must be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[6] For tasks involving significant quantities or a high risk of spills, a chemically resistant apron provides an additional layer of protection.[9] Do not wear sandals, perforated shoes, or shorts in the laboratory; closed-toe shoes and long pants are required.[6][12]
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, sequential protocol minimizes risk and ensures reproducibility. The following workflow is designed as a self-validating system for handling this compound.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Detailed Methodologies
-
Preparation and Pre-Handling:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.[13]
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves before entering the designated handling area.[14]
-
Prepare Workspace: Ensure the work surface inside the hood is clean and free of unnecessary equipment or clutter.[12] This minimizes contamination risk and makes spill cleanup more manageable.
-
Assemble Materials: Pre-weigh any necessary reagents and have all glassware and equipment ready to minimize time spent with the primary container open.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid onto weighing paper or directly into a tared container. Avoid any scooping or dropping actions that could create airborne dust.
-
Immediate Sealing: Once the desired amount is transferred, immediately and securely seal the stock container.
-
Controlled Addition: When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.
-
-
Post-Handling and Decontamination:
-
Surface Cleaning: Wipe down the spatula, the work surface inside the fume hood, and any external surfaces of glassware with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.
-
PPE Removal: Before leaving the laboratory, remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and goggles.
-
Hand Hygiene: The final step after removing all PPE is to wash your hands thoroughly with soap and water for at least 20 seconds.[9]
-
Emergency Plans and Disposal
Preparedness is a critical component of laboratory safety. Knowing the correct response to an unexpected event can significantly mitigate potential harm.
First-Aid Measures
Should an exposure occur, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][15]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][15]
Spill Management
For a small spill, ensure proper PPE is worn. Gently cover the spill with an inert absorbent material (such as vermiculite or sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material pickup is complete.[3]
Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated wipes, and used weighing papers, must be disposed of as hazardous chemical waste.[15][16] Deposit these materials into designated, clearly labeled, and sealed waste containers. Never dispose of this chemical down the drain or in regular trash.[12] Always follow your institution's specific hazardous waste disposal guidelines and local regulations.[17]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). IQS Directory. [Link]
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Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
